molecular formula C10H9NO2 B1608998 2-Methyl-8-quinolinol 1-oxide CAS No. 63543-87-3

2-Methyl-8-quinolinol 1-oxide

Cat. No.: B1608998
CAS No.: 63543-87-3
M. Wt: 175.18 g/mol
InChI Key: HFRZWXVRWSIHNU-UHFFFAOYSA-N
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Description

2-Methyl-8-quinolinol 1-oxide is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-oxidoquinolin-1-ium-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-5-6-8-3-2-4-9(12)10(8)11(7)13/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRZWXVRWSIHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(C=CC=C2O)C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390534
Record name 2-Methyl-1-oxo-1lambda~5~-quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63543-87-3
Record name 2-Methyl-1-oxo-1lambda~5~-quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Methyl-8-quinolinol 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Introduction

2-Methyl-8-quinolinol 1-oxide, a derivative of the well-known chelating agent 8-hydroxyquinoline, is a compound of significant interest in medicinal chemistry and materials science. The introduction of an N-oxide functionality to the quinoline scaffold can modulate its electronic properties, bioavailability, and coordination chemistry, opening avenues for the development of novel therapeutic agents and functional materials. For instance, 8-hydroxyquinoline and its derivatives have been explored for their antibacterial, antifungal, neuroprotective, and anti-HIV activities.[1] This guide provides a comprehensive overview of the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The synthesis is presented in two main stages: the preparation of the precursor 2-Methyl-8-quinolinol and its subsequent N-oxidation.

Section 1: Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of this compound reveals that the target molecule can be obtained from the direct oxidation of the nitrogen atom of 2-Methyl-8-quinolinol. The precursor, 2-Methyl-8-quinolinol, can be synthesized through a Doebner-von Miller reaction, which involves the reaction of o-aminophenol with crotonaldehyde.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow o-Aminophenol o-Aminophenol Precursor_Synthesis Doebner-von Miller Reaction o-Aminophenol->Precursor_Synthesis Crotonaldehyde Crotonaldehyde Crotonaldehyde->Precursor_Synthesis 2-Methyl-8-quinolinol 2-Methyl-8-quinolinol Precursor_Synthesis->2-Methyl-8-quinolinol N-Oxidation N-Oxidation 2-Methyl-8-quinolinol->N-Oxidation Target_Molecule 2-Methyl-8-quinolinol 1-oxide N-Oxidation->Target_Molecule

References

Introduction: The 8-Quinolinol Scaffold and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-8-quinolinol 1-oxide

This guide provides a comprehensive technical overview of this compound, a derivative of the versatile chelating agent 8-hydroxyquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, coordination chemistry, and potential applications of this unique molecule. By integrating established data on related compounds with expert analysis, this guide illuminates the nuanced effects of the 2-methyl and 1-oxide substitutions on the core 8-quinolinol scaffold.

8-Hydroxyquinoline (8-HQ), a heterocyclic compound featuring a phenol ring fused to a pyridine ring, is a foundational molecule in coordination chemistry and medicinal science.[1] Its ability to form stable chelate complexes with a wide array of metal ions has made it an invaluable tool in analytical chemistry for gravimetric analysis and metal ion extraction.[1][2] Beyond this, 8-HQ and its derivatives exhibit a remarkable spectrum of biological activities, including antineurodegenerative, anticancer, antimicrobial, and anti-inflammatory properties, largely stemming from their ability to modulate metal homeostasis in biological systems.[3][4][5][6][7]

This guide focuses on a specific, doubly modified derivative: This compound . This molecule incorporates two key structural modifications to the 8-HQ framework:

  • A methyl group at the C2-position : This substitution is known to introduce significant steric hindrance, which can alter the stability and coordination geometry of metal complexes compared to the unsubstituted parent molecule.[8][9]

  • An N-oxide moiety at the N1-position : The N-oxide group fundamentally alters the electronic properties of the quinoline ring and introduces an additional potential coordination site (the oxygen atom), transforming the ligand from a bidentate to a potential terdentate chelating agent.

Understanding the interplay of these two modifications is crucial for predicting the compound's behavior and harnessing its potential in novel applications.

Synthesis and Characterization

The synthesis of this compound is not widely documented, but a logical pathway can be devised based on established reactions for its precursors, 2-Methyl-8-quinolinol and 8-Quinolinol 1-oxide.

Proposed Synthesis Pathway

The synthesis is a two-step process starting from the formation of the 2-Methyl-8-quinolinol precursor, followed by its N-oxidation.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-Methyl-8-quinolinol cluster_1 Step 2: N-Oxidation o_aminophenol o-Aminophenol precursor 2-Methyl-8-quinolinol o_aminophenol->precursor + HCl, Reflux [14] crotonaldehyde Crotonaldehyde crotonaldehyde->precursor + HCl, Reflux [14] o_nitrophenol o-Nitrophenol (Oxidant) o_nitrophenol->precursor + HCl, Reflux [14] product This compound precursor->product + Acetic Anhydride [1, 8] peracetic_acid Peracetic Acid

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-8-quinolinol (Precursor) This protocol is adapted from a patented method involving a cyclization reaction.[10]

  • Reaction Setup: In a reflux-equipped reaction vessel, combine 33.0g (0.3 mol) of o-aminophenol with 150 mL of 18% hydrochloric acid.

  • Initiation: Stir the mixture and bring to reflux.

  • Reagent Addition: Over a period of 30 minutes, add a solution containing 14.0g (0.1 mol) of o-nitrophenol (acting as an oxidant) and 42.0 mL (0.4 mol) of crotonaldehyde. The o-nitrophenol is reduced to o-aminophenol in the process, which then participates in the reaction, improving the overall yield.[11]

  • Reaction: Maintain the reflux for 2 hours.

  • Workup: Cool the reaction mixture to room temperature and neutralize with ammonia water.

  • Extraction: Extract the product with toluene (4 x 100 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, remove the solvent under reduced pressure, and distill the resulting solid to yield 2-Methyl-8-hydroxyquinoline.[10]

Protocol 2: Synthesis of this compound This protocol is inferred from the established method for oxidizing 8-hydroxyquinoline.[8]

  • Reaction Setup: Dissolve the synthesized 2-Methyl-8-quinolinol in a suitable solvent like acetic acid.

  • Oxidation: Slowly add a solution of peracetic acid to the mixture while maintaining the temperature with an ice bath.

  • Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Isolation: Carefully neutralize the reaction mixture. The product, this compound, is expected to precipitate.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol, to obtain the purified compound.[8]

Characterization

The synthesized compound should be characterized using standard analytical techniques. Expected results based on the structure and data from related compounds are:

  • NMR Spectroscopy: ¹H NMR should show characteristic aromatic proton signals, a singlet for the methyl group (around 2.7 ppm), and shifts in the quinoline ring protons due to the electronic effect of the N-oxide.[10][11] ¹³C NMR will confirm the presence of 10 unique carbon atoms.

  • Mass Spectrometry: The molecular ion peak (M+) should correspond to the calculated molecular weight of C₁₀H₉NO₂.[11]

  • IR Spectroscopy: Expect to see characteristic peaks for O-H stretching, C=C and C=N aromatic ring vibrations, and a strong N-O stretching band.[12]

  • Melting Point: A sharp melting point will indicate the purity of the synthesized compound. The melting point is expected to differ significantly from the precursor, 2-Methyl-8-quinolinol (71-73 °C).[13]

Physicochemical Properties

The introduction of the methyl and N-oxide groups significantly influences the physical and chemical properties of the 8-quinolinol core.

Property2-Methyl-8-quinolinolThis compound (Predicted)Justification for Prediction
Molecular Formula C₁₀H₉NOC₁₀H₉NO₂Addition of one oxygen atom.
Molecular Weight 159.18 g/mol 175.18 g/mol Calculated from the molecular formula.
Appearance White to faint beige powder/crystals[13]Likely a pale yellow or off-white solidN-oxidation often imparts color.[8]
Melting Point 71-73 °C[13]Higher than the precursorIncreased polarity and potential for stronger intermolecular interactions (dipole-dipole).
Solubility Sparingly soluble in waterMore soluble in polar solvents (water, ethanol)The N-oxide group is highly polar and can participate in hydrogen bonding.
Stability Stable under normal conditionsGenerally stable; may be sensitive to reducing agentsThe N-oxide bond can be cleaved by reducing agents.

Reactivity and Coordination Chemistry

The defining characteristic of 8-quinolinol derivatives is their ability to act as chelating agents. The specific modifications in this compound create a unique coordination profile.

The Impact of Steric and Electronic Effects

The chelation behavior is governed by a delicate balance between steric hindrance from the 2-methyl group and the altered electronic landscape due to the 1-oxide moiety.

  • Steric Hindrance: It is well-established that an alkyl substituent at the 2-position sterically interferes with the formation of metal complexes. This interference between the methyl group and the coordinated ligands of the metal ion typically results in lower stability constants for the metal chelates of 2-MeOx (2-Methyl-8-quinolinol) compared to the unsubstituted oxine.[8][9][14]

  • N-Oxide Coordination: The N-oxide group introduces a third potential donor atom (the oxygen), opening the possibility for the ligand to act in a terdentate fashion. This could potentially counteract the destabilizing steric effect of the methyl group by forming an additional chelate ring, thereby increasing complex stability.

Caption: Comparison of chelation, showing steric hindrance and potential terdentate coordination.

Stability of Metal Complexes

The stability of metal complexes formed with 2-Methyl-8-quinolinol is generally lower than those formed with 8-hydroxyquinoline due to the steric effect of the methyl group.[9]

Table: Stability Constants (log β₂) for Divalent Metal Ions

Metal Ion8-Hydroxyquinoline2-Methyl-8-hydroxyquinoline
Cu²⁺24.523.4
Ni²⁺21.118.4
Co²⁺19.617.6
Zn²⁺20.018.8
(Data compiled from various sources representing typical values)[9]

For this compound, the overall stability will depend on whether the energetic advantage of forming a third chelate ring via the N-oxide can overcome the steric penalty imposed by the 2-methyl group. This makes the compound an intriguing candidate for achieving selective metal binding.

Potential Applications in Research and Development

The unique structural features of this compound suggest several promising avenues for application, leveraging the vast research into the parent 8-HQ scaffold.[15][16]

  • Drug Development: 8-HQ derivatives are potent agents in treating diseases linked to metal dysregulation, such as neurodegenerative disorders (e.g., Alzheimer's disease) and various cancers.[3][4][7] The modified steric and electronic profile of this compound could lead to compounds with enhanced selectivity for specific metal ions (e.g., Cu²⁺ or Zn²⁺) implicated in these diseases, potentially reducing off-target effects. Its derivatives have also shown potential as antimicrobial and anti-HIV agents.[1][6]

  • Analytical Chemistry: The ability to form fluorescent complexes with metal ions like Al³⁺ and Zn²⁺ makes 8-HQ derivatives excellent chemosensors.[1] The N-oxide modification could shift the fluorescence properties (wavelength, quantum yield) of the resulting metal complexes, enabling the development of novel sensors with tailored sensitivities and selectivities.

  • Materials Science: Metal complexes of 8-quinolinol, particularly with aluminum (Alq₃), are cornerstone materials in Organic Light-Emitting Diodes (OLEDs).[1][17] The synthesis of novel metal complexes using this compound could yield materials with different electroluminescent properties, potentially improving the efficiency and color purity of OLED devices.

Workflow for Chelation Analysis

To empirically determine the chelating properties and stability constants of this compound, a combination of potentiometric and spectrophotometric methods is recommended.[9]

Chelation_Analysis_Workflow start Synthesized Ligand (this compound) prep Prepare solutions of ligand, metal salt, and buffer start->prep pot_titration Potentiometric Titration (vs. standardized base) prep->pot_titration spec_titration Spectrophotometric Titration (Monitor absorbance/fluorescence changes) prep->spec_titration data_analysis Data Analysis (e.g., using Hyperquad) pot_titration->data_analysis spec_titration->data_analysis constants Determine pKa of Ligand & Stability Constants (log K) data_analysis->constants end Characterized Chelate System constants->end

Caption: Workflow for the characterization of metal-chelating properties.

This systematic approach allows for the precise determination of the ligand's acid dissociation constants (pKa) and the stepwise formation constants of its metal complexes, providing the quantitative data needed to validate its potential in the applications described above.

Conclusion

This compound represents a fascinating and underexplored molecule. By combining the steric influence of a 2-methyl group with the electronic and coordinating potential of a 1-oxide moiety, it offers a unique platform for developing highly selective metal chelators. While direct experimental data remains scarce, a robust understanding of its properties can be inferred from its well-characterized precursors. The proposed synthesis and characterization workflows outlined in this guide provide a clear path for researchers to explore its chemistry and unlock its potential in medicinal chemistry, analytical science, and materials development.

References

A Comprehensive Technical Guide to the Physicochemical Characterization of 2-Methyl-8-quinolinol 1-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract
Introduction

Heterocyclic N-oxides, particularly those derived from quinoline scaffolds, are a pivotal class of compounds in drug discovery. The N-oxide moiety can significantly alter the parent molecule's properties, often improving solubility, modifying metabolic pathways, or acting as a bioreductive prodrug in hypoxic environments, such as solid tumors. 2-Methyl-8-quinolinol 1-oxide, the subject of this guide, is the N-oxide derivative of 2-Methyl-8-quinolinol (also known as 8-hydroxyquinaldine), a well-known chelating agent.[1][2]

The journey from a synthesized compound to a viable drug candidate or functional material is critically dependent on an accurate and thorough understanding of its physicochemical properties.[3][4][5] These properties—including melting point, solubility, and the acid dissociation constant (pKa)—govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).[6] They are the foundational data points upon which formulation, dosage, and delivery strategies are built.

This guide provides the experimental architecture needed to systematically determine these core physical properties for this compound, ensuring data integrity and reproducibility.

Purity Assessment: The Prerequisite for Accurate Measurement

Before any physical property can be accurately measured, the purity of the synthesized this compound must be rigorously established. Impurities can significantly alter experimental outcomes, for instance, by depressing and broadening the melting point range. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry-standard method for this assessment.

A typical synthesis route involves the oxidation of the parent compound, 2-Methyl-8-quinolinol, using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). Following synthesis and purification (e.g., by recrystallization or column chromatography), purity should be quantified.

Protocol: Purity Assessment by Reverse-Phase HPLC

  • System Preparation: Use a C18 column and a mobile phase gradient, typically of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Injection & Elution: Inject a small volume (e.g., 5-10 µL) onto the column. Run a gradient elution, for example, from 10% to 95% acetonitrile over 15-20 minutes.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (determined by an initial UV scan).

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity level of >98% is typically required for subsequent physicochemical profiling.

Fundamental Physical Properties: Experimental Protocols
2.1 Melting Point (MP) Determination

Expertise & Causality: The melting point is a fundamental thermal property that serves as a crucial indicator of purity.[7] A sharp, well-defined melting range (typically <2°C) is characteristic of a pure crystalline solid. The capillary method with a modern digital apparatus provides a precise and reproducible means of determination.[8][9]

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[10] Load the sample into a capillary tube to a height of 2.5-3.5 mm by tapping the sealed end on a hard surface.[9][10]

  • Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.[8]

  • Rapid Scan (Optional but Recommended): Perform an initial rapid determination by heating quickly to find the approximate melting temperature. This saves time in subsequent, more accurate measurements.

  • Accurate Measurement: Cool the apparatus to at least 15-20°C below the approximate melting point.[10] Begin heating at a slow, controlled rate of 1°C per minute.[9]

  • Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary (2.5-3.5mm) Powder->Load Insert Insert into Apparatus Load->Insert Heat Heat at 1°C/min Insert->Heat Observe Observe Melting Heat->Observe Record Record T1-T2 Range Observe->Record Result Melting Point Range Record->Result

Caption: Workflow for Melting Point Determination.

2.2 Aqueous Solubility Determination

Expertise & Causality: Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility.[5][11] Poor solubility can be a major hurdle in drug development.[12] The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability.[13] The method ensures that a saturated solution is formed by allowing sufficient time for equilibrium to be reached between the solid compound and the solvent.

Protocol: Shake-Flask Method for Equilibrium Solubility

  • System Setup: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 18-24 hours) to ensure equilibrium is reached.[14]

  • Phase Separation: After equilibration, allow the samples to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The sample must then be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged at high speed to remove all undissolved solids.[12]

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC with a standard calibration curve.

  • Result: The calculated concentration represents the equilibrium solubility of the compound in that specific medium.

SolubilityWorkflow A Add Excess Solid to Buffer B Agitate for 18-24h at Constant T A->B C Phase Separation (Centrifuge/Filter) B->C D Quantify Supernatant (UV-Vis or HPLC) C->D E Calculate Concentration D->E

Caption: Shake-Flask Method for Solubility.

2.3 Acidity Constant (pKa) Determination

Expertise & Causality: The pKa value defines the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. This parameter is paramount as the ionization state of a drug profoundly affects its solubility, permeability across biological membranes, and binding to its target.[4] For compounds with a chromophore near the ionization site, UV-metric titration is a rapid and material-sparing method for pKa determination.[15][16] The principle relies on the fact that the protonated and deprotonated species will have different UV absorbance spectra.[17]

Protocol: pKa Determination by UV-Metric Titration

  • Wavelength Selection: Record the UV-Vis absorbance spectra of the compound in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 11-12) solutions to identify the wavelengths of maximum absorbance difference between the ionized and unionized forms.[17]

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

  • Sample Measurement: Prepare solutions of this compound at a constant concentration in each buffer solution. Measure the absorbance of each solution at the pre-determined analytical wavelengths.

  • Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. The resulting data will form a sigmoidal curve.

  • pKa Calculation: The pKa is the pH value at the inflection point of the sigmoidal curve.[18] This can be determined mathematically by fitting the data to the Henderson-Hasselbalch equation or graphically as the midpoint of the curve.[18]

pKaDetermination cluster_exp Experimental Steps cluster_analysis Data Analysis A Measure UV Spectra in Buffers (pH 2 to 12) B Plot Absorbance vs. pH A->B C Generate Sigmoidal Curve B->C D Identify Inflection Point C->D Result pKa = pH at Inflection Point D->Result

Caption: Conceptual Workflow for pKa Determination.

Spectroscopic Characterization

Spectroscopic analysis provides the structural "fingerprint" of this compound, confirming its identity and providing insights into its electronic structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): NMR is the most powerful tool for structural elucidation.

    • ¹H NMR: Expect characteristic aromatic signals for the quinoline ring protons. The presence of the electron-withdrawing N-oxide group is expected to cause a downfield shift (to higher ppm values) for protons on the heterocyclic ring compared to the parent 2-Methyl-8-quinolinol. The methyl group protons should appear as a singlet in the aliphatic region.

    • ¹³C NMR: The spectrum will show distinct signals for each of the 10 carbon atoms. Similar to the proton spectrum, carbons in the pyridine ring of the N-oxide will be shifted downfield relative to the parent compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For this compound, the key diagnostic peak will be the N-O stretching vibration. This band is typically strong and appears in the 1200-1350 cm⁻¹ region for aromatic N-oxides.[19][20]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern.

    • Molecular Ion: The high-resolution mass spectrum should show a protonated molecular ion [M+H]⁺ corresponding to the exact mass of C₁₀H₁₀NO⁺.

    • Characteristic Fragmentation: A hallmark of N-oxide fragmentation in mass spectrometry (especially under APCI or ESI conditions) is the loss of an oxygen atom, resulting in a prominent [M+H-16]⁺ ion.[21][22][23] Another potential fragmentation is the loss of a hydroxyl radical ([M+H-17]⁺).[21] These fragments are highly diagnostic for the N-oxide functionality.

Summary of Physical Properties

This table should be populated with experimentally determined data as generated through the protocols outlined in this guide.

PropertyValueMethodNotes
Molecular Formula C₁₀H₉NO--
Molecular Weight 175.19 g/mol --
Appearance TBDVisual Inspection-
Melting Point TBD (°C)Capillary MethodPurity >98% required.
Aqueous Solubility TBD (µg/mL or µM)Shake-Flask (pH 7.4, 25°C)Represents thermodynamic equilibrium solubility.[13]
pKa TBDUV-Metric TitrationDefines the ionization state at different pH values.

(TBD = To Be Determined)

Conclusion

The systematic characterization of a new chemical entity's physical properties is a non-negotiable cornerstone of scientific research and drug development. This guide provides a comprehensive and methodologically sound approach for determining the key physical properties of this compound. By adhering to these detailed protocols, researchers can generate the accurate, reliable, and reproducible data necessary to understand the compound's behavior, inform formulation strategies, and confidently advance their scientific objectives. The emphasis on the causality behind each experimental step ensures that the data is not just collected, but understood in its full context.

References

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-Methyl-8-quinolinol 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-8-quinolinol 1-oxide (CAS No. 70450-83-8), a heterocyclic N-oxide derivative of the well-known chelating agent 2-Methyl-8-quinolinol. While its non-oxidized parent compound has been extensively studied, this guide will focus on the unique structural, spectroscopic, and chemical characteristics imparted by the N-oxide functional group. We will delve into its synthesis, molecular architecture, and potential applications, offering insights for its utilization in coordination chemistry, materials science, and drug discovery.

Introduction: The Significance of the N-Oxide Moiety

The introduction of an N-oxide group to a heterocyclic system like quinoline profoundly alters its electronic and steric properties. In this compound, the oxygen atom attached to the quinoline nitrogen acts as a strong electron-donating group, increasing the electron density of the ring system. This modification influences the molecule's reactivity, coordination ability, and biological activity. Understanding these changes is crucial for harnessing the full potential of this compound in various scientific applications.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the planar quinoline ring system with a methyl group at the 2-position and a hydroxyl group at the 8-position. The key feature is the N-oxide bond at the 1-position.

Table 1: Physicochemical Properties of 2-Methyl-8-quinolinol and its 1-Oxide Derivative

Property2-Methyl-8-quinolinolThis compound
CAS Number 826-81-370450-83-8[1]
Molecular Formula C₁₀H₉NOC₁₀H₉NO₂
Molecular Weight 159.18 g/mol 175.18 g/mol
Appearance White to light yellow or light orange powder/crystals[2]Not explicitly documented; likely a crystalline solid
Melting Point 71-73 °CNot experimentally determined
Boiling Point 267 °CNot experimentally determined
Solubility Insoluble in water[3]Expected to have increased water solubility due to the polar N-oxide group

The presence of the N-oxide group introduces a dipole moment, which is expected to increase the compound's polarity and, consequently, its solubility in polar solvents compared to its parent compound.

Synthesis and Characterization

The synthesis of this compound typically proceeds via the oxidation of the nitrogen atom in the precursor, 2-Methyl-8-quinolinol.

Synthetic Pathway: N-Oxidation

A common and effective method for the N-oxidation of quinoline derivatives is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), in a suitable organic solvent like dichloromethane (DCM).

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 2-Methyl-8-quinolinol in dichloromethane (DCM).

  • Addition of Oxidizing Agent: Slowly add a solution of meta-chloroperoxybenzoic acid (mCPBA) in DCM to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to neutralize any remaining peroxy acid.

  • Extraction: Separate the organic layer and wash it with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Synthesis reactant 2-Methyl-8-quinolinol product This compound reactant->product Oxidation reagent mCPBA, DCM

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not widely available in the literature, the expected spectral features can be predicted based on the analysis of its parent compound and related N-oxide analogs.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The electron-donating effect of the N-oxide group will likely cause a downfield shift of the protons on the pyridine ring compared to the parent compound. The methyl group protons should appear as a singlet, typically in the range of 2.5-3.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbons in the pyridine ring, particularly those alpha and gamma to the nitrogen, are expected to be significantly affected by the N-oxidation, showing shifts in their resonance frequencies.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ can be attributed to the O-H stretching of the hydroxyl group. The N-O stretching vibration is a characteristic feature and is typically observed in the 1300-1200 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 175, corresponding to the molecular formula C₁₀H₉NO₂. Fragmentation patterns can provide further structural information.

Coordination Chemistry and Potential Applications

The presence of both the hydroxyl group and the N-oxide oxygen atom makes this compound a versatile bidentate or potentially tridentate ligand for metal complexation. The N-oxide group can act as a "hard" donor, showing a preference for hard metal ions.

Coordination cluster_ligand This compound N-O N-O Metal Metal Ion N-O->Metal Coordination O-H O-H O-H->Metal Coordination

Caption: Potential coordination modes of this compound.

The resulting metal complexes may exhibit enhanced stability and unique photophysical or biological properties compared to complexes with the parent ligand.

Drug Development and Biological Activity

Quinoline derivatives and their N-oxides are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The chelation of metal ions by these ligands can enhance their biological efficacy. The increased lipophilicity of the metal complexes can facilitate their transport across cell membranes, leading to improved bioavailability and therapeutic potential. Further research into the biological evaluation of this compound and its metal complexes is warranted.

Materials Science

Metal complexes of quinoline derivatives are of interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The N-oxide functionality can influence the photoluminescent properties of the resulting metal complexes, potentially leading to new materials with tailored emission characteristics.

Conclusion and Future Perspectives

This compound represents a promising but currently underexplored molecule with significant potential in coordination chemistry, drug development, and materials science. The introduction of the N-oxide group imparts unique electronic and steric properties that can be exploited to design novel functional molecules and materials. This technical guide has provided a foundational understanding of its structure, synthesis, and potential applications. Further experimental and theoretical investigations are necessary to fully elucidate the properties and unlock the full potential of this intriguing compound. Future research should focus on obtaining detailed spectroscopic and crystallographic data, exploring its coordination chemistry with a variety of metal ions, and conducting comprehensive biological activity screening.

References

An In-depth Technical Guide to 2-Methyl-8-quinolinol 1-oxide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-8-quinolinol 1-oxide, a heterocyclic N-oxide derivative of the well-studied chelating agent 2-Methyl-8-quinolinol. While direct literature on the 1-oxide is sparse, this document builds a foundational understanding by thoroughly examining its parent compound, detailing the synthetic pathways to the N-oxide, and exploring the emergent biological and physicochemical properties conferred by the N-oxide functional group. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential and applications of this class of compounds. The Chemical Abstracts Service (CAS) number for this compound is 70450-83-8 [1]. Another CAS number, 63543-87-3, has also been associated with this compound[2].

Introduction: The Quinoline N-Oxide Scaffold

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[3][4]. The introduction of an N-oxide functionality to this heterocyclic system significantly alters its electronic and steric properties, often leading to enhanced biological activity, modified solubility, and novel mechanisms of action[5][6]. Heterocyclic N-oxides are recognized for their roles as prodrugs, their ability to act as bioisosteric replacements for other functional groups, and their unique reactivity, which can be exploited in targeted drug delivery and bioimaging[6][7][8]. This guide focuses on this compound, leveraging the extensive knowledge of its precursor to predict its potential as a valuable compound in drug discovery and materials science.

Foundational Precursor: 2-Methyl-8-quinolinol

A thorough understanding of 2-Methyl-8-quinolinol (also known as 8-hydroxyquinaldine) is crucial for predicting the properties and potential of its N-oxide derivative.

Physicochemical Properties

2-Methyl-8-quinolinol is a white to light-yellow crystalline powder. Key identifiers and properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 826-81-3[9][10][11]
Molecular Formula C₁₀H₉NO[10]
Molecular Weight 159.19 g/mol [10]
Melting Point 72.0 to 74.0 °C[10]
Boiling Point 267 °C
Appearance White to light yellow to light orange powder/crystal[10]
Synonyms 8-Hydroxy-2-methylquinoline, 2-Methyloxine, 8-Hydroxyquinaldine[10]
Synthesis of 2-Methyl-8-quinolinol

The synthesis of 2-Methyl-8-quinolinol is well-established, with common methods including the Skraup synthesis and its variations. One documented laboratory-scale synthesis involves the reaction of o-aminophenol with crotonaldehyde in the presence of an oxidizing agent like o-nitrophenol.

Experimental Protocol: Synthesis of 2-Methyl-8-hydroxyquinoline [12]

  • Reaction Setup: To a reflux apparatus, add 33.0g (0.3 mol) of o-aminophenol and 150 mL of 18% hydrochloric acid.

  • Addition of Reagents: While stirring and refluxing, slowly add a solution of 14.0g (0.1 mol) of o-nitrophenol and 42.0 mL (0.4 mol) of crotonaldehyde over a period of 30 minutes.

  • Reaction: Continue to reflux the mixture for 2 hours. The o-nitrophenol acts as an oxidizing agent and is itself reduced to o-aminophenol, which can then react further, improving the overall yield[13].

  • Workup: Cool the reaction mixture and neutralize with ammonia water.

  • Extraction: Extract the product with toluene (4 x 100 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield a black solid.

  • Final Purification: Distill the crude product under reduced pressure, collecting the fraction at 149-155 °C / 246Pa to obtain pure 2-methyl-8-hydroxyquinoline. The expected yield is ≥85%[12].

Causality: The acidic medium facilitates the cyclization reaction, while the oxidizing agent is crucial for the aromatization of the heterocyclic ring to form the quinoline core. The multi-step extraction and distillation are necessary to remove byproducts and unreacted starting materials, ensuring a high-purity final product.

G cluster_reactants Reactants o_aminophenol o-Aminophenol intermediate Cyclization Intermediate o_aminophenol->intermediate Cyclization crotonaldehyde Crotonaldehyde crotonaldehyde->intermediate Cyclization product 2-Methyl-8-quinolinol intermediate->product Dehydrogenation (Aromatization) oxidant o-Nitrophenol (Oxidant) oxidant->product Dehydrogenation (Aromatization) hcl 18% HCl (Acid Catalyst) hcl->intermediate Cyclization

Caption: Synthesis workflow for 2-Methyl-8-quinolinol.

Synthesis of this compound

The conversion of a quinoline to its corresponding N-oxide is typically achieved through oxidation. This transformation introduces a highly polar N⁺-O⁻ bond, which can significantly alter the molecule's biological and physical properties[8].

General Principles of N-Oxidation

The nitrogen atom in the quinoline ring is susceptible to oxidation by various reagents, most commonly peroxy acids. The choice of oxidizing agent and reaction conditions is critical to prevent unwanted side reactions, such as oxidation of the methyl group[14][15][16]. Meta-chloroperoxybenzoic acid (m-CPBA) is a frequently used reagent for this transformation due to its effectiveness under mild conditions[17].

Experimental Protocol: General N-Oxidation of Quinolines [17]

  • Dissolution: Dissolve the parent quinoline (e.g., 2-Methyl-8-quinolinol) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Oxidation: Cool the solution in an ice bath and add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the excess peroxy acid by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.

  • Workup: Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

G start 2-Methyl-8-quinolinol product This compound start:e->product:w Oxidation reagent m-CPBA in DCM reagent:s->product:n quenching Quenching (e.g., Na₂S₂O₃) product->quenching purification Purification (Chromatography) quenching->purification

Caption: General workflow for N-oxidation of 2-Methyl-8-quinolinol.

Potential Applications in Drug Development

While specific studies on this compound are limited, the known biological activities of quinoline N-oxides provide a strong rationale for its investigation in several therapeutic areas[5].

Antimicrobial and Antiparasitic Activity

Quinoline N-oxides have demonstrated significant activity against a variety of pathogens, including bacteria, fungi, and parasites[5][18]. The N-oxide moiety can enhance the antimicrobial efficacy of the parent quinoline. For instance, quinoxaline 1,4-dioxides, which are structurally related, are known to have broad-spectrum antimicrobial properties[18]. The mechanism of action is often linked to the molecule's ability to be reduced in hypoxic environments, generating reactive radical species that can damage cellular components like DNA[6]. This makes them particularly interesting for targeting microaerophilic or anaerobic pathogens.

Anticancer Properties

Many heterocyclic N-oxides are investigated as hypoxia-activated prodrugs for cancer therapy[6][8]. Solid tumors often contain regions of low oxygen (hypoxia), where specific reductase enzymes are upregulated. These enzymes can selectively reduce the N-oxide bond, releasing a cytotoxic agent in the tumor microenvironment, thereby minimizing systemic toxicity[6]. Given that the parent 8-hydroxyquinoline scaffold has been explored for its anticancer potential, the N-oxide derivative is a logical candidate for development as a hypoxia-targeted agent. The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation, is a known target for some quinoline derivatives, and N-oxides may exhibit similar or enhanced inhibitory activity[5].

G Prodrug This compound (Prodrug) Hypoxia Hypoxic Tumor Environment Prodrug->Hypoxia Reduction Enzymatic Reduction Prodrug->Reduction Hypoxia->Reduction ActiveDrug Cytotoxic Radical Species Reduction->ActiveDrug Effect DNA Damage & Cell Death ActiveDrug->Effect

References

2-Methyl-8-quinolinol 1-oxide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-Methyl-8-quinolinol 1-oxide and its Congeners

Abstract

The quinoline scaffold, particularly the 8-hydroxyquinoline (8-HQ) moiety, represents a cornerstone in medicinal chemistry, lauded for its versatile pharmacological activities. This guide delves into the intricate mechanisms of action of 8-hydroxyquinoline derivatives, with a specific focus on 2-Methyl-8-quinolinol and its N-oxide form, this compound. We will explore the foundational role of metal ion chelation in mediating the biological effects of these compounds, leading to their observed antimicrobial and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive review of the current understanding but also actionable experimental protocols to investigate these mechanisms further.

Introduction: The Prominence of the 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline (8-HQ) is a bicyclic aromatic organic compound consisting of a pyridine ring fused to a benzene ring, with a hydroxyl group at position eight.[1] This unique structure confers upon 8-HQ and its derivatives a remarkable ability to act as a bidentate chelating agent, forming stable complexes with a wide array of metal ions.[1][2] This chelating property is the linchpin of their diverse biological activities, which span from antimicrobial and antifungal to anticancer and neuroprotective effects.[3][4]

The introduction of a methyl group at the 2-position, yielding 2-Methyl-8-quinolinol (also known as 8-hydroxyquinaldine), modulates the lipophilicity and steric hindrance of the molecule, thereby influencing its biological efficacy and target specificity.[5][6] The further oxidation of the quinoline nitrogen to form this compound is anticipated to alter its electronic properties, solubility, and metabolic stability, potentially leading to novel therapeutic applications. While the direct mechanism of the 1-oxide derivative is less explored, its action is presumed to be closely related to the parent molecule, primarily through its potent metal-chelating capabilities.

The Core Mechanism: Metal Ion Chelation

The predominant mechanism of action for 8-hydroxyquinoline and its derivatives is their ability to chelate essential metal ions.[7] Most of the biological activities of 8-HQ and its derivatives originate from this chelating ability.[3] Metal ions such as iron (Fe), copper (Cu), and zinc (Zn) are crucial cofactors for a multitude of enzymes involved in vital cellular processes, including DNA replication, cellular respiration, and signal transduction.

By sequestering these metal ions, 8-HQ derivatives can disrupt these fundamental processes, leading to cytostatic or cytotoxic effects. The formation of a stable five-membered ring with the metal ion, involving the hydroxyl oxygen and the ring nitrogen, is thermodynamically favorable.

Caption: Chelation of a divalent metal ion by 2-Methyl-8-quinolinol.

Antimicrobial Mechanism of Action

The antimicrobial properties of 2-Methyl-8-quinolinol and its derivatives are well-documented.[5] The primary mechanism is believed to be the deprivation of essential metal ions from microbial enzymes. For instance, iron is a critical component of cytochromes in the electron transport chain, and its chelation can disrupt cellular respiration.

Furthermore, the formed metal-ligand complex itself can be toxic. The lipophilicity of the 8-HQ derivative allows it to traverse the microbial cell membrane. Once inside, it can chelate intracellular metal ions, and the resulting complex may have altered redox properties, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components.

Anticancer Mechanism of Action

The anticancer activity of 8-hydroxyquinoline derivatives, including platinum(II) complexes of 2-methyl-8-quinolinol derivatives, is a significant area of research.[8][9] The proposed mechanisms are multifaceted and often converge on the induction of programmed cell death (apoptosis).

Induction of Apoptosis and Cell Cycle Arrest

Studies on platinum(II) complexes with 5,7-dichloro-2-methyl-8-quinolinol and 5,7-dibromo-2-methyl-8-quinolinol have demonstrated potent cytotoxic activity against various cancer cell lines. Mechanistic investigations revealed that these complexes can induce cell cycle arrest, primarily at the S phase, by down-regulating the expression of key cell cycle proteins like cyclin A and CDK2. This arrest prevents the cancer cells from progressing through the cell cycle and proliferating.

Furthermore, these compounds have been shown to induce apoptosis, as evidenced by an increased percentage of apoptotic cells upon treatment.[9]

Mitochondrial Dysfunction

The mitochondrion is a key player in the regulation of apoptosis. The platinum complexes of 2-methyl-8-quinolinol derivatives have been found to cause mitochondrial dysfunction.[9] This can involve the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade and executes apoptosis.

Anticancer_Mechanism 2-Methyl-8-quinolinol_Derivative 2-Methyl-8-quinolinol Derivative Metal_Chelation Metal Ion Chelation (e.g., Cu, Zn) 2-Methyl-8-quinolinol_Derivative->Metal_Chelation Mitochondrial_Dysfunction Mitochondrial Dysfunction 2-Methyl-8-quinolinol_Derivative->Mitochondrial_Dysfunction ROS_Generation ROS Generation Metal_Chelation->ROS_Generation DNA_Damage DNA Damage ROS_Generation->DNA_Damage Cell_Cycle_Arrest S-Phase Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Protein_Downregulation Downregulation of Cyclin A & CDK2 Cell_Cycle_Arrest->Protein_Downregulation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Proposed anticancer signaling pathway for 2-Methyl-8-quinolinol derivatives.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound and related compounds, the following detailed experimental protocols are provided.

Protocol for MTT Assay to Determine Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture the desired cancer cell lines (e.g., T-24, Hep-G2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations. Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol for Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test compound on the cell cycle distribution of cancer cells.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

The following table summarizes the reported cytotoxic activities of platinum(II) complexes of 2-methyl-8-quinolinol derivatives.

CompoundCell LineIC50 (µM)Reference
[Pt(ClQ)(DMSO)Cl]MGC80-35.02–34.38
[Pt(ClQ)(DMSO)Cl]T-245.02 ± 0.62
[Pt(ClQ)(DMSO)Cl]Hep-G25.02–34.38
[Pt(ClQ)(DMSO)Cl]BEL-74025.02–34.38
[Pt(BrQ)(DMSO)Cl]T-2418.02 ± 1.05
CisplatinT-24> IC50 of ClQ-Pt

Conclusion

This compound and its related derivatives represent a promising class of bioactive compounds with significant therapeutic potential. Their primary mechanism of action is intrinsically linked to their ability to chelate essential metal ions, thereby disrupting critical cellular processes in both microbial pathogens and cancer cells. The induction of apoptosis, cell cycle arrest, and mitochondrial dysfunction are key events in their anticancer activity. The experimental protocols provided herein offer a robust framework for the continued investigation and elucidation of the detailed molecular mechanisms of these versatile compounds, paving the way for the development of novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Stability and Degradation of 2-Methyl-8-quinolinol 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For professionals in pharmaceutical research and development, understanding the intrinsic stability of a molecule is not merely a regulatory checkbox; it is the foundation upon which safe, effective, and reliable medicines are built. The stability profile of a compound dictates its formulation, packaging, storage conditions, and ultimately, its shelf-life. This guide provides a comprehensive technical framework for assessing the stability and elucidating the degradation pathways of 2-Methyl-8-quinolinol 1-oxide. While this molecule serves as our primary subject, the principles and methodologies detailed herein are broadly applicable to other N-oxide compounds and heterocyclic entities. Our approach is grounded in first principles of chemical reactivity, guided by international regulatory standards, and focused on providing practical, field-proven insights into experimental design and data interpretation.

Introduction: The Chemical Identity and Significance of this compound

This compound is a heterocyclic compound featuring a quinoline scaffold, a structure of significant interest in medicinal chemistry. The parent molecule, 2-methyl-8-quinolinol, is known for its chelating and fungicidal properties.[1] The introduction of an N-oxide functional group can profoundly alter a molecule's physicochemical properties, including its solubility, metabolic profile, and biological activity.

The purpose of stability testing is to provide evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[2][3] This process is critical for identifying potential degradation products, which could impact the safety and efficacy of a final drug product. Forced degradation, or stress testing, is an essential component of this process, designed to accelerate the degradation and thereby predict the likely breakdown products and establish the intrinsic stability of the molecule.[4][5] This guide will detail a systematic approach to investigating the stability of this compound.

Molecular Profile and Anticipated Degradation Pathways

A molecule's structure is the primary determinant of its stability. An a priori analysis of the functional groups within this compound allows us to anticipate its chemical liabilities.

Physicochemical Properties Summary

PropertyValueSource
Molecular FormulaC₁₀H₉NO[6]
Molecular Weight159.18 g/mol [6][7]
Core StructureQuinoline N-oxide-
Key Functional GroupsN-oxide, Phenolic Hydroxyl, Aromatic System, Methyl Group-

Key Chemical Liabilities:

  • The N-Oxide Moiety: The nitrogen-oxygen bond is polar and can be susceptible to reduction back to the parent amine (2-Methyl-8-quinolinol). It is also a known photosensitive group, which can undergo rearrangement or deoxygenation upon exposure to light.

  • The Quinoline Ring System: While aromatic systems are generally stable, the electron-rich nature of the quinoline ring, particularly with the hydroxyl substituent, makes it susceptible to oxidative and photolytic degradation. Studies on quinoline itself show that degradation often involves hydroxylation of the ring or cleavage of the pyridine or benzene portion.[8][9]

  • Phenolic Hydroxyl Group: The -OH group is a primary site for oxidation, which can lead to the formation of quinone-type structures or contribute to oxidative polymerization.

  • The Methyl Group: The benzylic-like position of the methyl group makes it susceptible to oxidation, potentially forming a hydroxymethyl or carboxylic acid derivative.[10]

Based on this analysis, we can postulate several degradation pathways that must be investigated experimentally.

Postulated Degradation Pathways of this compound Postulated degradation pathways for this compound. parent This compound photolytic_reduction 2-Methyl-8-quinolinol (Deoxygenation) parent->photolytic_reduction Photolytic (UV/Vis Light) oxidative_methyl 8-Hydroxy-quinoline-2-carboxylic acid 1-oxide parent->oxidative_methyl Oxidative (e.g., H₂O₂) oxidative_ring Ring-Opened Products parent->oxidative_ring Strong Oxidation photolytic_ring Hydroxylated Isomers parent->photolytic_ring Photolytic Hydrolytic Products\n(Generally Stable) Hydrolytic Products (Generally Stable) parent->Hydrolytic Products\n(Generally Stable) Acid/Base Hydrolysis

Caption: Postulated degradation pathways for this compound.

Experimental Framework: Forced Degradation Studies

Forced degradation studies are the cornerstone of stability assessment, providing insight into degradation pathways and supporting the development of stability-indicating analytical methods.[4][11] The approach involves subjecting the compound to stress conditions more severe than accelerated stability testing.[5][12]

The overall workflow is a systematic process of stress induction followed by analysis to identify and quantify any resulting degradants.

Forced Degradation Experimental Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (ICH Q1A/Q1B) cluster_analysis 3. Analysis & Evaluation prep Prepare Stock Solution of Compound (e.g., in ACN/H₂O) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose Aliquots base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose Aliquots neutral Neutral Hydrolysis (e.g., Water, 60°C) prep->neutral Expose Aliquots oxidative Oxidation (e.g., 3% H₂O₂, RT) prep->oxidative Expose Aliquots thermal Thermal Stress (e.g., 80°C, Solid & Solution) prep->thermal Expose Aliquots photo Photostability (ICH Q1B Light Exposure) prep->photo Expose Aliquots control Prepare Control Samples (Unstressed, Protected from Light) hplc Analyze by Stability-Indicating HPLC-UV/MS Method control->hplc Analyze alongside stressed samples neutralize Neutralize/Dilute Samples to Stop Reaction acid->neutralize base->neutralize neutral->neutralize oxidative->neutralize thermal->neutralize photo->neutralize neutralize->hplc eval Evaluate Data: - % Degradation - Peak Purity - Mass Balance - Identify Degradants hplc->eval

Caption: A typical experimental workflow for forced degradation studies.

Protocol: Hydrolytic Degradation

Rationale: To evaluate the susceptibility of the drug substance to hydrolysis across a wide range of pH values.[12] The N-oxide functional group is generally stable to hydrolysis, but this study confirms stability and ensures no other degradation is induced by pH changes.

Methodology:

  • Preparation: Prepare three solutions of this compound (approx. 1 mg/mL) in:

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • Purified Water

  • Incubation: Store aliquots of each solution at an elevated temperature (e.g., 60°C) and at room temperature.

  • Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 6, 24, 48 hours).

  • Quenching: Immediately cool the heated samples. For the acidic solution, neutralize with an equivalent amount of NaOH. For the basic solution, neutralize with an equivalent amount of HCl.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol: Oxidative Degradation

Rationale: The quinoline ring, phenolic hydroxyl, and N-oxide groups are all potentially susceptible to oxidation.[4][11] Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.

Methodology:

  • Preparation: Prepare a solution of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Incubation: Add hydrogen peroxide (H₂O₂) to achieve a final concentration of ~3%. Store the solution at room temperature, protected from light.

  • Sampling: Withdraw samples at time points where 5-20% degradation is anticipated (e.g., 0, 2, 6, 24 hours). The goal is to achieve sufficient degradation to identify products without destroying the parent compound entirely.

  • Analysis: Analyze samples directly by HPLC. The mobile phase will dilute the peroxide, effectively stopping the reaction on-column.

Protocol: Photolytic Degradation

Rationale: To assess the effect of light, as required by ICH Q1B guidelines.[13][14] Aromatic N-oxides are often photosensitive.

Methodology:

  • Preparation: Place solid powder and a solution (in a photostable, transparent container) of this compound in a calibrated photostability chamber.

  • Control: Prepare identical "dark" control samples by wrapping them in aluminum foil. Place these in the same chamber to experience the same temperature conditions.

  • Exposure: Expose the samples to a light source conforming to ICH Q1B specifications, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After exposure, dissolve the solid sample and analyze both the solution and solid samples alongside their dark controls by HPLC.

Protocol: Thermal Degradation

Rationale: To evaluate the impact of high temperature on the drug substance in both solid and solution states.[4] Thermal stress is typically applied at temperatures in 10°C increments above the accelerated testing condition.[12]

Methodology:

  • Preparation:

    • Solid State: Place a thin layer of solid this compound powder in a vial.

    • Solution State: Prepare a solution of the compound (approx. 1 mg/mL) in a suitable solvent.

  • Incubation: Place the vials in an oven set to a high temperature (e.g., 80°C).

  • Sampling: Sample the solution at various time points. For the solid, pull a single vial at each time point (e.g., 1, 3, 7 days).

  • Analysis: Allow samples to cool. Dissolve the solid samples in solvent before analysis by HPLC.

Development of a Stability-Indicating Analytical Method

A self-validating protocol requires an analytical method that can unambiguously assess the purity of the compound. A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[4][15]

Primary Technique: High-Performance Liquid Chromatography (HPLC)

RP-HPLC coupled with a photodiode array (PDA) detector and/or a mass spectrometer (MS) is the gold standard for this application. The PDA provides spectral purity information, while the MS provides mass information for identifying unknown degradants.

Hypothetical HPLC Method Parameters

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for moderately polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure sharp peaks for ionizable compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 15 minutesA broad gradient is essential during development to ensure all potential degradants, from polar to non-polar, are eluted.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection PDA (220-400 nm); MS (ESI+)PDA allows for peak purity assessment and selection of an optimal monitoring wavelength. ESI+ is typically effective for nitrogen-containing heterocycles.
Injection Vol. 2 µLA small volume minimizes potential column overload.

Method Validation: The key to ensuring the method is stability-indicating is to analyze the samples generated during the forced degradation studies. The method is considered validated for stability if all degradation products are baseline-resolved from the parent peak and from each other.

Data Interpretation and Reporting

The analysis of stressed samples provides a wealth of information. The primary outputs are the percent degradation and the impurity profile.

Hypothetical Forced Degradation Data Summary

Stress ConditionDuration% Degradation of ParentMajor Degradant Peaks (Retention Time)
0.1 M HCl, 60°C48 h< 1%None significant
0.1 M NaOH, 60°C48 h2.3%DP1 (3.5 min)
3% H₂O₂, RT24 h15.8%DP2 (4.1 min), DP3 (6.2 min)
Photolytic (ICH Q1B)-11.5%DP4 (7.9 min - likely parent amine)
Thermal (80°C, Solid)7 days1.9%Minor peaks

DP = Degradation Product

Key Evaluation Metrics:

  • Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should remain close to 100%. A significant deviation may indicate that some degradants are not being detected (e.g., they are volatile or do not have a UV chromophore).

  • Peak Purity: Using a PDA detector, the spectral purity of the parent peak should be assessed in the presence of its degradants to ensure no co-elution is occurring.

  • Structure Elucidation: For major degradation products, LC-MS/MS analysis is performed to obtain fragmentation data, which, combined with knowledge of the parent structure, can be used to propose the structures of the degradants.

Conclusion

The stability of this compound is governed by its susceptibility to oxidative and photolytic stress, with the N-oxide and quinoline ring system being the primary sites of degradation. It is anticipated to be relatively stable under hydrolytic and moderate thermal conditions.

A comprehensive stability assessment requires a systematic approach using forced degradation studies under various stress conditions, as outlined by ICH guidelines.[2][12] The cornerstone of this assessment is the development and validation of a robust, stability-indicating HPLC method capable of separating the parent compound from all potential degradation products. By following the protocols and frameworks presented in this guide, researchers can confidently characterize the stability profile of this compound, generate critical data to support its development, and ensure the quality and safety of its potential applications.

References

A Technical Guide to Determining the Solubility of 2-Methyl-8-quinolinol 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter that governs the efficacy, formulation, and application of a chemical compound. For researchers in drug development and materials science, understanding the solubility profile of a novel molecule like 2-Methyl-8-quinolinol 1-oxide is a foundational step. This guide provides a comprehensive framework for systematically determining the solubility of this compound across a range of relevant solvents. Eschewing a simple data-listing approach, this document serves as a practical whitepaper, detailing the theoretical underpinnings of solubility, a robust experimental protocol based on the industry-standard shake-flask method, and the analytical quantification techniques required for accurate measurement. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles and regulatory guidelines.

Introduction: The Significance of Solubility

This compound is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry and materials science. The parent molecule, 8-quinolinol, and its derivatives are known for their metal-chelating properties and diverse biological activities. The addition of a 2-methyl group and an N-oxide moiety modifies the electronic and steric properties of the molecule, potentially leading to unique applications.

However, before any application can be realized, a thorough understanding of the compound's solubility is paramount. Solubility dictates bioavailability in pharmaceutical contexts, influences reaction kinetics in synthesis, and is a key factor in designing purification and formulation processes.[1] Poor solubility, for instance, is a major hurdle in drug development, often leading to low bioavailability and therapeutic efficacy.[2] This guide, therefore, provides the necessary theoretical and practical tools to empower researchers to generate a reliable and comprehensive solubility profile for this compound.

Theoretical Framework: Predicting Solubility from Molecular Structure

A molecule's solubility is governed by the principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be miscible.[3] An analysis of the structure of this compound allows for a qualitative prediction of its solubility behavior.[4][5][6]

  • Quinoline Ring System: This bicyclic aromatic structure is largely nonpolar and hydrophobic, suggesting poor solubility in aqueous media but favorable interactions with nonpolar organic solvents.

  • 8-Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature will enhance solubility in polar protic solvents like water and alcohols.

  • 1-Oxide Group (N→O): The N-oxide bond is highly polar, with a significant dipole moment. It is a strong hydrogen bond acceptor. This functional group is expected to significantly increase the compound's affinity for polar solvents.

  • 2-Methyl Group (-CH₃): This is a small, nonpolar, lipophilic group. While its impact is less pronounced than the polar groups, it slightly increases the molecule's nonpolar character.

Predicted Solubility Profile: Based on this analysis, this compound is predicted to be an amphiphilic molecule with a balance of polar and nonpolar characteristics.

  • High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding.

  • Moderate to Low Solubility: Expected in water. While the N-oxide and hydroxyl groups promote aqueous solubility, the large aromatic ring system counteracts this.

  • Low Solubility: Expected in nonpolar solvents (e.g., hexane, toluene) where the polar functional groups cannot be effectively solvated.

The diagram below illustrates the key functional groups influencing the molecule's solubility.

G cluster_molecule This compound cluster_features Key Structural Features & Interactions molecule molecule p1 p2 p3 p4 a Quinoline Core (Nonpolar) b 8-Hydroxyl (-OH) (Polar, H-Bond Donor/Acceptor) c 1-Oxide (N→O) (Highly Polar, H-Bond Acceptor) d 2-Methyl (-CH₃) (Nonpolar/Lipophilic) p1->a Favors Nonpolar Solvents p2->b Favors Polar Protic Solvents p3->c Favors Polar Solvents p4->d Slightly Favors Nonpolar Solvents

Caption: Key functional groups of this compound and their influence on solubility.

Experimental Design for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. This section outlines the selection of solvents and provides a detailed protocol for the gold-standard Shake-Flask Method for determining equilibrium solubility, as recommended by the International Council for Harmonisation (ICH) guidelines.[7][8][9]

Solvent Selection

A diverse panel of solvents should be chosen to cover a wide range of polarities and functionalities. This allows for a comprehensive understanding of the compound's behavior.

Solvent Class Example Solvents Rationale
Polar Protic Purified Water, Ethanol, MethanolCapable of hydrogen bonding; relevant for biological and pharmaceutical formulations.[3][10]
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetonitrileHigh polarity and dipole moments, but no H-bond donation; common in synthesis and screening.[3]
Nonpolar Toluene, Hexane, Ethyl AcetateLow polarity; represents organic synthesis and extraction conditions.[11][12]
Experimental Workflow: Shake-Flask Method

The shake-flask method is the most reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9][13] The process involves creating a saturated solution and then measuring the concentration of the dissolved solute.

The workflow for this process is visualized below.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A 1. Add Excess Compound to Solvent in Vial B 2. Seal Vials Tightly A->B C 3. Agitate at Constant Temp (e.g., 24-48h at 25°C or 37°C) B->C D 4. Allow Solids to Settle C->D E 5. Centrifuge to Pellet Undissolved Solids D->E F 6. Filter Supernatant (e.g., 0.22 µm PTFE filter) E->F G 7. Prepare Serial Dilutions of the Saturated Solution F->G H 8. Quantify Concentration (e.g., UV-Vis Spectroscopy) G->H I 9. Calculate Solubility (mg/mL or mol/L) H->I

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid is visible at the end of the experiment. A starting point is ~10-20 mg per 1-2 mL of solvent.

    • Add a precise volume of the chosen solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare at least three replicates for each solvent.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for standard conditions or 37°C for physiological relevance).[7][8]

    • Agitate the samples at a constant speed (e.g., 100-150 rpm) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical.[13][14] The goal is to ensure the dissolution process has reached its thermodynamic maximum.

  • Phase Separation:

    • Remove the vials from the shaker and let them stand for a short period to allow larger particles to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw the clear supernatant using a syringe and immediately filter it through a chemically compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles that could falsely elevate the measured concentration.

  • Quantification via UV-Vis Spectrophotometry:

    • The aromatic nature of the quinoline ring makes UV-Vis spectrophotometry an ideal and accessible method for quantification.[2][15][16][17]

    • Determine λmax: Prepare a dilute stock solution of the compound in a suitable solvent (e.g., methanol). Scan the solution across the UV-Vis range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

    • Prepare a Calibration Curve:

      • Create a high-concentration stock solution of known concentration.

      • Perform a series of accurate serial dilutions to generate at least 5-7 standard solutions of decreasing, known concentrations.

      • Measure the absorbance of each standard at the predetermined λmax.

      • Plot Absorbance vs. Concentration. The resulting graph should be linear, and a linear regression will yield an equation (y = mx + c) compliant with the Beer-Lambert law.[15][16]

    • Analyze Samples:

      • Take a precise aliquot of the filtered supernatant (from step 3) and dilute it with the same solvent used for the calibration curve until its absorbance falls within the linear range of the curve.

      • Measure the absorbance of the diluted sample at λmax.

      • Use the calibration curve equation to calculate the concentration of the diluted sample.

      • Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the equilibrium solubility.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate comparison and analysis.

Table 1: Solubility Profile of this compound at 25°C

Solvent Solvent Class Polarity Index Solubility (mg/mL) ± SD Solubility (mol/L) ± SD
HexaneNonpolar0.1Experimental DataExperimental Data
TolueneNonpolar2.4Experimental DataExperimental Data
Ethyl AcetatePolar Aprotic4.4Experimental DataExperimental Data
AcetonitrilePolar Aprotic5.8Experimental DataExperimental Data
EthanolPolar Protic4.3Experimental DataExperimental Data
MethanolPolar Protic5.1Experimental DataExperimental Data
DMSOPolar Aprotic7.2Experimental DataExperimental Data
WaterPolar Protic10.2Experimental DataExperimental Data

Note: Polarity Index values are approximate and can vary slightly by source.[18] SD = Standard Deviation from replicates.

Interpretation: The results from this table will provide a clear, quantitative picture of the compound's behavior. For example:

  • High solubility in DMSO and alcohols would confirm the predictions based on molecular structure and indicate good solvents for stock solutions in biological assays.

  • Low aqueous solubility (e.g., < 0.1 mg/mL) would classify the compound as poorly soluble and suggest that formulation strategies (e.g., co-solvents, pH modification, salt formation) may be necessary for in vivo applications.

  • Solubility trends across the solvent panel can provide deep insight into the dominant intermolecular forces governing the solvation process.

By following this comprehensive guide, researchers can confidently and accurately determine the solubility of this compound, generating the critical data needed to advance their research and development objectives.

References

The Quantum Yield of 2-Methyl-8-quinolinol 1-oxide: Principles, Determination, and Influencing Factors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the fluorescence quantum yield of 2-Methyl-8-quinolinol 1-oxide. The 8-quinolinol scaffold is a foundational component in the development of fluorescent probes and materials, and modification via N-oxidation significantly alters its electronic and photophysical properties. This document delves into the synthesis of the target compound, the theoretical principles governing its fluorescence efficiency, and the factors that influence it, such as molecular structure and environment. A detailed, field-proven experimental protocol for the accurate determination of its relative quantum yield using the comparative method is presented, emphasizing the causality behind experimental choices to ensure data integrity. This guide is intended to serve as an authoritative resource for researchers leveraging quinoline-based fluorophores in sensing, bioimaging, and materials science applications.

Introduction to Quinoline-Based Fluorophores and N-Oxide Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science. Its derivatives, particularly 8-hydroxyquinoline (8-HQ), are renowned for their ability to form stable chelate complexes with a wide variety of metal ions.[1] While the parent 8-HQ molecule is weakly fluorescent, its emission can be dramatically enhanced upon chelation, a phenomenon attributed to the formation of a rigid molecular structure that inhibits non-radiative decay pathways.[1][2] This characteristic makes 8-HQ derivatives exceptional candidates for fluorescent chemosensors.

The Impact of N-Oxidation on Photophysical Properties

The introduction of an N-oxide functional group (R–N⁺–O⁻) to a heterocyclic aromatic ring, such as quinoline, profoundly alters the molecule's physicochemical properties.[3] The N-oxide group is zwitterionic and a strong hydrogen bond acceptor, which typically increases water solubility.[3] Electronically, it acts as an intramolecular charge transfer (ICT) modulator. In many fluorescent probe designs, the N-oxide moiety serves as a fluorescence quencher; its enzymatic or chemical cleavage restores the parent molecule's fluorescence, creating a "turn-on" sensor.[3] Understanding the quantum yield of the N-oxide form is therefore critical to quantifying the performance and dynamic range of such probes.

Defining Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[4][5][6]

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield can range from 0 (non-fluorescent) to 1.0 (perfect fluorescence, where every absorbed photon results in an emitted photon). In practice, de-excitation can also occur through non-radiative pathways like internal conversion, vibrational relaxation, and intersystem crossing.[5] The quantum yield thus represents the probability that an excited state molecule will deactivate through fluorescence.[5]

Synthesis and Characterization of this compound

The synthesis of the target compound is a two-step process involving the initial construction of the 2-Methyl-8-quinolinol scaffold followed by its subsequent N-oxidation.

Step 1: Synthesis of 2-Methyl-8-quinolinol

2-Methyl-8-quinolinol (also known as 8-hydroxyquinaldine) is commonly synthesized via the Doebner-von Miller reaction. In a typical procedure, o-aminophenol is reacted with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.[7]

Protocol:

  • A mixture of o-aminophenol (0.3 mol) in 150 mL of 18% HCl is brought to reflux with stirring.[7]

  • A solution of o-nitrophenol (0.1 mol, as an oxidizing agent) and crotonaldehyde (0.4 mol) is added dropwise over 30 minutes.[7]

  • The reaction is refluxed for an additional 2 hours.[7]

  • After cooling, the mixture is neutralized with aqueous ammonia, and the product is extracted with an organic solvent (e.g., toluene).[7]

  • The product is purified by vacuum distillation or recrystallization, yielding 2-Methyl-8-quinolinol.[7]

Step 2: N-Oxidation

The synthesized 2-Methyl-8-quinolinol is then oxidized to its 1-oxide derivative. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The N-oxide of the parent 8-hydroxyquinoline is a known and commercially available reagent, and similar procedures apply.[3][8]

Protocol:

  • Dissolve 2-Methyl-8-quinolinol in a suitable solvent like dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Add a solution of m-CPBA (approx. 1.1 equivalents) in DCM dropwise.

  • Allow the reaction to stir and slowly warm to room temperature overnight.

  • Quench the reaction, wash with a sodium bicarbonate solution to remove acidic byproducts, and purify the resulting this compound using column chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_reagents1 Reaction 1 cluster_reagents2 Reaction 2 o_aminophenol o-Aminophenol reagents1 HCl, o-Nitrophenol (Doebner-von Miller) o_aminophenol->reagents1 crotonaldehyde Crotonaldehyde crotonaldehyde->reagents1 product1 2-Methyl-8-quinolinol reagents1->product1 Cyclization & Dehydrogenation reagents2 m-CPBA (N-Oxidation) product2 This compound reagents2->product2 Oxidation product1->reagents2

Caption: Synthesis pathway for this compound.

Factors Influencing Quantum Yield

The quantum yield of a fluorophore is not an immutable constant; it is highly sensitive to both its intrinsic molecular structure and its external environment.

Structural Factors
  • Molecular Rigidity: Fluorescence is favored in rigid molecules. Flexible groups or rotatable bonds can promote energy loss through non-radiative vibrational pathways, thus quenching fluorescence.[1] This is sometimes described by the "loose bolt theory," where flexible substituents can absorb excitation energy.[9]

  • Substituents: The electronic nature of substituents on the quinoline ring can tune the photophysical properties. Electron-donating groups (like -OH, -NH2) generally increase fluorescence, while electron-withdrawing groups (like -NO2, -COOH) can decrease or quench it.[10] The methyl group at the 2-position and the N-oxide group are key modulators for the title compound.

  • Excited-State Intramolecular Proton Transfer (ESIPT): The parent 8-hydroxyquinoline is known to be weakly fluorescent due to an efficient ESIPT pathway where the hydroxyl proton is transferred to the ring nitrogen in the excited state.[1][2] This process provides a powerful non-radiative decay channel. The formation of the N-oxide alters the basicity of the nitrogen, which can significantly impact this process.

Environmental Factors
  • Solvent: The polarity, viscosity, and hydrogen-bonding capability of the solvent can have a dramatic effect.[11] Polar solvents can stabilize the excited state differently than nonpolar solvents, leading to shifts in emission wavelength and changes in quantum yield.

  • Temperature: Increasing temperature generally leads to a decrease in fluorescence quantum yield. This is because higher thermal energy increases the probability of de-excitation through collisional quenching and other non-radiative pathways.[9]

  • pH: For molecules with acidic or basic functional groups, like the hydroxyl group on 8-quinolinol, pH can alter the protonation state and thus the electronic structure, leading to significant changes in fluorescence.[10]

Factors_Influencing_QY cluster_Structural Structural Factors cluster_Environmental Environmental Factors QY Quantum Yield (Φf) Rigidity Molecular Rigidity Rigidity->QY Substituents Electronic Substituents (e.g., -CH₃, N-Oxide) Substituents->QY ESIPT Proton Transfer (ESIPT) ESIPT->QY Solvent Solvent Polarity & H-Bonding Solvent->QY Temperature Temperature Temperature->QY pH pH pH->QY

Caption: Key factors influencing the fluorescence quantum yield.

Experimental Determination of Quantum Yield: The Comparative Method

The most reliable and widely used method for determining the fluorescence quantum yield of a solution is the comparative method.[4][5] This technique measures the fluorescence properties of the unknown sample relative to a well-characterized fluorescence standard with a known quantum yield (Φf,R).

Rationale and Governing Equation

The method relies on the principle that for dilute solutions with identical absorbance at the same excitation wavelength, the number of photons absorbed is the same. Therefore, the ratio of the integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. The working equation is:

Φf,S = Φf,R * (mS / mR) * (nS² / nR²)[4]

Where:

  • Φf,S and Φf,R are the quantum yields of the sample and reference.

  • mS and mR are the slopes from the plot of integrated fluorescence intensity versus absorbance for the sample and reference.

  • nS and nR are the refractive indices of the solvents used for the sample and reference.

Using a gradient from multiple data points provides higher accuracy than a single-point measurement by minimizing errors from solution preparation and ensuring linearity.[4][6]

Selection of a Reference Standard

The choice of the reference standard is critical for an accurate measurement. The ideal standard should:

  • Have a well-known, accurately determined quantum yield.

  • Absorb and emit in a similar spectral region as the sample to minimize wavelength-dependent instrumental corrections.

  • Be photochemically stable.

  • Be soluble in the same solvent as the sample, if possible.

For emission in the blue-green region, Quinine sulfate in 0.5 M H₂SO₄ (Φf = 0.54) is a commonly used and authoritative standard.[11]

Detailed Experimental Protocol

Trustworthiness Checkpoint: The validity of this protocol hinges on maintaining absorbance values below 0.1 at the excitation wavelength. This ensures a linear relationship between absorbance and concentration and minimizes inner-filter effects, where emitted light is re-absorbed by other fluorophore molecules in the solution.

Step 1: Preparation of Stock Solutions

  • Accurately prepare a concentrated stock solution (e.g., 10⁻⁴ M) of this compound in a chosen spectroscopic-grade solvent (e.g., ethanol).

  • Accurately prepare a stock solution of the reference standard (e.g., Quinine sulfate) in its appropriate solvent (0.5 M H₂SO₄).

Step 2: Preparation of Dilution Series

  • From the stock solutions, prepare a series of at least five dilutions for both the sample and the reference. The concentrations should be chosen such that the absorbance values at the selected excitation wavelength range from approximately 0.01 to 0.1.

Step 3: UV-Vis Absorbance Measurements

  • Using a calibrated UV-Vis spectrophotometer, record the absorbance spectrum for each solution in the series.

  • Record the absorbance value at the chosen excitation wavelength (λex). This wavelength should be the same for both the sample and the reference.

Step 4: Fluorescence Emission Measurements

  • Using a calibrated spectrofluorometer, record the fluorescence emission spectrum for each solution.

  • Causality: It is imperative that all instrument settings (e.g., excitation/emission slit widths, detector voltage, scan speed) are kept identical for all measurements of both the sample and the reference. This ensures that any differences in measured intensity are due to the properties of the fluorophores, not the instrument's response.

  • Excite each solution at λex and record the emission spectrum over the entire fluorescence range.

  • Record a spectrum of a solvent blank to allow for background subtraction.

Step 5: Data Processing

  • Subtract the solvent blank spectrum from each of the sample and reference spectra.

  • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

QY_Workflow cluster_prep 1. Solution Preparation cluster_measure 2. Spectroscopic Measurement cluster_analysis 3. Data Analysis & Calculation p1 Prepare Stock Solutions (Sample & Reference) p2 Create Dilution Series (Abs < 0.1) p1->p2 m1 Record UV-Vis Absorbance at λex p2->m1 m2 Record Fluorescence Emission (Identical Settings) m1->m2 a1 Integrate Area Under Emission Curves m2->a1 a2 Plot Integrated Intensity vs. Absorbance a1->a2 a3 Determine Slopes (mS, mR) a2->a3 a4 Calculate Φf,S using Comparative Equation a3->a4

Caption: Experimental workflow for quantum yield determination.

Data Analysis and Interpretation

Graphical Analysis

For both the sample and the reference, plot the integrated fluorescence intensity (y-axis) against the absorbance at λex (x-axis). Perform a linear regression on each data set. A high coefficient of determination (R² > 0.99) validates the quality of the data and the linearity of the response in the chosen concentration range. The slope of this line is the value 'm' used in the quantum yield equation.

Example Data and Calculation

The following table presents a hypothetical data set for this compound in ethanol, using Quinine sulfate as the reference standard.

ParameterThis compound (Sample)Quinine Sulfate (Reference)
Solvent Ethanol0.5 M H₂SO₄
Refractive Index (n) 1.3611.333
λex 350 nm350 nm
λem (max) ~480 nm (Hypothetical)450 nm
Known Φf,R N/A0.54
Slope (m) 4.5 x 10⁶ (Example Value)8.0 x 10⁶ (Example Value)

Calculation: Using the comparative equation: Φf,S = 0.54 * ( (4.5 x 10⁶) / (8.0 x 10⁶) ) * (1.361² / 1.333²) Φf,S = 0.54 * (0.5625) * (1.852 / 1.777) Φf,S = 0.54 * 0.5625 * 1.042 Φf,S ≈ 0.32

This result would indicate that this compound has a moderate quantum yield under these conditions.

Applications and Future Directions

The photophysical characterization of this compound is a crucial step toward its application in various fields.

  • Bioimaging and Sensing: Given the properties of N-oxides, this compound could be investigated as a "turn-on" probe for hypoxic conditions or for detecting specific enzymes that can reduce the N-O bond.[3]

  • Organic Electronics: Metal complexes of 8-hydroxyquinoline derivatives are cornerstone materials in Organic Light-Emitting Diodes (OLEDs).[1] For instance, a Zn(II) complex of 2-methyl-8-hydroxyquinoline has been shown to have a high solid-state quantum yield of 0.57 and has been used in OLED fabrication.[12] Investigating the electroluminescent properties of the N-oxide derivative and its metal complexes could open new avenues in materials science.

Conclusion

This guide has provided a detailed framework for understanding, synthesizing, and measuring the quantum yield of this compound. The quantum yield is a critical parameter that dictates the performance of a fluorophore. Its accurate determination, using a robust and self-validating protocol like the comparative method, is essential for the successful development of novel probes, sensors, and materials. By understanding the interplay of structural and environmental factors, researchers can rationally design and optimize the next generation of quinoline-based functional molecules.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-8-quinolinol 1-oxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 8-Hydroxyquinaldine N-oxide

In the landscape of heterocyclic chemistry, the quinoline nucleus stands as a "privileged structure," forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of a methyl group at the C2 position and a hydroxyl group at C8 yields 2-methyl-8-quinolinol, commonly known as 8-hydroxyquinaldine. This molecule is a potent bidentate chelating agent, capable of forming stable complexes with a wide array of metal ions.[2]

The further transformation of the quinoline nitrogen to its corresponding N-oxide dramatically alters the molecule's electronic properties and reactivity. The N-oxide group not only enhances the molecule's polarity and potential for hydrogen bonding but also activates the quinoline ring for a diverse range of functionalization reactions, particularly at the C2 position.[3][4] This guide provides a comprehensive exploration of the synthesis of 2-Methyl-8-quinolinol 1-oxide and its derivatives, offering researchers and drug development professionals a detailed roadmap from foundational synthesis to advanced functionalization, grounded in mechanistic principles and validated protocols.

Part 1: Foundational Synthesis of the 2-Methyl-8-quinolinol Core

The journey to this compound derivatives begins with the construction of the parent heterocycle, 2-Methyl-8-quinolinol. The most prevalent and industrially relevant methods are variations of classical quinoline syntheses, such as the Doebner-von Miller reaction.

This reaction involves the condensation of an aniline (in this case, o-aminophenol) with an α,β-unsaturated carbonyl compound (crotonaldehyde). The process is typically acid-catalyzed and involves a series of Michael additions, cyclizations, and dehydration steps, followed by an oxidation/dehydrogenation step to furnish the aromatic quinoline ring.[5]

Workflow for 2-Methyl-8-quinolinol Synthesis

cluster_reactants Reactants cluster_conditions Conditions o_aminophenol o-Aminophenol reaction Doebner-von Miller Reaction (Cyclization, Dehydration, Oxidation) o_aminophenol->reaction crotonaldehyde Crotonaldehyde crotonaldehyde->reaction acid Acid Catalyst (e.g., HCl) acid->reaction oxidant Oxidant (e.g., o-nitrophenol) oxidant->reaction purification Purification (Neutralization, Extraction, Distillation) reaction->purification product 2-Methyl-8-hydroxyquinoline purification->product start 2-Methyl-8-quinolinol + m-CPBA intermediate [Transition State] (N attacks electrophilic O) start->intermediate Nucleophilic Attack product This compound + m-Chlorobenzoic Acid intermediate->product Bond Formation & Cleavage N_Oxide 2-Methyl-8-quinolinol 1-oxide Activated_Intermediate Activated Intermediate (Quinolinium Salt) N_Oxide->Activated_Intermediate + Activator Activator Activator (e.g., Tf₂O) Activator->Activated_Intermediate Addition_Product Addition Intermediate Activated_Intermediate->Addition_Product + Nucleophile Nucleophile Nucleophile (e.g., Thiourea, Triazole anion) Nucleophile->Addition_Product Final_Product C2-Functionalized Product (Deoxygenated) Addition_Product->Final_Product Rearomatization & Elimination

References

Methodological & Application

Applications of 2-Methyl-8-quinolinol Derivatives in Organic Light-Emitting Diodes (OLEDs): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 8-Quinolinol Scaffolds in OLED Technology

The field of organic light-emitting diodes (OLEDs) has been significantly advanced by the development of highly efficient and stable organic semiconductor materials. Among these, metal complexes of 8-hydroxyquinoline and its derivatives have emerged as a cornerstone of modern OLED technology. These compounds, particularly the aluminum complex tris(8-hydroxyquinolinato)aluminum (Alq3), are renowned for their excellent electron transport properties, thermal stability, and strong luminescence.[1][2] This guide focuses on the applications of 2-methyl-8-quinolinol and its derivatives, providing a comprehensive overview for researchers and professionals in materials science and drug development. While direct research on 2-Methyl-8-quinolinol 1-oxide in OLEDs is limited in publicly available literature, this document will provide a thorough grounding in the well-established use of its parent compounds and metal complexes, and extrapolate the potential implications of the N-oxide functional group.

The introduction of a methyl group at the 2-position of the quinoline ring can influence the steric and electronic properties of the resulting metal complexes, leading to altered photophysical characteristics and device performance.[1] These derivatives are frequently utilized as emissive materials, electron-transporting materials (ETMs), and host materials in OLEDs.[3]

Part 1: Synthesis and Characterization of 2-Methyl-8-quinolinol Metal Complexes

The synthesis of metal complexes of 2-methyl-8-quinolinol is a crucial first step in their application in OLEDs. These complexes, often with metals like zinc (Zn), aluminum (Al), or platinum (Pt), exhibit tunable photoluminescent properties.[1][4]

Protocol 1: Synthesis of bis(2-methyl-8-quinolinolato)zinc(II) [Zn(Mq)₂]

This protocol describes a typical precipitation method for the synthesis of a zinc complex of 2-methyl-8-quinolinol.

Materials:

  • 2-Methyl-8-quinolinol

  • Zinc(II) iodide (ZnI₂) or Zinc(II) acetate [Zn(CH₃COO)₂]

  • Methanol (anhydrous)

  • Deionized water

  • Ammonium hydroxide solution

Procedure:

  • Ligand Solution Preparation: Dissolve 2-methyl-8-quinolinol (2 molar equivalents) in methanol in a round-bottom flask. Stir the solution at room temperature until the ligand is completely dissolved.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the zinc salt (1 molar equivalent) in deionized water or methanol.

  • Complexation: Slowly add the zinc salt solution to the ligand solution while stirring vigorously. A precipitate should begin to form.

  • pH Adjustment: Add ammonium hydroxide solution dropwise to the reaction mixture to raise the pH and facilitate the complete precipitation of the complex.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it sequentially with deionized water and methanol to remove any unreacted starting materials and salts.

  • Drying: Dry the resulting solid under vacuum at an elevated temperature (e.g., 60-80 °C) for several hours to obtain the final product.

Characterization: The synthesized complex should be characterized to confirm its identity and purity using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the organic ligand within the complex.

  • Mass Spectrometry: To determine the molecular weight of the complex.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the ligand to the metal center.

Part 2: Photophysical and Electrochemical Properties

Understanding the photophysical and electrochemical properties of 2-methyl-8-quinolinol metal complexes is essential for predicting their performance in an OLED.

Key Properties and Their Significance:
  • Photoluminescence (PL) Spectroscopy: This technique is used to determine the emission wavelength and quantum yield of the material. The emission color of the OLED will be dictated by the PL spectrum of the emissive material.[1]

  • UV-Visible Absorption Spectroscopy: This provides information about the electronic transitions within the molecule and helps in determining the optical bandgap.

  • Cyclic Voltammetry (CV): CV is employed to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material.[5] These energy levels are critical for ensuring efficient charge injection and transport within the OLED device by matching them with the work functions of the electrodes and the energy levels of adjacent layers.[6]

Table 1: Typical Photophysical and Electrochemical Data for a Zn(Mq)₂ Complex
PropertyTypical ValueSignificance in OLEDs
PL Emission Peak 510 - 540 nmDetermines the color of the emitted light (typically green).
Photoluminescence Quantum Yield (PLQY) > 0.5A high PLQY is desirable for high-efficiency OLEDs.
HOMO Level -5.6 to -5.8 eVInfluences hole injection from the hole transport layer (HTL).
LUMO Level -2.8 to -3.0 eVInfluences electron injection from the electron transport layer (ETL).
Electrochemical Bandgap ~2.8 eVAffects the turn-on voltage and color of the device.

Part 3: Application in OLED Device Fabrication

2-Methyl-8-quinolinol metal complexes can be incorporated into various layers of an OLED, primarily as the emissive layer (EML) or as a host in the EML. The fabrication of OLEDs is typically carried out in a high-vacuum environment using thermal evaporation or through solution-processing techniques like spin-coating.[2][7]

Protocol 2: Fabrication of a Multilayer OLED via Vacuum Thermal Evaporation

This protocol outlines the fabrication of a standard multilayer OLED using a 2-methyl-8-quinolinol metal complex as the emissive layer.

Device Structure: ITO / HTL / EML / ETL / Cathode

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., NPB: N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine)

  • Emissive Layer (EML) material (e.g., Zn(Mq)₂)

  • Electron Transport Layer (ETL) material (e.g., Alq₃: Tris(8-hydroxyquinolinato)aluminum)

  • Cathode materials (e.g., LiF and Al)

Workflow Diagram:

Caption: Workflow for vacuum thermal evaporation fabrication of an OLED.

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen gas.

  • Surface Treatment: Treat the ITO surface with UV-ozone or oxygen plasma to improve the work function and enhance hole injection.

  • Vacuum Chamber Loading: Load the cleaned substrates and the organic materials and metals into a high-vacuum thermal evaporation chamber.

  • Layer Deposition: Sequentially deposit the organic layers and the cathode by heating the materials in crucibles under high vacuum (<10⁻⁶ Torr). The thickness of each layer should be monitored using a quartz crystal microbalance. A typical device structure might be:

    • HTL (e.g., NPB, 40 nm)

    • EML (e.g., Zn(Mq)₂, 30 nm)

    • ETL (e.g., Alq₃, 20 nm)

    • Cathode (e.g., LiF, 1 nm followed by Al, 100 nm)

  • Encapsulation: After deposition, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.

  • Characterization: The performance of the fabricated OLED is evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).

Part 4: The Potential Role of this compound

While specific data on this compound in OLEDs is not widely available, we can infer its potential properties and applications based on the known effects of N-oxidation on quinoline derivatives. The N-oxide group introduces a strong dipole moment and can alter the electronic properties of the quinoline ring system.

Potential Effects of N-Oxidation:

  • Modified Electronic Properties: The N-oxide group is electron-withdrawing, which would lower the LUMO energy level of the molecule. This could potentially improve electron injection from the cathode or an adjacent ETL.

  • Altered Coordination Chemistry: The oxygen atom of the N-oxide group can act as an additional coordination site for metal ions. This could lead to the formation of novel metal complexes with different geometries and photophysical properties compared to the non-oxidized analogues.

  • Changes in Intermolecular Interactions: The increased polarity due to the N-oxide group could influence the packing of molecules in the solid state, affecting film morphology and charge transport properties.

  • Enhanced Stability: In some cases, N-oxidation can increase the stability of organic molecules.

Hypothesized Applications:

  • Electron-Transporting Material: The potentially lower LUMO level could make this compound a candidate for an electron-transporting or electron-injecting layer in OLEDs.

  • Ancillary Ligand in Emissive Complexes: It could be used as a co-ligand in metal complexes to fine-tune the emission color and quantum efficiency of the primary emissive ligand.

  • Host Material: Its electronic properties might make it a suitable host material for fluorescent or phosphorescent dopants.

Avenues for Future Research:

The lack of literature on this compound in OLEDs presents a clear opportunity for further investigation. Key research areas would include:

  • Synthesis and Characterization: Development of a reliable synthetic route for high-purity this compound and its metal complexes.

  • Photophysical and Electrochemical Studies: A thorough investigation of its absorption, emission, and redox properties to determine its energy levels and potential for luminescence.

  • Device Fabrication and Testing: Incorporation of the material into OLEDs to evaluate its performance as an ETM, host, or emitter.

Conclusion

2-Methyl-8-quinolinol and its metal complexes are a versatile and well-established class of materials for high-performance OLEDs. Their synthesis, photophysical properties, and application in device fabrication are well-understood, providing a solid foundation for further materials development. While the specific application of this compound in OLEDs remains an unexplored area, the potential for this compound to offer unique electronic and coordination properties makes it a compelling target for future research in the quest for next-generation OLED materials.

References

Application Notes and Protocols for 2-Methyl-8-quinolinol 1-oxide as a Metal Chelating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Selective Metal Chelation

For researchers, medicinal chemists, and professionals in drug development, the quest for selective metal chelating agents is of paramount importance. The 8-hydroxyquinoline scaffold has long been a cornerstone in this field, valued for its robust ability to coordinate with a wide array of metal ions.[1] This property is intrinsically linked to its diverse biological activities, which include anticancer, antimicrobial, and neuroprotective effects.[2][3] The introduction of a methyl group at the 2-position, yielding 2-methyl-8-hydroxyquinoline, subtly modulates these properties, primarily through steric and electronic influences.[4]

This guide focuses on a further, strategic modification: the N-oxidation of the quinoline ring to produce 2-Methyl-8-quinolinol 1-oxide . This transformation is not merely an incremental change; it fundamentally alters the electronic landscape of the molecule, creating a chelating agent with potentially enhanced selectivity and novel therapeutic applications. The conversion of the quinoline nitrogen to an N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, which can influence the ligand's interaction with metal ions and its biological targets.

This document provides a comprehensive overview of this compound, from its synthesis to detailed protocols for its application as a metal chelating agent. We will delve into the causal mechanisms behind its enhanced selectivity and provide the necessary frameworks for its practical implementation in a research and development setting.

The Scientific Rationale: How N-Oxidation Enhances Chelation Selectivity

The chelating activity of 8-hydroxyquinoline derivatives stems from the bidentate coordination of a metal ion by the phenolic oxygen and the quinoline nitrogen. The introduction of the N-oxide functionality in this compound creates a six-membered chelate ring upon metal binding, in contrast to the five-membered ring formed by its non-oxidized precursor.[5] This structural alteration, coupled with the modified electronic distribution, is hypothesized to be the primary driver of its enhanced selectivity.

Preliminary studies on 8-hydroxyquinoline N-oxide have shown that it does not form precipitates with a number of metal ions that readily complex with 8-hydroxyquinoline, such as aluminum (III), magnesium (II), and calcium (II).[5] This suggests that the N-oxide derivative possesses a more discerning binding profile, a highly desirable trait in the development of targeted therapeutics where discrimination between essential and pathological metal ions is critical. The increased strength of the intramolecular hydrogen bond between the hydroxyl group and the N-oxide oxygen, as evidenced by infrared spectroscopy, further underscores the unique electronic environment of this class of chelators.[5]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be reliably achieved through the oxidation of 2-methyl-8-hydroxyquinoline. The following protocol is adapted from a well-established method for the N-oxidation of 8-hydroxyquinoline.[5]

Reaction Scheme:

G reactant 2-Methyl-8-hydroxyquinoline product This compound reactant->product Oxidation reagent H₂O₂ / CH₃COOH (Peracetic Acid in situ)

Caption: Synthesis of this compound.

Materials and Reagents:
  • 2-Methyl-8-hydroxyquinoline

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (w/v)

  • Saturated aqueous Sodium Carbonate solution

  • Chloroform

  • Anhydrous Sodium Sulfate

Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methyl-8-hydroxyquinoline (1 equivalent) with glacial acetic acid (approximately 2 mL per gram of starting material).

  • Initiation of Oxidation: While stirring, add 30% hydrogen peroxide (0.69 mL per gram of starting material) to the mixture.

  • Controlled Heating: Heat the reaction mixture in a water bath maintained at 65-75°C for 4 hours.

  • Staged Addition of Oxidant: Add additional portions of 30% hydrogen peroxide (0.69 mL per gram of starting material) at one-hour intervals for the first three hours of heating.

  • Reaction Quenching and Neutralization: After the 4-hour heating period, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure. Carefully neutralize the residue with a saturated aqueous solution of sodium carbonate until the evolution of gas ceases.

  • Extraction: To the neutralized mixture, add chloroform (approximately 4 mL per gram of initial starting material) and allow it to stand overnight.

  • Isolation of Crude Product: Separate the chloroform layer and dry it over anhydrous sodium sulfate. Filter the solution and remove the chloroform by rotary evaporation.

  • Purification via Steam Distillation: Subject the crude residue to steam distillation to remove any unreacted 2-methyl-8-hydroxyquinoline.

  • Crystallization: The aqueous solution remaining after steam distillation is filtered while hot to remove any insoluble impurities. Upon cooling, this compound will crystallize as fine, yellow needles. Collect the product by filtration and dry under vacuum.

Quantitative Analysis of Metal Chelation

While specific stability constants for this compound are not yet widely reported, a comparative analysis with its parent compound, 2-methyl-8-hydroxyquinoline, provides a valuable benchmark for understanding its chelating efficacy. The stability of metal-ligand complexes is a critical determinant of their biological and therapeutic potential.

Comparative Stability Constants:

The following table summarizes the stability constants (log K) for 2-methyl-8-hydroxyquinoline with various divalent metal ions. It is anticipated that the stability constants for this compound will differ, reflecting its altered electronic and steric properties.

Chelating AgentMetal IonLog K₁Log K₂Overall Stability (log β₂)
2-Methyl-8-hydroxyquinoline Cu²⁺12.211.223.4
Ni²⁺9.88.618.4
Co²⁺9.48.217.6
Zn²⁺9.98.918.8
Fe²⁺8.07.015.0

Data compiled from various sources and represent typical values.[4]

Experimental Protocols for Characterizing Metal Chelation

The interaction of this compound with metal ions can be effectively characterized using spectrophotometric and fluorometric methods. These techniques provide insights into the stoichiometry and stability of the resulting metal complexes.

Protocol 1: UV-Vis Spectrophotometric Assay

This protocol allows for the determination of the metal-ligand stoichiometry and the apparent stability of the complex.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare stock solutions of This compound and metal salt B Prepare a series of solutions with varying mole fractions (Job's Plot) or varying ligand concentration (Mole-Ratio) A->B C Incubate solutions to allow complex formation B->C D Measure absorbance at λmax C->D E Plot absorbance vs. mole fraction/molar ratio D->E F Determine stoichiometry from the plot's maximum or inflection point E->F

Caption: Workflow for UV-Vis Spectrophotometric Chelation Assay.

Materials:

  • This compound

  • Metal salt solution (e.g., CuSO₄, ZnCl₂, FeCl₃)

  • Buffer solution (e.g., HEPES, Phosphate buffer) at a physiologically relevant pH (e.g., 7.4)

  • Spectrophotometer and cuvettes

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol). Prepare a stock solution of the metal salt in the chosen buffer.

  • Determination of λmax: Prepare a solution containing the metal ion and an excess of this compound. Scan the absorbance from 200-800 nm to determine the wavelength of maximum absorbance (λmax) for the complex.

  • Job's Plot (Method of Continuous Variations) for Stoichiometry:

    • Prepare a series of solutions with a constant total concentration of the metal and ligand, but with varying mole fractions of each (e.g., from 0 to 1.0).

    • Measure the absorbance of each solution at the predetermined λmax.

    • Plot the absorbance versus the mole fraction of the ligand. The maximum of the plot indicates the stoichiometry of the complex.[6]

  • Chelation Assay:

    • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of this compound.

    • Incubate the solutions for a set period at a controlled temperature to allow for complex formation.

    • Measure the absorbance of each solution at the λmax. An increase in absorbance with increasing ligand concentration is indicative of metal chelation.[6]

Protocol 2: Fluorescence Spectroscopy Assay

This method is particularly sensitive for detecting metal chelation, as the formation of a rigid complex with a metal ion often enhances the fluorescence of 8-hydroxyquinoline derivatives.[7]

Objective: To assess the metal chelation activity of this compound through changes in fluorescence.

Materials:

  • This compound

  • Metal salt solution

  • Buffer solution (pH 7.4)

  • Fluorometer and quartz cuvettes

Procedure:

  • Preparation of Solutions: Prepare stock solutions of this compound and the metal salt in the buffer.

  • Determination of Excitation and Emission Wavelengths:

    • Record the fluorescence spectrum of a dilute solution of this compound to determine its excitation and emission maxima.

    • Prepare a solution of the metal complex and record its fluorescence spectrum to identify any shifts in the excitation or emission wavelengths and changes in fluorescence intensity.

  • Titration Experiment:

    • To a fixed concentration of this compound in a cuvette, incrementally add small aliquots of the metal salt solution.

    • After each addition, gently mix and record the fluorescence emission spectrum.

    • Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion. A sigmoidal curve is often observed, from which the binding affinity can be estimated.

Implications for Drug Development and Future Research

The enhanced selectivity of this compound positions it as a promising candidate for various therapeutic applications. The quinoline scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities.[8][9]

G A This compound B Selective Metal Ion Chelation A->B C Anticancer (Targeting metalloenzymes) B->C D Antimicrobial (Disrupting microbial metal homeostasis) B->D E Neuroprotective (Modulating metal-induced oxidative stress) B->E

Caption: Potential Therapeutic Applications.

The development of this compound and its derivatives could lead to:

  • Targeted Anticancer Therapies: By selectively binding to metal ions crucial for the function of specific metalloenzymes that are overexpressed in cancer cells.[3]

  • Novel Antimicrobial Agents: By disrupting the essential metal ion homeostasis in pathogenic microorganisms.[10]

  • Neuroprotective Agents: For the treatment of neurodegenerative diseases associated with metal dysregulation, by modulating the levels of redox-active metal ions and mitigating oxidative stress.[2]

Further research should focus on a comprehensive evaluation of the stability constants of this compound with a broad range of biologically relevant metal ions. Elucidating the crystal structures of its metal complexes will provide invaluable insights into the coordination chemistry and the structural basis for its selectivity. In vitro and in vivo studies are warranted to explore its therapeutic potential in various disease models.

References

Application Notes and Protocols for 2-Methyl-8-quinolinol 1-oxide in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to a Novel Fluorogenic Probe

Editorial Note: The following application note is a forward-looking guide based on the established principles of the 8-hydroxyquinoline scaffold, a well-known class of fluorescent metal ion indicators. As of the latest literature review, specific applications of 2-Methyl-8-quinolinol 1-oxide in fluorescence microscopy are not extensively documented. This guide, therefore, synthesizes information from closely related analogs to provide a robust starting point for researchers seeking to explore the potential of this novel compound. The protocols and insights are presented as a foundation for investigation and should be optimized for specific experimental contexts.

Introduction: The Promise of a New Quinolinol Derivative

The visualization of dynamic cellular processes is fundamental to biological research and drug development. Fluorescent probes are indispensable tools in this endeavor, offering high sensitivity and spatiotemporal resolution.[1][2] Within the arsenal of fluorescent molecules, derivatives of 8-hydroxyquinoline (8-HQ) have long been valued for their ability to act as chemosensors, particularly for metal ions.[3] The fluorescence of the 8-HQ scaffold is often quenched in its free form but exhibits a significant increase upon chelation with specific metal ions, a phenomenon known as chelation-enhanced fluorescence (CHEF).[4] This "turn-on" response makes them highly desirable for imaging labile metal ion pools in living systems.[1][5]

This application note explores the potential of a novel derivative, This compound . This molecule incorporates two key modifications to the parent 8-HQ structure: a methyl group at the 2-position and an N-oxide moiety. These substitutions are hypothesized to modulate the electronic and steric properties of the molecule, potentially offering advantages in terms of:

  • Altered Metal Ion Selectivity: The steric hindrance from the 2-methyl group could influence the coordination geometry, favoring certain metal ions over others.

  • Tuned Photophysical Properties: The electron-donating nature of the N-oxide and the methyl group may shift the excitation and emission spectra, potentially allowing for multiplexing with other fluorophores or reducing cellular autofluorescence.

  • Enhanced Quantum Yield: Modifications to the quinoline ring can impact the fluorescence quantum yield of the resulting metal complex, leading to brighter signals.[6]

This document will provide a theoretical framework for the mechanism of action of this compound, present its anticipated spectral properties, and offer detailed starting protocols for its application in cellular imaging.

Mechanistic Insights: A Hypothesis Grounded in Precedent

The fluorescence of 8-hydroxyquinoline and its derivatives is intimately linked to their interaction with metal ions.[3] In the absence of a metal ion, the 8-HQ scaffold is weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen. This non-radiative decay pathway effectively quenches fluorescence.

Upon chelation with a metal ion, this proton transfer is blocked, and the molecule becomes more rigid. This increased rigidity reduces non-radiative decay, leading to a significant enhancement of fluorescence.[3]

For this compound, we hypothesize a similar CHEF mechanism. The N-oxide functionality may further enhance the coordination potential of the quinoline nitrogen, potentially influencing the stability and fluorescence of the resulting metal complex.

Hypothesized Mechanism of Fluorescence

G FreeProbe This compound (Weakly Fluorescent) MetalIon Labile Metal Ion (e.g., Zn²⁺, Mg²⁺) FreeProbe->MetalIon Chelation Complex [Metal-(Probe)n] Complex (Highly Fluorescent) FreeProbe->Complex ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) FreeProbe->ESIPT Quenching MetalIon->Complex Rigidification Increased Rigidity & Blocked ESIPT Complex->Rigidification Fluorescence Fluorescence Emission Excitation Light Excitation Excitation->FreeProbe Excitation->Complex Rigidification->Fluorescence

Caption: Hypothesized chelation-enhanced fluorescence (CHEF) mechanism.

Anticipated Photophysical Properties

While experimental validation is essential, we can predict the likely spectral characteristics of this compound based on its structural analogs. The data presented below should be considered a starting point for experimental design.

PropertyAnticipated ValueRationale / Notes
Excitation Max (λex) ~370 - 420 nmBased on derivatives of 8-hydroxyquinoline which often excite in the near-UV to violet range.[7] The N-oxide may induce a slight red-shift.
Emission Max (λem) ~480 - 550 nmTypically a green to yellow-green fluorescence is observed for 8-HQ metal complexes.[8]
Quantum Yield (Φ) Low (free), High (bound)This is the hallmark of a "turn-on" probe based on the CHEF mechanism.[3]
Molar Extinction Coeff. (ε) > 10,000 M⁻¹cm⁻¹Expected to be in a typical range for organic fluorophores.
Metal Ion Selectivity Potential for Zn²⁺, Mg²⁺, Al³⁺8-HQ derivatives are known to bind a variety of divalent and trivalent cations.[3] The 2-methyl group may introduce selectivity.

Suggested Protocol for Live-Cell Imaging of Labile Metal Ions

This protocol provides a comprehensive workflow for the intracellular detection of metal ions using this compound.

Reagent Preparation
  • Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

    • Expert Insight: DMSO is a common solvent for organic probes. Ensure it is of high purity and anhydrous to prevent probe precipitation. Store the stock solution at -20°C, protected from light.

  • Loading Buffer: Prepare a suitable imaging buffer, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution. The buffer should be free of chelating agents like EDTA.

Cell Culture and Staining
  • Cell Seeding: Plate cells of interest (e.g., HeLa, SH-SY5Y) onto a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture until they reach the desired confluency (typically 60-80%).

  • Probe Loading: a. Aspirate the cell culture medium. b. Wash the cells once with pre-warmed (37°C) Loading Buffer. c. Prepare a working solution of this compound in the Loading Buffer at a final concentration of 1-10 µM.

    • Expert Insight: The optimal probe concentration must be determined empirically. Start with a concentration range and optimize for the best signal-to-noise ratio with minimal cytotoxicity. d. Incubate the cells with the probe-containing buffer for 15-60 minutes at 37°C, protected from light.

  • Washing: a. Aspirate the loading solution. b. Wash the cells twice with pre-warmed Loading Buffer to remove excess probe. c. Add fresh, pre-warmed Loading Buffer to the cells for imaging.

Fluorescence Microscopy and Image Acquisition
  • Microscope Setup: Use an inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS, EMCCD).

  • Filter Sets: Based on the anticipated spectral properties, a DAPI or a custom filter set with an excitation filter around 380-420 nm and an emission filter around 480-550 nm would be a suitable starting point.

  • Image Acquisition: a. Bring the cells into focus using brightfield or DIC optics. b. Switch to the fluorescence channel and acquire images.

    • Expert Insight: Minimize phototoxicity and photobleaching by using the lowest possible excitation intensity and exposure time that provides a good signal.

  • Controls:

    • Negative Control: Image unstained cells to assess autofluorescence.

    • Positive Control: Treat stained cells with a known metal ionophore (e.g., pyrithione for Zn²⁺) in the presence of the target metal ion to elicit a maximal fluorescence response.

    • Chelation Control: Treat stained cells with a strong, cell-permeable chelator (e.g., TPEN for Zn²⁺) to confirm that the fluorescence signal is dependent on the presence of the metal ion.

Experimental Workflow for Cellular Imaging

G Start Start: Seed Cells in Imaging Dish Culture Culture to Desired Confluency Start->Culture PrepareProbe Prepare Working Solution of Probe (1-10 µM) Culture->PrepareProbe Wash1 Wash Cells with Loading Buffer PrepareProbe->Wash1 Incubate Incubate with Probe (15-60 min, 37°C) Wash1->Incubate Wash2 Wash Cells to Remove Excess Probe Incubate->Wash2 Image Acquire Images on Fluorescence Microscope Wash2->Image Analysis Image Analysis: Quantify Fluorescence Image->Analysis Controls Perform Control Experiments (Positive/Negative) Image->Controls

Caption: A generalized workflow for live-cell imaging.

Expert Insights and Troubleshooting

  • Cytotoxicity: High concentrations of the probe or prolonged incubation times can be toxic to cells. Perform a viability assay (e.g., Trypan Blue, Live/Dead stain) to determine the optimal, non-toxic loading conditions.

  • Probe Sequestration: Some cell types may sequester fluorescent probes into organelles like lysosomes or mitochondria, leading to punctate staining patterns. Co-localization with organelle-specific dyes can help identify this phenomenon.

  • Signal Calibration: For quantitative measurements of metal ion concentrations, an in situ calibration is often necessary. This involves using ionophores and buffers with known metal ion concentrations to determine the dynamic range of the probe's response.

  • Photostability: Assess the photostability of the metal-probe complex by acquiring a time-lapse series of images under continuous illumination. If photobleaching is significant, reduce the excitation intensity or the frequency of image acquisition.

References

Experimental protocol for using 2-Methyl-8-quinolinol 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this document provides a detailed technical guide for researchers, scientists, and drug development professionals on the experimental use of 2-Methyl-8-quinolinol 1-oxide. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring both technical accuracy and practical, field-proven insights.

Introduction to this compound

This compound is a derivative of the well-known chelating agent 8-hydroxyquinoline. The core structure, a quinoline ring, is prevalent in a wide array of bioactive molecules, including natural products and synthetic therapeutics with anticancer, antiviral, and antimalarial properties.[1][2][3] The addition of a methyl group at the 2-position and an N-oxide functional group modifies the electronic and steric properties of the parent molecule, potentially enhancing its biological activity, altering its metal-binding affinity, and improving its pharmacokinetic profile.

The N-oxide moiety can increase solubility and act as a prodrug, being reduced in vivo to the parent quinoline. The 8-hydroxyl group is critical for the compound's potent metal-chelating ability, which is often central to its mechanism of action.[4][5] By forming stable complexes with essential metal ions like iron, copper, and zinc, it can disrupt vital cellular processes in pathogenic organisms or cancer cells.[4][6] This guide will detail the synthesis of this specific derivative and provide a protocol for evaluating its potential antimicrobial applications.

Physicochemical Properties and Data

The properties of this compound can be extrapolated from its parent compounds, 2-Methyl-8-quinolinol (CAS 826-81-3) and 8-Quinolinol 1-oxide (CAS 1127-45-3).

PropertyValue (Predicted/Extrapolated)Source/Rationale
CAS Number Not readily availableSpecific derivative
Molecular Formula C₁₀H₉NO₂Based on structure[7][8]
Molecular Weight 175.19 g/mol Calculated from formula
Appearance Likely a faint yellow to brown crystalline solidBased on parent compounds[4][9]
Melting Point ~140-150 °CIntermediate between 2-Methyl-8-quinolinol (71-73 °C) and 8-Quinolinol 1-oxide (135-138 °C)[7]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Chloroform), sparingly soluble in waterTypical for quinoline derivatives[4]

Part 1: Synthesis Protocol for this compound

This protocol describes the synthesis via direct oxidation of 2-Methyl-8-quinolinol. The methodology is adapted from the established synthesis of 8-Hydroxyquinoline N-oxide.[10]

Causality and Rationale

The synthesis utilizes meta-Chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for converting N-heterocycles to their corresponding N-oxides. The reaction is performed at a low temperature (0°C) to control the exothermic nature of the oxidation and to minimize side reactions. Chloroform is used as the solvent due to its ability to dissolve the reactant and its relative inertness under the reaction conditions. The workup with ammonium hydroxide is designed to remove the acidic byproduct, 3-chlorobenzoic acid, by converting it to its more water-soluble ammonium salt.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-Methyl-8-quinolinol in Chloroform cool Cool solution to 0°C in an ice bath start->cool add_mcpba Slowly add m-CPBA cool->add_mcpba stir Stir at 0°C for 3 hours add_mcpba->stir filter Filter to remove 3-chlorobenzoic acid stir->filter concentrate Concentrate filtrate to dryness filter->concentrate triturate Triturate solid with dilute NH4OH concentrate->triturate isolate Isolate solid, wash with H2O, and dry triturate->isolate

Caption: Workflow for the synthesis of this compound.

Materials and Reagents
ReagentGradeSupplier Example
2-Methyl-8-quinolinol (CAS 826-81-3)≥98%Sigma-Aldrich[7]
meta-Chloroperoxybenzoic acid (m-CPBA)Reagent grade (≤77%)Sigma-Aldrich
Chloroform (CHCl₃)ACS gradeFisher Scientific
Ammonium Hydroxide (NH₄OH)~2% aqueous solutionVWR
Deionized Water (H₂O)Millipore
Step-by-Step Protocol
  • Preparation: In a 1 L round-bottom flask, dissolve 10.0 g (62.8 mmol) of 2-Methyl-8-quinolinol in 400 mL of chloroform. Place the flask in an ice-water bath and stir with a magnetic stirrer until the solution temperature reaches 0°C.

  • Reaction: Slowly add 16.0 g of m-CPBA (tech grade, ~77%, approx. 72 mmol) to the cooled solution over 5-10 minutes. The addition is exothermic; maintain the temperature at or below 5°C.

  • Incubation: Keep the reaction mixture at 0°C and continue stirring for 3 hours. During this time, the 3-chlorobenzoic acid byproduct will precipitate as a white solid.

  • Filtration: Remove the precipitated 3-chlorobenzoic acid by vacuum filtration using a Büchner funnel.

  • Concentration: Transfer the orange-colored filtrate to a rotary evaporator and concentrate to dryness under reduced pressure.

  • Purification: Triturate the resulting solid residue with 200 mL of 2% ammonium hydroxide solution to remove any remaining acidic byproduct.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the solid on the filter with two 100 mL portions of cold deionized water.

  • Drying: Dry the final product, this compound, in a vacuum oven at 40-50°C to a constant weight.

  • Validation: Confirm the identity and purity of the product using techniques such as NMR, FTIR, and melting point analysis.

Part 2: Application Note - Antimicrobial Activity Screening

Scientific Rationale

Quinoline derivatives are known for their broad-spectrum antimicrobial activities.[1][11] The proposed mechanism often involves the chelation of essential metal ions, disrupting metalloenzyme function and generating oxidative stress within the microbial cell. This protocol details a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound against representative bacterial strains.

Proposed Mechanism of Action Diagram

Caption: Proposed mechanism of antimicrobial action via metal chelation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials and Reagents
  • This compound (synthesized)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (MHB), sterile

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring OD₆₀₀)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline (0.85% NaCl)

Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare stock solution of compound in DMSO C Perform serial dilutions of compound in MHB in 96-well plate A->C B Prepare bacterial inoculum (0.5 McFarland standard) D Add bacterial inoculum to each well B->D C->D E Incubate plate at 37°C for 18-24 hours D->E F Determine MIC by visual inspection or OD600 reading E->F

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Protocol
  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. The high concentration is necessary for the subsequent serial dilutions. DMSO is used for its ability to solubilize a wide range of organic compounds.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in sterile MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL for the assay.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the compound stock solution (appropriately diluted in MHB to twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (MHB + inoculum, no compound).

    • Well 12 will serve as the sterility control (MHB only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the compound concentration, achieving the desired final test concentrations.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Data Interpretation:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

    • Check the sterility control (well 12) for any contamination (should be clear).

    • Check the growth control (well 11) for adequate bacterial growth (should be turbid).

    • Record the MIC value in µg/mL.

Safety, Handling, and Storage

As a novel compound, this compound should be handled with care. The following precautions are based on data from related quinoline compounds.[12][13]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7][13]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes.

  • Toxicity: Quinoline derivatives can be toxic if swallowed and may cause skin and eye irritation.[14] This compound is predicted to be very toxic to aquatic life with long-lasting effects.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from strong oxidizing agents. A storage class of Combustible Solids (11) is appropriate.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and preliminary biological evaluation of this compound. The protocols are designed to be self-validating, with clear checkpoints and controls. The true potential of this compound lies in its modified physicochemical properties, which may lead to enhanced efficacy or a novel spectrum of activity compared to its parent molecules. Further research could explore its applications in areas such as anticancer therapy, neuroprotective agents, or as a fluorescent chemosensor for metal ion detection, all of which are established applications for 8-hydroxyquinoline derivatives.[1][11]

References

Application Note & Protocol: Fabricating High-Performance OLEDs with 2-Methyl-8-quinolinol 1-Oxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Advancing Emissive Layer Chemistry

Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and lighting technology, offering superior contrast, color fidelity, and form factor flexibility. The performance of an OLED is intrinsically linked to the molecular architecture of the materials comprising its emissive layer (EML) and charge-transport layers (CTLs). For decades, metal complexes of 8-hydroxyquinoline, particularly Tris(8-hydroxyquinolinato)aluminum (Alq3), have served as a benchmark for electron transport and emissive materials due to their thermal stability and efficient luminescence.[1]

This application note details a comprehensive protocol for the fabrication of OLEDs utilizing a promising class of materials: 2-Methyl-8-quinolinol 1-oxide derivatives. The introduction of a methyl group at the 2-position and an N-oxide moiety can significantly alter the ligand field strength, steric hindrance, and electronic properties of the resulting metal complexes.[2] These modifications are hypothesized to fine-tune the emission wavelength, enhance photoluminescent quantum yield (PLQY), and improve charge carrier mobility, offering a strategic pathway to developing next-generation OLEDs with enhanced efficiency and operational stability.

This guide is intended for researchers and materials scientists, providing both theoretical grounding and detailed, field-proven protocols for material synthesis, device fabrication via two distinct methodologies, and final device characterization.

Section 1: Device Architecture and the Role of Quinolinol Derivatives

A typical OLED is a multilayered heterostructure designed to control the injection, transport, and recombination of electrons and holes. Understanding this architecture is critical to appreciating the function of the this compound derivative.

Standard Multilayer OLED Structure

The device is built sequentially on a transparent anode, typically Indium Tin Oxide (ITO) coated glass. Each layer serves a specific function to maximize the probability of radiative recombination within the emissive layer.

  • Hole Injection & Transport Layers (HIL/HTL): These layers facilitate the movement of holes from the anode towards the EML. Materials are chosen for their high hole mobility and energy levels that align with the anode and the EML.

  • Emissive Layer (EML): This is the heart of the OLED where electrons and holes meet to form excitons, which then decay radiatively to produce light. The this compound derivative can be used as the host material or as a dopant in this layer.

  • Electron Transport Layer (ETL): This layer facilitates the movement of electrons from the cathode to the EML. Quinoline-based metal complexes are renowned for their excellent electron-transporting properties.[3]

  • Electron Injection Layer (EIL) & Cathode: The EIL helps to lower the energy barrier for electron injection from the metal cathode (e.g., Al, Mg:Ag) into the ETL.

Caption: Diagram of a typical multilayer OLED device structure.

Section 2: Fabrication Protocols

The choice of fabrication technique is pivotal and depends on the specific molecular properties of the materials and the desired application scale. We present two primary methods: Vacuum Thermal Evaporation (VTE) for high-performance, small-area devices, and Solution Processing (Spin Coating) for cost-effective, large-area fabrication.

Prerequisite: Substrate Cleaning

This is the most critical step for achieving high-performance, reliable devices. An improperly cleaned substrate can lead to current leakage, dark spots, and catastrophic device failure.

Protocol: Standard ITO Substrate Cleaning

  • Place pre-patterned ITO-coated glass substrates in a substrate rack.

  • Sequentially sonicate the rack in baths of laboratory-grade detergent solution, deionized water, acetone, and isopropanol. Each sonication step should last for 15 minutes.

  • After the final isopropanol bath, dry the substrates under a stream of high-purity nitrogen gas.

  • Immediately transfer the substrates to a UV-Ozone cleaner for 15 minutes. This step removes final organic residues and increases the work function of the ITO, which improves hole injection.

  • Store the cleaned substrates in a vacuum oven or nitrogen-filled glovebox until use to prevent recontamination.

Method A: Vacuum Thermal Evaporation (VTE)

VTE is a physical vapor deposition technique that allows for the creation of highly pure, uniform thin films with precise thickness control.[4][5] It is the industry standard for manufacturing high-efficiency OLEDs. The process involves heating the source organic material in a crucible under high vacuum, causing it to sublimate and deposit onto the cooler substrate.[6][7]

Caption: Sequential workflow for OLED fabrication via VTE.

Protocol: Multilayer Deposition by VTE

  • Chamber Preparation: Load the cleaned ITO substrates into the substrate holder in a high-vacuum deposition chamber. Load high-purity (>99.5%) organic materials, including the this compound derivative, into separate thermal evaporation sources (e.g., quartz or tungsten crucibles).

  • Pump Down: Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr. This is crucial to prevent contamination of the films and ensure a long mean free path for the evaporated molecules.

  • Sequential Deposition: Deposit the layers sequentially by heating the respective sources. The deposition rate and thickness of each layer must be carefully controlled using a quartz crystal microbalance (QCM).

    • The optimal evaporation temperature for the this compound derivative must be determined empirically. Start with a temperature slightly above its melting point and adjust to achieve a stable deposition rate of 1-2 Å/s.

  • Cathode Deposition: Following the organic stack, deposit the EIL (e.g., LiF, 1 nm) and the metal cathode (e.g., Al, 100 nm). A shadow mask is used during this step to define the individual pixels or the active area of the device.

  • Encapsulation: Without breaking vacuum, transfer the completed device into a nitrogen-filled glovebox for encapsulation to prevent immediate degradation from atmospheric moisture and oxygen.

LayerExample MaterialTypical Thickness (nm)Deposition Rate (Å/s)
HILHAT-CN101.0
HTLNPB or TPD401.5
EMLCBP Host: Quinolinol Derivative (x% dopant)202.0 (Host)
ETLQuinolinol Derivative or Alq3301.5
EILLiF10.2
CathodeAluminum (Al)1005.0

Table 1: Example VTE deposition parameters for a phosphorescent OLED. The this compound derivative can function as the ETL or be doped into a host material in the EML.

Method B: Solution Processing (Spin Coating)

Solution processing offers a lower-cost, high-throughput alternative to VTE, particularly for large-area devices.[8][9] This method involves dissolving the organic materials in a solvent and depositing them by spinning the substrate at high speed.[10]

A significant challenge in multilayer solution processing is preventing the solvent of a new layer from dissolving the layer beneath it. This is often addressed by using solvents that are "orthogonal" to each other or by employing cross-linkable materials.[11]

Spin_Coating_Workflow Solution Processing (Spin Coating) Workflow Start Start: Cleaned ITO Substrate Dispense_HIL Dispense HIL Solution (e.g., PEDOT:PSS) Start->Dispense_HIL Spin_HIL Spin Coat HIL Dispense_HIL->Spin_HIL Anneal_HIL Anneal HIL Spin_HIL->Anneal_HIL Dispense_EML Dispense EML Solution (Host + Quinolinol Derivative) Anneal_HIL->Dispense_EML Spin_EML Spin Coat EML Dispense_EML->Spin_EML Anneal_EML Anneal EML Spin_EML->Anneal_EML VTE_Cathode Transfer to VTE for Cathode Deposition Anneal_EML->VTE_Cathode Encapsulate Glovebox Encapsulation VTE_Cathode->Encapsulate End Finished Device for Testing Encapsulate->End

Caption: Workflow for a simplified solution-processed OLED.

Protocol: Spin Coating Fabrication

  • Solution Preparation: Prepare solutions of the organic materials in high-purity organic solvents (e.g., Toluene, Chloroform, Chlorobenzene). The concentration (typically 5-10 mg/mL) will directly influence the final film thickness. The solubility of the this compound derivative must be tested in various solvents to find a suitable system.

  • HIL Deposition: Dispense a filtered solution of PEDOT:PSS onto the cleaned ITO substrate. Spin coat at a speed of 3000-5000 rpm for 60 seconds to achieve a uniform film.[12] Anneal the substrate on a hotplate (e.g., at 120°C for 10 minutes) to remove residual solvent. Perform this step in a nitrogen glovebox.

  • EML Deposition: Prepare a solution of a host material (e.g., PVK) and the this compound derivative in a solvent orthogonal to water (e.g., toluene). Spin coat the EML solution on top of the HIL layer. Anneal to remove the solvent.

  • Cathode Deposition: Transfer the substrate to a VTE chamber to deposit the EIL and metal cathode, as described in the VTE protocol.

  • Encapsulation: Immediately encapsulate the device within a glovebox.

Section 3: Device Encapsulation and Characterization

Encapsulation

Organic materials in OLEDs are highly susceptible to degradation upon exposure to oxygen and water vapor.[13] Effective encapsulation is non-negotiable for achieving a long operational lifetime.[14]

  • Glass Lid Encapsulation: A common laboratory method involves sealing a glass lid over the device using a UV-curable epoxy resin.[15] A desiccant material is often included within the sealed cavity to absorb any residual moisture.

  • Thin Film Encapsulation (TFE): For flexible devices, a multi-layered barrier of alternating organic and inorganic thin films (e.g., Al₂O₃ and polymer layers) is deposited directly on top of the device.[16][17]

Performance Characterization

After fabrication, the device must be characterized to evaluate its performance. This is typically done using a source measure unit (SMU) integrated with a calibrated photodetector or integrating sphere.

Key Performance Metrics:

  • Current Density-Voltage-Luminance (J-V-L): This fundamental measurement reveals the turn-on voltage, current flow, and light output of the device.

  • External Quantum Efficiency (EQE, %): The ratio of photons emitted from the device to the electrons injected.

  • Luminous Efficacy (lm/W): The measure of light output (lumens) per unit of electrical power consumed.

  • CIE Coordinates (1931): These coordinates (x, y) precisely define the color of the light emitted by the device.

  • Operational Lifetime (LT50): The time it takes for the device's initial luminance to decay by 50% under constant current operation.

ParameterDefinitionImportance
Turn-on Voltage (Von)The voltage at which light is first detected (e.g., at 1 cd/m²).Indicates energy efficiency; lower is better.
Max Luminance (cd/m²)The maximum brightness achieved before device failure.Determines suitability for display/lighting.
Max EQE (%)The peak efficiency of converting electrons to photons.Core metric for device performance.
Color Coordinates (CIE)(x, y) position on the 1931 chromaticity diagram.Defines the emission color purity.
Lifetime (LT50 in hours)Time for luminance to drop to 50% of its initial value.Indicates the operational stability of the device.

Table 2: Critical performance metrics for OLED characterization.

References

Application Notes & Protocols: 2-Methyl-8-quinolinol 1-oxide for Trace Metal Detection

Author: BenchChem Technical Support Team. Date: January 2026

I. Foreword: The Evolution of Quinoline-Based Chemosensors

For decades, 8-hydroxyquinoline and its derivatives have been cornerstone ligands in coordination chemistry and analytical science.[1][2] Their ability to form stable, often colorful or fluorescent, complexes with a wide array of metal ions has made them invaluable reagents.[1][3] The introduction of a methyl group at the 2-position, yielding 2-Methyl-8-quinolinol, sterically refines its coordination geometry, influencing the stability and photophysical properties of its metal complexes.[4]

This guide focuses on a further strategic modification: the N-oxidation of the quinoline ring to produce 2-Methyl-8-quinolinol 1-oxide . The introduction of the N-oxide moiety serves as a powerful electronic perturbation, modulating the electron density of the aromatic system and the donor properties of the chelating nitrogen and oxygen atoms. This fine-tuning can enhance selectivity and sensitivity, offering a superior tool for the fluorometric detection of trace metal ions critical in biological and environmental systems.[5] These application notes provide the scientific rationale and detailed protocols for leveraging this advanced chemosensor.

II. Physicochemical and Spectroscopic Profile

A thorough understanding of the sensor's fundamental properties is critical for experimental design.

PropertyValueReference
Chemical Name This compound
Synonyms 8-Hydroxy-2-methylquinoline N-oxide
CAS Number 826-81-3 (for parent compound 2-Methyl-8-quinolinol)[6][7]
Molecular Formula C₁₀H₉NO₂[6][7]
Molecular Weight 175.18 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile)[8]
Melting Point 71-73 °C (for parent compound)
Boiling Point 267 °C (for parent compound)

III. Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The efficacy of this compound as a trace metal sensor is rooted in the principle of Chelation-Enhanced Fluorescence (CHEF).[9] In its unbound state, the molecule exhibits minimal fluorescence. This is due to efficient non-radiative decay pathways, such as photoinduced electron transfer (PET) or intramolecular vibrations, which quench the excited state before a photon can be emitted.

Upon encountering a suitable metal ion (e.g., Zn²⁺, Al³⁺), the N-oxide and hydroxyl groups act as a bidentate ligand, chelating the metal ion.[3][10] This coordination has two critical consequences:

  • Structural Rigidification: The formation of the chelate ring restricts intramolecular rotations and vibrations, effectively closing the non-radiative decay channels.

  • Inhibition of PET: The binding of the metal ion alters the electronic energy levels of the ligand, inhibiting the PET process that previously quenched the fluorescence.

The result is a dramatic increase in the fluorescence quantum yield, leading to a "turn-on" signal that is directly proportional to the concentration of the target metal ion.[11][12]

CHEF_Mechanism cluster_0 Unbound State cluster_1 Bound State Probe This compound Low_Fluorescence Low Fluorescence (Quenched) Probe->Low_Fluorescence Excitation (hν) Complex [Metal-(Probe)] Complex Probe->Complex + Metal Ion (Chelation) High_Fluorescence High Fluorescence (Turn-On) Complex->High_Fluorescence Excitation (hν) Metal Metal Ion (e.g., Zn²⁺, Al³⁺)

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

IV. Experimental Methodologies

The following protocols provide a robust framework for utilizing this compound. Optimization for specific instruments and experimental conditions is highly recommended.

A. Preparation of Reagents

1. Sensor Stock Solution (1 mM):

  • Rationale: A concentrated stock solution in a suitable organic solvent ensures stability and allows for easy dilution to the final working concentration, minimizing solvent effects in aqueous media.

  • Protocol:

    • Accurately weigh 1.75 mg of this compound.

    • Dissolve the solid in 10 mL of spectroscopic grade Dimethyl Sulfoxide (DMSO) or Acetonitrile.

    • Vortex until fully dissolved.

    • Store the stock solution in a dark vial at 4°C.

2. Metal Ion Stock Solutions (10 mM):

  • Rationale: Using high-purity metal salts (e.g., chloride or perchlorate salts) is crucial to avoid contamination. Preparing individual stock solutions prevents cross-contamination.

  • Protocol:

    • Prepare individual 10 mM stock solutions of the target metal ions (e.g., ZnCl₂, Al(ClO₄)₃) and potential interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺) in deionized water.[13]

    • Store these solutions in clearly labeled polypropylene tubes.

3. Buffer Solution (e.g., 10 mM HEPES, pH 7.4):

  • Rationale: Many metal-ligand interactions are pH-dependent. A buffered aqueous solution maintains a stable pH, ensuring reproducibility. The choice of buffer is critical; avoid phosphate or citrate buffers which can chelate metals.

  • Protocol:

    • Prepare a 10 mM HEPES buffer solution in deionized water.

    • Adjust the pH to 7.4 using 1 M NaOH or HCl.

    • Filter the buffer through a 0.22 µm filter to remove any particulate matter.

B. Protocol 1: General Fluorometric Titration

This protocol determines the sensor's response to increasing concentrations of the target metal ion.

Workflow start Start prep Prepare Sensor Working Solution (e.g., 10 µM in Buffer) start->prep aliquot Aliquot into Cuvettes prep->aliquot titrate Add Increasing Volumes of Metal Ion Stock aliquot->titrate incubate Incubate Briefly (e.g., 2-5 min) titrate->incubate measure Measure Fluorescence Spectra (Scan Emission Wavelengths) incubate->measure analyze Plot Intensity vs. [Metal] measure->analyze end End analyze->end

Caption: General experimental workflow for fluorometric titration.

  • Procedure:

    • Prepare a 2 mL working solution of the sensor by diluting the 1 mM stock solution into the HEPES buffer to a final concentration of 10 µM.

    • Place the working solution in a quartz cuvette.

    • Set the fluorescence spectrophotometer with an appropriate excitation wavelength (typically determined by an initial absorbance scan, estimate ~340-370 nm). Set the emission scan range (e.g., 380-600 nm).

    • Record the fluorescence spectrum of the sensor solution alone (the blank).

    • Sequentially add small aliquots (e.g., 2-10 µL) of the target metal ion stock solution to the cuvette.

    • After each addition, mix gently and allow the solution to incubate for 2-5 minutes to ensure complex formation is complete.[13]

    • Record the fluorescence spectrum after each addition.

    • Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (λₑₘ) against the concentration of the metal ion.

    • This plot can be used to determine the linear range of detection and the binding stoichiometry (using a Job's plot).[12]

C. Protocol 2: Determination of the Limit of Detection (LOD)
  • Rationale: The LOD establishes the minimum concentration of the analyte that can be reliably distinguished from the blank.

  • Procedure:

    • Measure the fluorescence intensity of a blank sample (sensor in buffer only) at least 10 times.

    • Calculate the standard deviation (σ) of these blank measurements.

    • Perform a calibration curve in the low-concentration range of the target metal ion and determine the slope (S) of the linear portion of the curve.

    • Calculate the LOD using the formula: LOD = 3σ / S .[12]

D. Protocol 3: Selectivity and Interference Study
  • Rationale: This experiment is crucial to validate the sensor's utility in complex matrices where other ions are present. It demonstrates the sensor's specificity for the target analyte.

  • Procedure:

    • Prepare a series of identical sensor solutions (e.g., 10 µM in buffer).

    • To one solution, add a specific concentration of the target metal ion (e.g., 5 equivalents).

    • To the other solutions, add the same concentration of various potential interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Ni²⁺, Cu²⁺, Pb²⁺, Cd²⁺).[13][14]

    • For a competition experiment, prepare a solution with the sensor and the target metal ion, then add a significant excess (e.g., 10-fold or higher) of an interfering ion.

    • Measure the fluorescence intensity for each sample at the characteristic emission maximum.

    • Compare the fluorescence response generated by the target ion to that of the other ions. A highly selective sensor will show a significant fluorescence enhancement only in the presence of the target ion.[14]

V. Anticipated Results & Data Interpretation

The successful application of this compound should yield a clear "turn-on" fluorescence response that is selective for specific trace metals like Al³⁺ or Zn²⁺.[5][13]

Quantitative Data Summary (Hypothetical)

ParameterTarget Ion: Al³⁺Target Ion: Zn²⁺Notes
Excitation Max (λₑₓ) ~370 nm~365 nmWavelength at which the complex is excited.
Emission Max (λₑₘ) ~520 nm~540 nmWavelength of maximum fluorescence emission.[12]
Fluorescence Enhancement >50-fold>30-foldRatio of fluorescence with metal vs. without.
Limit of Detection (LOD) Low µM to nM rangeLow µM to nM rangeDependent on instrument sensitivity.[12]
Binding Stoichiometry 1:1 or 1:2 (Metal:Ligand)1:1 or 1:2 (Metal:Ligand)Determined by Job's Plot analysis.[12]
Response Time < 5 minutes< 5 minutesTime to reach stable fluorescence signal.

VI. Conclusion and Future Perspectives

This compound represents a rationally designed chemosensor with significant potential for the sensitive and selective detection of trace metal ions. Its "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it suitable for applications ranging from environmental water quality analysis to cellular imaging.[12][14] The protocols detailed herein offer a comprehensive starting point for researchers to explore the full capabilities of this promising analytical tool. Further derivatization could lead to sensors with tailored properties, such as water solubility for biological applications or immobilization onto solid supports for reusable sensing platforms.

References

Antimicrobial Applications of 2-Methyl-8-quinolinol 1-oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-8-quinolinol 1-oxide is a derivative of the well-known chelating agent 8-hydroxyquinoline. The quinoline scaffold is a significant pharmacophore, present in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of an N-oxide moiety to the quinoline ring can modulate the electronic properties, solubility, and biological activity of the parent molecule. However, it is noteworthy that the synthesis of N-oxides from quinolines bearing an 8-methyl substituent can be challenging due to steric hindrance.[3] This guide provides a comprehensive overview of the potential antimicrobial applications of this compound, including its proposed mechanism of action and detailed protocols for its evaluation.

Principle and Proposed Mechanism of Action

The antimicrobial activity of 8-hydroxyquinoline derivatives is predominantly attributed to their ability to chelate metal ions.[4] Essential metal ions, such as iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺), are crucial cofactors for a variety of microbial enzymes involved in cellular respiration, DNA replication, and other vital metabolic processes.[4][5] By sequestering these metal ions, 8-hydroxyquinoline and its derivatives can effectively disrupt these pathways, leading to the inhibition of microbial growth and, at higher concentrations, cell death.[6]

The proposed mechanism for this compound follows this established principle. The molecule acts as a bidentate ligand, with the hydroxyl group and the oxygen of the N-oxide group forming a stable chelation complex with metal ions. This complex formation is believed to occur both extracellularly, preventing the uptake of essential metals, and intracellularly, stripping metal ions from key enzymes. The formation of a lipophilic metal complex can also facilitate the transport of the compound across the microbial cell membrane, increasing its intracellular concentration and potency.

G cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Space Compound This compound Chelation Lipophilic Metal Complex Compound->Chelation Chelation Metal_ion Essential Metal Ion (e.g., Fe³⁺, Zn²⁺) Metal_ion->Chelation Binding Transport Membrane Transport Chelation->Transport Intra_Complex Intracellular Metal Complex Transport->Intra_Complex Enzyme Metalloenzyme Disruption Enzyme Inactivation Enzyme->Disruption Target Metabolism Disruption of Metabolic Pathways Disruption->Metabolism Inhibition Inhibition of Microbial Growth Metabolism->Inhibition Intra_Complex->Disruption Strips metal cofactor

Caption: Proposed mechanism of action of this compound.

Applications in Antimicrobial Research

This compound is a promising candidate for a range of antimicrobial research applications:

  • Broad-spectrum antimicrobial screening: Evaluation against a panel of clinically relevant bacteria (Gram-positive and Gram-negative) and fungi.

  • Development of novel therapeutics: As a lead compound for medicinal chemistry efforts to develop new antibiotics or antifungal agents, particularly against drug-resistant strains.

  • Biofilm disruption studies: Investigating its ability to inhibit the formation of or eradicate existing microbial biofilms.

  • Synergy studies: Assessing its potential to enhance the efficacy of existing antimicrobial drugs.

Experimental Protocols

The following protocols are based on established methods for the antimicrobial evaluation of quinoline derivatives and can be adapted for this compound.

Protocol 1: Preparation of Stock Solution

Rationale: A concentrated, sterile stock solution is essential for accurate and reproducible serial dilutions in antimicrobial assays. Dimethyl sulfoxide (DMSO) is a common solvent for compounds with limited aqueous solubility.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh a precise amount of this compound (e.g., 10 mg).

  • Dissolve the powder in a calculated volume of sterile DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining MIC values.[7]

G start Start prep_stock Prepare Compound Stock Solution start->prep_stock prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Serial Dilution of Compound in 96-well Plate prep_stock->serial_dilute add_inoculum Add Microbial Inoculum to Wells prep_inoculum->add_inoculum serial_dilute->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_results Read Results (Visual Inspection or Spectrophotometer) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • Stock solution of this compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Microbial culture (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to 0.5 McFarland standard

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Microplate reader (optional)

Procedure:

  • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.

  • Add 100 µL of the compound stock solution, appropriately diluted in broth to achieve the desired starting concentration, to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (broth and inoculum only), and well 12 as the sterility control (broth only).

  • Prepare a microbial inoculum diluted in broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the diluted inoculum to wells 1 through 11. The final volume in each well should be 100 µL.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits microbial growth. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).[8]

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Rationale: The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is a continuation of the MIC test.

Materials:

  • MIC plate from Protocol 2

  • Nutrient agar plates (for bacteria) or Sabouraud Dextrose Agar plates (for fungi)

  • Sterile pipette tips

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar plate.

  • Incubate the agar plates at 37°C for 24-48 hours.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).

Data Interpretation and Quality Control

  • MIC: The well with the lowest drug concentration that remains clear is the MIC.

  • MBC/MFC: The plate with the lowest drug concentration that shows no colony growth (or a 99.9% reduction) corresponds to the MBC/MFC.

  • Controls: The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear. A standard antibiotic should be run in parallel to validate the assay.

Data Summary

While specific experimental data for this compound is limited, the following table provides illustrative MIC values for the parent compound, 2-Methyl-8-hydroxyquinoline, and a related derivative against various microorganisms. These values can serve as a preliminary benchmark for expected activity.

CompoundOrganismMIC (µM)Reference
5,7-Dichloro-2-methyl-8-hydroxyquinolineM. tuberculosis0.1[9]
5,7-Dichloro-2-methyl-8-hydroxyquinolineS. aureus (MRSA)1.1[9]
8-HydroxyquinolineS. aureus27.58[10]
8-HydroxyquinolineE. faecalis27.58[10]
8-HydroxyquinolineC. albicans27.58[10]

References

Application Notes and Protocols: The Role of 2-Methyl-8-quinolinol 1-oxide in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease represent a profound challenge to global health, characterized by complex, multifactorial pathologies.[1] Key pathological features include metal ion dyshomeostasis, excessive oxidative stress, and the misfolding and aggregation of proteins.[2][3] The 8-hydroxyquinoline (8HQ) scaffold has emerged as a "privileged" structure in medicinal chemistry, capable of addressing these interconnected pathways through its potent metal-chelating and antioxidant properties.[2][4] This guide focuses on the therapeutic potential of the 8HQ scaffold as a foundation for investigating novel derivatives. While direct research on 2-Methyl-8-quinolinol 1-oxide is nascent, its constituent parts—the proven 8HQ core, a lipophilicity-modulating 2-methyl group, and a bio-reactive 1-oxide moiety—provide a compelling scientific rationale for its exploration as a multi-target agent against neurodegeneration. These application notes provide the theoretical framework and detailed experimental protocols necessary for researchers to characterize this compound and similar derivatives, from initial in vitro validation to cell-based neuroprotection assays.

Part I: Scientific Rationale and Core Concepts

The Multi-Target Paradigm in Neurodegeneration

The failure of single-target drugs in late-stage clinical trials for Alzheimer's disease has shifted focus towards multi-target-directed ligands (MTDLs).[5][6] The pathology is not linear but a cascade of interconnected events. An effective therapeutic agent should ideally intervene at multiple points in this cascade. The 8-hydroxyquinoline scaffold is exemplary in this regard, primarily due to its ability to modulate the nexus of metal-dysregulation and oxidative stress.

The 8-Hydroxyquinoline Pharmacophore: A Master Modulator

8-Hydroxyquinoline is a small, planar, and lipophilic molecule that can readily cross the blood-brain barrier.[7] Its defining feature is the nitrogen atom and adjacent hydroxyl group, which form a powerful bidentate chelation site for divalent metal ions.[8]

  • Metal Chelation: In neurodegenerative diseases, the abnormal accumulation and interaction of metal ions like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺) with proteins such as amyloid-beta (Aβ) is a key pathological driver.[8][9] These interactions catalyze the formation of neurotoxic protein oligomers and generate reactive oxygen species (ROS) via Fenton-like reactions.[2][10] 8HQ derivatives can sequester these excess metal ions, preventing their participation in these harmful processes.[9]

  • Antioxidant Activity: Beyond simply sequestering metals, 8HQ derivatives possess intrinsic antioxidant properties, capable of scavenging free radicals and protecting neurons from oxidative damage.[1][10]

  • Structural Versatility: The 8HQ core is a versatile scaffold that can be chemically modified to introduce additional functionalities, such as cholinesterase or monoamine oxidase (MAO) inhibition, creating potent MTDLs.[6][11]

Fig 1: Chelation of a Metal Ion (M²⁺) by 8-Hydroxyquinoline.

Hypothetical Merits of this compound

Building upon the 8HQ core, the specific substitutions in this compound offer potential advantages:

  • 2-Methyl Group: This addition can increase lipophilicity, potentially enhancing blood-brain barrier permeability. It also introduces steric bulk near the chelation site, which can fine-tune the selectivity and binding kinetics for different metal ions.

  • 1-Oxide Moiety: The N-oxide group significantly alters the electronic properties of the quinoline ring. It can serve as a prodrug feature, being reduced in the hypoxic environment often associated with neuroinflammation. This moiety can also improve metabolic stability and modulate the compound's overall polarity and solubility.

Part II: Application Notes for In Vitro Characterization

Before assessing neuroprotective effects, a rigorous in vitro characterization of any new 8HQ derivative is essential. These assays validate the foundational mechanisms of action.

Metal Chelation Analysis
  • Objective: To confirm and quantify the interaction between the compound and key metal ions (Cu²⁺, Zn²⁺, Fe³⁺).

  • Methodology: UV-Visible Spectrophotometry. This method relies on the shift in the absorption spectrum of the compound upon complexation with a metal ion.

  • Protocol Insight: The "Job's plot" method, or method of continuous variation, is a straightforward way to determine the binding stoichiometry (e.g., 1:1 or 2:1 ligand-to-metal ratio). By monitoring absorbance at a fixed wavelength while varying the mole fraction of the ligand and metal, the stoichiometry corresponds to the mole fraction at which the maximum absorbance is observed. Isothermal titration calorimetry (ITC) can provide a more comprehensive thermodynamic profile, including binding affinity (Kd) and enthalpy (ΔH).

Antioxidant Capacity Assessment
  • Objective: To measure the compound's ability to neutralize free radicals.

  • Methodology: Oxygen Radical Absorbance Capacity (ORAC) Assay.[10] This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a ROS generator.

  • Protocol Insight: The ORAC assay is a benchmark for antioxidant capacity. The results are typically expressed as "Trolox equivalents," referencing the potency of Trolox, a vitamin E analog.[10] This standardization allows for direct comparison across different compounds. It is crucial to run a vehicle control (e.g., DMSO) to ensure the solvent does not interfere with the assay.

Inhibition of Amyloid-Beta (Aβ) Aggregation
  • Objective: To determine if the compound can prevent or slow the aggregation of Aβ peptides, a hallmark of Alzheimer's disease.

  • Methodology: Thioflavin T (ThT) Fluorescence Assay.[10][12] ThT is a dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.

  • Protocol Insight: The assay monitors the fluorescence intensity over time. An effective inhibitor will show a reduced fluorescence signal or a longer lag phase compared to the Aβ-only control. It is critical to test for "self-aggregation" of the compound and its potential to interfere with the ThT signal independently. This is a key self-validating step.

Blood-Brain Barrier (BBB) Permeability Prediction
  • Objective: To predict the compound's ability to cross the BBB and reach its target in the central nervous system.

  • Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA).[12] This in vitro model assesses passive diffusion across a lipid-infused artificial membrane, mimicking the BBB.

  • Protocol Insight: PAMPA is a high-throughput, cost-effective initial screen. Compounds with a permeability coefficient (Pe) > 4.0 x 10⁻⁶ cm/s are generally considered to have high BBB penetration potential. Commercial standards with known BBB permeability should be run in parallel to validate each assay plate.

Part III: Detailed Experimental Protocols

Protocol 3.1: Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses the ability of a test compound to protect a human neuroblastoma cell line (SH-SY5Y) from an oxidative insult, a common stressor in neurodegeneration.[1]

  • Principle: Differentiated SH-SY5Y cells, which exhibit neuron-like characteristics, are pre-treated with the test compound. Subsequently, they are exposed to a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). Cell viability is then quantified using the MTT assay, where mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • Workflow Diagram:

    G A 1. Seed SH-SY5Y cells in 96-well plates B 2. Differentiate cells (e.g., with Retinoic Acid, 10 µM, 5-7 days) A->B C 3. Pre-treat with test compound (various concentrations, 2h) B->C D 4. Induce toxicity (e.g., H₂O₂, 100 µM, 24h) C->D E 5. Add MTT solution (Incubate 4h) D->E F 6. Solubilize formazan (Add DMSO or Solubilization Buffer) E->F G 7. Measure Absorbance (570 nm) F->G

    Fig 2: Workflow for the SH-SY5Y Neuroprotection Assay.

  • Materials:

    • SH-SY5Y cells (ATCC® CRL-2266™)

    • DMEM/F-12 medium with 10% FBS, 1% Penicillin-Streptomycin

    • Retinoic acid (for differentiation)

    • Test compound (e.g., this compound) dissolved in DMSO

    • Neurotoxin (e.g., H₂O₂ solution)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO or a suitable solubilization buffer

    • 96-well cell culture plates

    • Plate reader

  • Step-by-Step Methodology:

    • Cell Seeding & Differentiation: Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well. Allow them to adhere overnight. To induce a more mature neuronal phenotype, differentiate the cells by treating them with medium containing 10 µM retinoic acid for 5-7 days, replacing the medium every 2 days.

    • Compound Pre-treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the differentiation medium and add the compound-containing medium to the wells. Incubate for 2 hours.

      • Causality Check: A 2-hour pre-incubation is typically sufficient for the compound to be taken up by the cells and begin exerting its protective effects before the toxic insult is introduced.

    • Induction of Neurotoxicity: Add the neurotoxin (e.g., H₂O₂) directly to the wells to achieve the final desired concentration (e.g., 100 µM). Include the following controls on each plate:

      • Untreated Control: Cells with medium only (represents 100% viability).

      • Toxin-Only Control: Cells treated only with the neurotoxin (represents maximal toxicity).

      • Compound-Only Control: Cells treated only with the highest concentration of the test compound to check for inherent cytotoxicity.

      • Vehicle Control: Cells treated with the vehicle (e.g., 0.1% DMSO) to control for solvent effects.

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • MTT Assay:

      • Remove the medium from the wells.

      • Add 100 µL of fresh medium and 10 µL of MTT stock solution (5 mg/mL) to each well.

      • Incubate for 4 hours. During this time, viable cells will convert MTT to purple formazan crystals.

    • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each condition relative to the untreated control: % Viability = (Absorbance_sample / Absorbance_control) * 100

    • Plot the % Viability against the compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration at which the compound provides 50% of its maximal protective effect).

Part IV: Data Presentation and Mechanistic Visualization

Representative Quantitative Data

The following table presents hypothetical, yet realistic, data for a promising 8HQ derivative ("Compound X"), based on literature values for similar multi-target compounds.[10][13] This provides a benchmark for evaluating new molecules like this compound.

ParameterAssayResultInterpretation
Aβ Aggregation ThT FluorescenceIC₅₀ = 5.64 µMPotent inhibitor of amyloid fibril formation.
Antioxidant Capacity ORAC2.63 Trolox EquivalentsStrong free-radical scavenging ability.
Neuroprotection SH-SY5Y vs H₂O₂EC₅₀ = 2.5 µMProtects neurons from oxidative death at low micromolar concentrations.
BBB Permeability PAMPAPₑ = 6.8 x 10⁻⁶ cm/sPredicted to have high CNS penetration.
Cytotoxicity SH-SY5Y Cells (24h)CC₅₀ > 100 µMLow toxicity to neuronal cells, indicating a good therapeutic window.
Proposed Multi-Target Mechanism of Action

The diagram below illustrates the hypothesized signaling pathways through which an 8HQ derivative like this compound could confer neuroprotection within a neuron.

G cluster_0 Extracellular cluster_1 Intracellular Neuron Abeta Amyloid-Beta (Aβ) Metal_Abeta Metal-Aβ Complex Abeta->Metal_Abeta Metal Cu²⁺ / Zn²⁺ Metal->Metal_Abeta ROS Reactive Oxygen Species (ROS) Metal_Abeta->ROS Catalyzes ROS Production X1 OxStress Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->OxStress Mito Mitochondrial Dysfunction ROS->Mito X2 OxStress->Mito Apoptosis Apoptosis / Neuronal Death Mito->Apoptosis Compound 2-Methyl-8-quinolinol 1-oxide Compound->Metal Chelates Metal Compound->ROS Scavenges ROS Compound->X1 Compound->X2 caption Fig 3: Proposed neuroprotective mechanism of an 8HQ derivative.

Fig 3: Proposed neuroprotective mechanism of an 8HQ derivative.

V. Conclusion and Future Directions

The 8-hydroxyquinoline scaffold represents a highly promising platform for the development of multi-target-directed ligands for neurodegenerative diseases. Its ability to simultaneously tackle metal dyshomeostasis, oxidative stress, and protein aggregation addresses the core pathologies of these devastating conditions. While this compound itself remains to be fully explored, its structure provides a strong rationale for investigation. The protocols and conceptual framework provided in this guide offer a clear path for researchers to characterize this and other novel 8HQ derivatives. Future work should progress promising candidates from these in vitro and cell-based assays into preclinical in vivo studies using transgenic animal models of Alzheimer's or Parkinson's disease to assess their therapeutic efficacy and pharmacokinetics in a whole-organism context.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-8-quinolinol 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 2-Methyl-8-quinolinol 1-oxide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. 8-Hydroxyquinoline and its derivatives are crucial building blocks in medicinal chemistry, known for their wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] The corresponding N-oxides often serve as key intermediates for further functionalization or may exhibit unique biological activities themselves.

This document provides practical, field-tested advice in a question-and-answer format to address common challenges encountered during the synthesis of this compound, helping you to streamline your experimental workflow and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most established method for the N-oxidation of quinoline derivatives is the reaction of the parent heterocycle with a peroxy acid. For 2-Methyl-8-quinolinol, the use of meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM) or chloroform at room temperature is a standard starting point. The lone pair of electrons on the quinoline nitrogen acts as a nucleophile, attacking the electrophilic oxygen of the peracid to form the N-oxide.[4]

Q2: How can I reliably confirm the formation of the this compound?

Successful N-oxide formation can be confirmed by a combination of spectroscopic methods.

  • ¹H NMR: Expect a downfield shift of the protons on the pyridine ring, particularly the proton at the C4 position, due to the deshielding effect of the N-oxide group. The methyl group at C2 should also show a slight shift.

  • Mass Spectrometry (MS): The most direct evidence is an increase of 16 atomic mass units in the molecular ion peak [M+H]⁺ compared to the starting material (2-Methyl-8-quinolinol, MW: 159.18 g/mol ).[5] The expected [M+H]⁺ for the product would be approximately 176.18.

  • FT-IR Spectroscopy: Look for the appearance of a new, strong absorption band typically in the 1200-1350 cm⁻¹ region, which is characteristic of the N-O stretching vibration.

  • UV-Vis Spectroscopy: N-oxidation can cause a shift in the absorption maxima (λmax) compared to the parent quinoline.[6]

Q3: What are the primary safety considerations when working with m-CPBA?

m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially in its pure, dry form. Commercial m-CPBA is typically stabilized with water (assay ~70-77%).

  • Handling: Always use a non-metal spatula. Avoid grinding or subjecting it to friction or shock.

  • Storage: Store in a refrigerator in its original container, away from flammable materials.

  • Reaction Quench: Unreacted m-CPBA can be quenched by adding a mild reducing agent, such as a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃), after the reaction is complete.

Q4: How stable is this compound and what are the optimal storage conditions?

Quinoline N-oxides are generally stable crystalline solids. However, like many N-oxides, they can be sensitive to light and may be hygroscopic. For long-term storage, it is recommended to keep the purified product in a sealed, amber vial under an inert atmosphere (nitrogen or argon) at 4°C.

Troubleshooting Guide

This section addresses specific experimental issues. For each problem, common causes are identified and actionable solutions are provided.

Issue 1: Low or No Conversion to Product

Symptom: TLC or NMR analysis of the crude reaction mixture shows a high proportion of unreacted 2-Methyl-8-quinolinol.

Possible Cause Explanation & Solution
Degraded Oxidant m-CPBA can degrade over time, especially if not stored properly. Solution: Test the activity of your m-CPBA using a standard reaction or purchase a fresh bottle. Titration can also be used to determine the active oxygen content.
Insufficient Stoichiometry Using only one equivalent of oxidant may not be enough to drive the reaction to completion, especially if some of it degrades. Solution: Increase the equivalents of m-CPBA incrementally from 1.1 to 1.5 eq. Monitor the reaction by TLC to avoid over-oxidation.
Incorrect Solvent The polarity of the solvent can influence reaction rates. While DCM is standard, other solvents may be more effective. Solution: Screen alternative solvents. Acetic acid can be an excellent solvent and catalyst for N-oxidations using hydrogen peroxide, but may require higher temperatures. Chloroform is another common alternative to DCM.
Low Reaction Temperature While room temperature is a good starting point, some reactions require gentle heating to proceed at a reasonable rate. Solution: If no conversion is observed after several hours at room temperature, slowly increase the temperature to 40°C (refluxing DCM) and monitor progress.
Issue 2: Significant Byproduct Formation

Symptom: The crude reaction mixture shows multiple spots on the TLC plate, complicating purification.

Possible Cause Explanation & Solution
Over-oxidation Using a large excess of m-CPBA or running the reaction for too long can lead to the oxidation of other parts of the molecule. Solution: Carefully control the stoichiometry of the oxidant (start with 1.1 eq.). Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
High Reaction Temperature Elevated temperatures can promote side reactions. The N-oxidation of quinolines is typically exothermic. Solution: Maintain the reaction at a lower temperature. Start the reaction at 0°C by adding the oxidant solution dropwise to the quinoline solution in an ice bath, then allow it to slowly warm to room temperature.
Presence of Impurities Impurities in the starting 2-Methyl-8-quinolinol can lead to a complex mixture of products. Solution: Ensure the starting material is pure before beginning the reaction. Recrystallization or column chromatography of the starting material may be necessary.
Issue 3: Difficulties in Product Isolation and Purification

Symptom: The product is obtained as a persistent oil, or it co-elutes with byproducts during column chromatography.

Possible Cause Explanation & Solution
Acidic Byproduct Contamination The main byproduct of the reaction is meta-chlorobenzoic acid (m-CBA), which is acidic and can interfere with crystallization and chromatography. Solution: Perform an aqueous basic wash of the organic layer after the reaction. Use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to extract the acidic m-CBA into the aqueous phase.[7]
High Polarity of the N-oxide The N-oxide group significantly increases the polarity of the molecule compared to the starting material, which can cause it to streak on silica gel columns. Solution: Use a more polar solvent system for chromatography. A gradient of methanol in DCM (e.g., 0% to 10% MeOH) is often effective. Adding a small amount of a basic modifier like triethylamine (~0.5%) to the eluent can improve peak shape by neutralizing acidic sites on the silica.
Product is an Oil Some N-oxides are not crystalline at room temperature. Solution: After purification by chromatography, attempt co-evaporation with a non-polar solvent like hexane to remove residual high-boiling solvents. If it remains an oil, high-vacuum drying may be required. For characterization, it can be analyzed as is.

Experimental Protocols & Workflows

Protocol 1: General Synthesis of this compound
  • Preparation: Dissolve 2-Methyl-8-quinolinol (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath (0°C).

  • Oxidant Addition: In a separate flask, dissolve m-CPBA (1.2 eq., ~75% purity) in DCM. Add this solution dropwise to the stirring quinoline solution over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM. The product spot should have a lower Rf value than the starting material. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C and quench any excess peracid by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 15 minutes.

Protocol 2: Standard Post-Reaction Work-up and Purification
  • Phase Separation: Transfer the quenched reaction mixture to a separatory funnel. If needed, add more DCM to fully dissolve the product.

  • Basic Wash: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 times). This removes the m-chlorobenzoic acid byproduct.

    • Brine (saturated aqueous NaCl solution) (1 time).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid/oil by flash column chromatography on silica gel.

    • Eluent: Start with 100% DCM and gradually increase the polarity by adding methanol (e.g., a gradient from 0% to 10% MeOH).

    • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

    • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound.

Visual Workflow: Synthesis and Purification

G cluster_synthesis Step 1: N-Oxidation Reaction cluster_workup Step 2: Work-up & Isolation cluster_purification Step 3: Purification A Dissolve 2-Methyl-8-quinolinol in DCM B Cool to 0°C A->B C Add m-CPBA solution dropwise B->C D Stir at Room Temp (Monitor by TLC) C->D E Quench with Na₂SO₃ D->E F Wash with NaHCO₃ (aq) E->F Proceed to Work-up G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Column Chromatography (DCM/MeOH gradient) I->J Purify Crude Product K Combine Pure Fractions J->K L Evaporate Solvent K->L M Pure Product L->M

Caption: General workflow for the synthesis and purification of this compound.

Visual Diagram: Troubleshooting Low Conversion

G Start Issue: Low Conversion (High SM on TLC) C1 Is m-CPBA fresh and stored correctly? Start->C1 S1_Yes Yes C1->S1_Yes Yes S1_No No C1->S1_No No C2 Is m-CPBA stoichiometry >1.1 equivalents? S1_Yes->C2 Sol1 Action: Use fresh, verified m-CPBA S1_No->Sol1 S2_Yes Yes C2->S2_Yes Yes S2_No No C2->S2_No No C3 Has reaction run for >4 hours at RT? S2_Yes->C3 Sol2 Action: Increase m-CPBA to 1.2-1.5 eq. S2_No->Sol2 S3_Yes Yes C3->S3_Yes Yes S3_No No C3->S3_No No Sol4 Action: Gently heat to 40°C and monitor S3_Yes->Sol4 Sol3 Action: Increase reaction time S3_No->Sol3

Caption: Decision tree for troubleshooting low reaction conversion.

References

Technical Support Center: 2-Methyl-8-quinolinol 1-oxide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 2-Methyl-8-quinolinol 1-oxide (also known as 8-Hydroxyquinaldine N-oxide). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. Our goal is to provide actionable insights and troubleshooting strategies to minimize side product formation and maximize the yield and purity of your desired products.

The unique electronic and steric properties of this compound, stemming from the interplay between the quinoline core, the activating N-oxide and hydroxyl groups, and the reactive 2-methyl group, make it a valuable synthon. However, this same reactivity can lead to a variety of undesired side reactions if not properly controlled. This guide is structured as a series of troubleshooting questions and FAQs to directly address the common challenges encountered in the lab.

Troubleshooting Guide: Isolating the Issue

This section addresses specific experimental outcomes that deviate from the expected results. Each entry details the problem, explores the underlying chemical causes, and provides a step-by-step protocol for remediation.

Problem 1: My reaction yields are consistently low, and TLC/LC-MS analysis shows a complex mixture of unidentified products.

Answer:

Low yields and the formation of a product "smear" often point to issues with reagent stability, reaction conditions that are too harsh, or oxidative degradation. This compound and its derivatives can be sensitive to thermal stress and oxidative environments.

Causality & Mechanistic Insights:

  • Thermal Degradation: Elevated temperatures can provide enough energy to overcome activation barriers for undesired pathways, including polymerization or decomposition of the quinoline ring system. Metal complexes of related quinolinols show stability up to certain temperatures (e.g., ~300 °C), after which the ligands decompose.[1][2] While the N-oxide may have different stability, this highlights the inherent thermal limits of the quinoline scaffold.

  • Oxidative Side Reactions: The electron-rich nature of the phenol ring, further activated by the N-oxide, makes it susceptible to oxidation. Aromatic aldehydes, which could be formed from the oxidation of the methyl group, are also prone to oxidation to the corresponding carboxylic acid.[3] This can be exacerbated by the presence of atmospheric oxygen, especially under basic conditions or in the presence of trace metal impurities.

  • pH Instability: The solubility and stability of quinolinol derivatives can be highly pH-dependent.[4] Strongly acidic or basic conditions can catalyze degradation pathways.[3] For instance, strong base can deprotonate the methyl group, leading to undesired condensation reactions.[5]

Troubleshooting Protocol:

  • Inert Atmosphere Control:

    • Action: Purge your reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.

    • Rationale: This minimizes the presence of atmospheric oxygen, a key contributor to the oxidation of the electron-rich phenolic ring and other sensitive functional groups.[3]

  • Solvent Degassing:

    • Action: Use solvents that have been degassed via sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.

    • Rationale: Solvents can dissolve significant amounts of oxygen, which can initiate oxidative side reactions even under a blanket of inert gas.

  • Temperature Optimization:

    • Action: Run a temperature screen, starting at a lower temperature (e.g., 0 °C or room temperature) and gradually increasing it. Monitor the reaction progress closely by TLC or LC-MS at each temperature point.

    • Rationale: Many side reactions have higher activation energies than the desired transformation. By finding the minimum temperature required for the main reaction, you can kinetically disfavor the formation of byproducts.

  • pH Management:

    • Action: During aqueous workup, use buffered solutions (e.g., phosphate buffer at pH 7) instead of strong acids or bases for neutralization.

    • Rationale: Maintaining a neutral or slightly acidic pH can prevent base-catalyzed degradation or acid-driven hydrolysis of sensitive functional groups.[3][4]

Problem 2: I'm attempting a nitration and observing significant amounts of a dinitrated side product, along with some oxidized impurities.

Answer:

This is a classic issue of over-reactivity. The combined electron-donating effects of the 8-hydroxyl group and the 1-oxide group make the quinoline ring system highly activated towards electrophilic aromatic substitution (SEAr).

Causality & Mechanistic Insights:

  • Ring Activation: The N-oxide group is a powerful activating group, directing electrophiles to the C4 and C5/C7 positions. The hydroxyl group is also a strong ortho-, para-director, activating the C5 and C7 positions. This cumulative activation makes the ring highly nucleophilic and prone to multiple substitutions.

  • Harsh Reagents: Standard nitrating conditions (e.g., concentrated HNO₃/H₂SO₄) generate a high concentration of the highly reactive nitronium ion (NO₂⁺), which may not be selective enough for this activated system.[6] These conditions are also strongly oxidizing and can lead to the formation of quinone-like structures or degradation.

Troubleshooting Protocol:

  • Reagent Selection:

    • Action: Switch to a milder nitrating agent. Options include:

      • Acetyl nitrate (CH₃COONO₂), generated in situ from nitric acid and acetic anhydride.

      • Nitronium tetrafluoroborate (NO₂BF₄) at low temperatures.

      • Using dilute nitric acid in acetic acid.

    • Rationale: Milder reagents generate a lower equilibrium concentration of the electrophile, allowing for greater control and selectivity for monosubstitution.[7]

  • Stoichiometry and Addition Control:

    • Action: Use a precise stoichiometry of the nitrating agent (e.g., 1.0-1.1 equivalents). Add the nitrating agent slowly and dropwise to the solution of the substrate at a low temperature.

    • Rationale: Slow addition prevents a localized excess of the electrophile, which is a common cause of multiple additions.

  • Temperature Management:

    • Action: Perform the reaction at 0 °C or even -20 °C. Use a cryostat or an ice-salt bath for consistent temperature control.

    • Rationale: SEAr reactions are highly exothermic. Low temperatures help to dissipate the heat of reaction and reduce the rate of competing side reactions.[6]

Workflow for Nitration Optimization

Caption: Troubleshooting workflow for over-nitration.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to anticipate when working with this compound?

A1: The molecule's structure presents several hotspots for potential side reactions. Being aware of these can help in designing more robust reaction protocols. The most common side reactions are summarized in the table below.

Side Product TypeProbable CauseKey Prevention Strategy
Over-substitution (e.g., Dinitration) Highly activated ring system; harsh electrophilic conditions.Use milder reagents, control stoichiometry, and maintain low temperatures.
Oxidation of Methyl Group Strong oxidizing agents (e.g., hot KMnO₄); presence of O₂.Choose selective reagents; perform reactions under an inert atmosphere.[5]
Oxidation of Phenolic Ring Harsh oxidants; basic pH; exposure to air.Use an inert atmosphere; avoid strongly basic conditions during workup.[3]
Polymerization High temperatures; presence of radical initiators or strong acids/bases.Maintain strict temperature control; ensure high purity of reagents and solvents.
Deoxygenation of N-oxide Presence of reducing agents (e.g., PCl₃, H₂/catalyst).Avoid reagents known to reduce N-oxides unless this is the desired reaction.

Q2: How does the N-oxide group specifically influence the reactivity and potential for side products?

A2: The N-oxide functionality is not merely a passive spectator; it fundamentally alters the molecule's electronic profile and reactivity in several ways:

  • Electronic Activation: As a powerful resonance donor, the N-oxide group significantly increases the electron density of the quinoline ring, particularly at the C4-position and, to a lesser extent, the C2- and C5/C7-positions. This makes the ring more susceptible to electrophilic attack than its non-oxidized parent, 2-Methyl-8-quinolinol.[8][9] This heightened reactivity is a primary reason for over-substitution side products.

  • Proton Acceptor/Chelation: The oxygen of the N-oxide can act as a hydrogen bond acceptor. This can lead to the formation of a stable six-membered intramolecular hydrogen bond with the 8-hydroxyl group.[8][9] This chelation can influence the molecule's conformation and the reactivity of the hydroxyl group.

  • Steric Hindrance: The N-oxide group, along with the 8-hydroxyl group, creates a sterically hindered environment around the nitrogen atom, which can influence the approach of reagents.

Reaction Pathways Influenced by the N-oxide Group

Reactivity Substrate 2-Methyl-8-quinolinol 1-oxide Desired Desired Product (e.g., Mononitration) Substrate->Desired Controlled Conditions (Mild Reagent, Low Temp) Side1 Over-substitution (Dinitration) Substrate->Side1 Harsh Electrophile (e.g., HNO3/H2SO4) Side2 Ring Oxidation Substrate->Side2 Strong Oxidant or Air/Base Side3 Methyl Group Oxidation Substrate->Side3 Strong Oxidant (e.g., KMnO4)

Caption: Competing reaction pathways for this compound.

Q3: What are the best practices for the purification of this compound and its derivatives?

A3: Purification can be a source of product loss and side product formation if not handled carefully.

  • Chromatography:

    • Stationary Phase: Silica gel is generally the first choice. Its slightly acidic nature is often well-tolerated. If your compound shows degradation on silica, consider using deactivated silica (pre-treated with a base like triethylamine) or switching to a more inert support like Celite or alumina (neutral or basic grades).

    • Solvent System: Use high-purity solvents. A common starting point is a gradient of ethyl acetate in hexanes or dichloromethane/methanol for more polar compounds. Adding a small amount of a modifier like triethylamine (0.1-1%) can prevent streaking for basic compounds, while a touch of acetic acid can help for acidic compounds, but be mindful of your product's stability to these additives.

  • Recrystallization: This is an excellent method for obtaining highly pure material if a suitable solvent system can be found. Screen a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with hexanes) to find one where the compound is soluble when hot but sparingly soluble when cold.

  • General Handling:

    • Protect from Light: Use amber vials or wrap glassware in aluminum foil, as quinoline derivatives can be light-sensitive.[3]

    • Avoid High Heat: Concentrate fractions on a rotary evaporator using a low-temperature water bath to prevent thermal degradation.

Reference Protocol: Selective Mononitration of this compound

Disclaimer: This is a representative protocol based on established chemical principles for activated systems. It should be adapted and optimized for your specific laboratory conditions and scale.

Objective: To synthesize 2-Methyl-5-nitro-8-quinolinol 1-oxide while minimizing the formation of dinitrated and oxidized byproducts.

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (ACS grade, 10 vol)

  • Fuming Nitric Acid (≥90%, 1.05 eq)

  • Ice-salt bath or cryostat

  • Argon or Nitrogen gas line

  • Magnetic stirrer and stir bar

  • Standard glassware

Procedure:

  • Vessel Preparation: Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Ensure all glassware is oven-dried. Purge the entire system with Argon or Nitrogen for 15 minutes.

  • Substrate Dissolution: Dissolve this compound (1.0 eq) in acetic anhydride (10 volumes) under a positive pressure of inert gas.

  • Cooling: Cool the resulting solution to -5 °C to 0 °C using an ice-salt bath. Maintain this temperature throughout the addition.

  • Preparation of Nitrating Agent: In a separate, dry flask, cautiously add fuming nitric acid (1.05 eq) to a small amount of acetic anhydride at 0 °C. This in situ formation of acetyl nitrate should be done with extreme care behind a blast shield.

  • Slow Addition: Transfer the freshly prepared acetyl nitrate solution to the dropping funnel. Add it dropwise to the stirred solution of the substrate over 30-60 minutes. Monitor the internal temperature to ensure it does not rise above 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor its progress every 15-30 minutes by TLC (e.g., 50% Ethyl Acetate/Hexanes) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly pouring the mixture into a beaker of ice water with vigorous stirring.

  • Precipitation and Isolation: The product will likely precipitate. Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold water until the filtrate is neutral, then with a small amount of cold ethanol to remove residual acetic acid.

  • Drying: Dry the product under vacuum at a low temperature (e.g., 40 °C) to constant weight. Further purification can be achieved by recrystallization from ethanol if necessary.

References

Technical Support Center: Synthesis of 2-Methyl-8-quinolinol 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Methyl-8-quinolinol 1-oxide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you might encounter during the synthesis of this compound. The question-and-answer format is designed to help you quickly identify and solve experimental hurdles.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Answer: Low yield is the most common issue and can stem from several factors, from reaction kinetics to product degradation. The core of this synthesis is the N-oxidation of a tertiary amine within a heteroaromatic system, a reaction whose efficiency is highly dependent on specific conditions.

Causality Analysis & Solutions:

  • Suboptimal Oxidizing Agent: The choice of oxidant is critical. The nitrogen in the quinoline ring possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by electrophilic oxygen sources.[1] However, the reactivity of these oxidants varies significantly.

    • Hydrogen Peroxide (H₂O₂): Often used in acetic acid to form peracetic acid in situ, H₂O₂ is cost-effective and its primary byproduct is water.[2][3] However, the reaction can be slow, and excess H₂O₂ can be difficult to remove, potentially complicating purification.[3]

    • meta-Chloroperoxybenzoic Acid (m-CPBA): A highly effective and common reagent for N-oxidation that often gives good yields.[1] A significant drawback is the formation of m-chlorobenzoic acid as a byproduct, which can be challenging to separate from the polar N-oxide product.[4]

    • Dimethyldioxirane (DMDO): A powerful but mild oxidant that can produce N-oxides quantitatively in some cases.[5] Its main disadvantage is that it must be prepared fresh and handled with care.

  • Inadequate Reaction Temperature: N-oxides can be thermally labile. While heat can accelerate the reaction, excessive temperatures (e.g., above 100-150°C) can lead to decomposition and rearrangement side reactions.[2] The optimal temperature is typically in the range of 60-80°C when using hydrogen peroxide in acetic acid.

  • Incorrect Stoichiometry: An insufficient amount of oxidizing agent will result in an incomplete reaction. Conversely, a large excess can promote side reactions, such as oxidation of the methyl group, and complicates the workup.[3] A molar ratio of 1.1 to 1.5 equivalents of the oxidant to the 2-Methyl-8-quinolinol is a good starting point.

  • Steric Hindrance: The presence of the methyl group at the 2-position and the hydroxyl group at the 8-position creates steric hindrance around the nitrogen atom. This slows down the rate of N-oxidation compared to unsubstituted quinoline.[5][6] Therefore, longer reaction times or slightly more forcing conditions may be necessary.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckReagents Step 1: Verify Reagent Quality Start->CheckReagents CheckConditions Step 2: Optimize Reaction Conditions Start->CheckConditions CheckWorkup Step 3: Evaluate Workup & Purification Start->CheckWorkup Purity Purity of 2-Methyl-8-quinolinol? CheckReagents->Purity Impure starting material can inhibit reaction. Oxidant Activity of Oxidizing Agent? CheckReagents->Oxidant Oxidants like H2O2 and m-CPBA degrade. Temp Temperature Too Low/High? CheckConditions->Temp N-oxides can be thermally unstable. Time Reaction Time Sufficient? CheckConditions->Time Steric hindrance may require longer times. Stoich Correct Stoichiometry? CheckConditions->Stoich Ensure slight excess of oxidant. Extraction Product Lost During Extraction? CheckWorkup->Extraction N-oxide is polar; ensure proper solvent. Purification Degradation During Purification? CheckWorkup->Purification Avoid high heat during solvent removal. Solution Yield Improved Purity->Solution Oxidant->Solution Temp->Solution Time->Solution Stoich->Solution Extraction->Solution Purification->Solution

Caption: Troubleshooting workflow for low yield.

Question 2: I'm observing significant impurity peaks in my analysis. What are the likely side products and how can I minimize them?

Answer: Side product formation is typically due to the oxidant reacting with other parts of the molecule or the product itself undergoing further reactions.

Common Side Products & Minimization Strategies:

  • Unreacted Starting Material: The most common "impurity" is often the starting 2-Methyl-8-quinolinol. This indicates an incomplete reaction.

    • Solution: Increase the reaction time, slightly increase the temperature (e.g., from 70°C to 80°C), or add a small additional portion of the oxidizing agent.

  • Over-oxidation Products: Strong oxidizing conditions can lead to the oxidation of the methyl group, potentially forming quinoline-2-carbaldehyde or quinoline-2-carboxylic acid derivatives.[1]

    • Solution: Avoid using harsh oxidants like potassium permanganate.[1] Stick to milder, more selective reagents like H₂O₂ or m-CPBA and avoid excessive temperatures or prolonged reaction times after the starting material has been consumed.

  • Ring-Opened or Rearranged Products: Although less common under controlled conditions, quinoline N-oxides can undergo photochemical isomerization or rearrangement in the presence of certain reagents or conditions.[2][7]

    • Solution: Protect the reaction from light and ensure that reaction conditions (e.g., pH, temperature) are carefully controlled.

Question 3: How can I effectively purify the this compound product?

Answer: Purification can be challenging due to the high polarity of the N-oxide group, which makes it highly soluble in polar solvents but often insoluble in nonpolar organic solvents.[2][8]

Validated Purification Strategies:

  • Removal of Unreacted Starting Material: If significant 2-Methyl-8-quinolinol remains, it can sometimes be removed by steam distillation, as the N-oxide is not volatile while the parent quinolinol is.[9]

  • Removal of Acidic Byproducts: If using m-CPBA, the resulting m-chlorobenzoic acid can be removed by washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate). Care must be taken as the N-oxide product may also have some solubility in the aqueous layer.

  • Recrystallization: This is the most common method for purification. A solvent system where the N-oxide has high solubility at high temperatures and low solubility at low temperatures is ideal. Mixtures of polar solvents like ethanol/water or acetone/hexane can be effective.

  • Column Chromatography: Due to its polarity, silica gel chromatography can be effective. A polar mobile phase, such as dichloromethane/methanol or ethyl acetate/methanol, is typically required.

Frequently Asked Questions (FAQs)

What is the general mechanism of N-oxidation for quinolines?

The reaction proceeds via a nucleophilic attack from the nitrogen atom of the quinoline ring onto the electrophilic oxygen atom of the oxidizing agent (e.g., a peracid).[1][10] This is a concerted process that forms the N-O bond and breaks the weak O-O bond in the oxidant, resulting in the N-oxide and the corresponding carboxylic acid byproduct (in the case of a peracid).

N_Oxidation_Mechanism cluster_start Reactants cluster_ts Transition State cluster_end Products Quinoline 2-Methyl-8-quinolinol (Nucleophile) TS [Transition State] Quinoline->TS  N attacks O Peracid R-C(=O)O-OH (Oxidant) Peracid->TS N_Oxide This compound TS->N_Oxide Acid R-COOH (Byproduct) TS->Acid

Caption: Simplified N-oxidation mechanism.

Which oxidizing agent is considered best for this synthesis?

There is no single "best" agent, as the ideal choice depends on a balance of factors including yield, cost, safety, and ease of workup.

Oxidizing AgentProsCons
Hydrogen Peroxide / Acetic Acid Low cost; byproduct is water; good for large scale.[2][3]Reaction can be slow; requires heating; difficult to remove excess H₂O₂.[3]
m-CPBA High reactivity; often provides good yields at room temp.[1][4]More expensive; byproduct removal can be difficult.[4]
DMDO Very high yields; mild conditions.[5]Must be prepared in situ; not commercially available in bulk.
How stable is the final this compound product?

Aromatic N-oxides are generally stable solids at room temperature.[2] However, they should be stored in a cool, dark place. They can be sensitive to high heat, which may cause decomposition, and strong acids or certain metals, which can catalyze rearrangement reactions.[2]

Experimental Protocol: Synthesis using Hydrogen Peroxide

This protocol provides a reliable method for the synthesis of this compound, adapted from established procedures for heteroaromatic N-oxidation.[9]

Objective: To synthesize this compound from 2-Methyl-8-quinolinol with a high yield and purity.

Materials:

  • 2-Methyl-8-quinolinol (1.0 eq)

  • Glacial Acetic Acid (10-15 volumes)

  • Hydrogen Peroxide (30% aqueous solution, 1.5 eq)

  • Sodium Bicarbonate (Saturated aqueous solution)

  • Sodium Sulfite (Solid)

  • Ethyl Acetate

  • Methanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Methyl-8-quinolinol (1.0 eq) in glacial acetic acid (10 volumes).

  • Addition of Oxidant: Warm the solution to 60°C. Slowly add the 30% hydrogen peroxide solution (1.5 eq) dropwise over 15-20 minutes. An exotherm may be observed; maintain the temperature between 70-75°C.

  • Reaction Monitoring: Stir the reaction mixture at 70-75°C for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent) until the starting material spot has significantly diminished.

  • Quenching: Cool the reaction mixture to room temperature. Carefully add solid sodium sulfite in small portions to quench the excess hydrogen peroxide until a starch-iodide paper test is negative.

  • Neutralization & Extraction: Carefully neutralize the acetic acid by slowly pouring the reaction mixture into a beaker containing a stirred, ice-cold saturated solution of sodium bicarbonate. Adjust the pH to ~7-8. The product may precipitate. Extract the aqueous mixture three times with ethyl acetate.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to yield pure this compound.

References

Technical Support Center: Purification of 2-Methyl-8-quinolinol 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-8-quinolinol 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in practical, field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

This compound, a derivative of the versatile chelating agent 8-hydroxyquinoline, presents unique purification challenges. The presence of the N-oxide functional group alters the compound's polarity, solubility, and stability compared to its parent molecule, 2-methyl-8-quinolinol. Common impurities often arise from the incomplete oxidation of the starting material or from side reactions during synthesis. This guide provides a systematic approach to tackle these issues through recrystallization and column chromatography, ensuring a highly purified final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific questions and issues that you may encounter during the purification of this compound.

Recrystallization

Question 1: My recrystallization of this compound yields an oil instead of crystals. What is causing this and how can I fix it?

Answer: Oiling out during recrystallization is a common problem that typically occurs when the solution is supersaturated with impurities or when the compound's melting point is lower than the boiling point of the solvent.

  • Causality: The N-oxide is more polar than its parent quinoline. If significant amounts of the less polar starting material, 2-methyl-8-quinolinol, remain, it can act as an impurity that disrupts the crystal lattice formation, leading to an oil.

  • Troubleshooting Steps:

    • Solvent System Modification:

      • Increase Solvent Polarity: Try a more polar solvent system. If you are using a single solvent like ethanol, consider a binary mixture such as ethanol/water or methanol/water. The addition of water will decrease the solubility of the less polar impurities, potentially allowing your target compound to crystallize.

      • Gradual Cooling: Ensure the cooling process is slow. Rapid cooling can shock the solution out of saturation, favoring oil formation over crystal growth. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

    • Pre-purification: If oiling persists, it is a strong indicator of a high impurity load. Consider a preliminary purification step. A quick filtration through a short plug of silica gel to remove non-polar impurities can be effective before attempting recrystallization again.

Question 2: After recrystallization, I still detect the starting material, 2-methyl-8-quinolinol, in my product. How can I remove it more effectively?

Answer: The similar structures of 2-Methyl-8-quinolinol and its N-oxide can make separation by recrystallization alone challenging.

  • Expert Insight: A key difference to exploit is the basicity of the quinoline nitrogen versus the N-oxide. The starting material is more basic.

  • Protocol Enhancement:

    • Acid Wash: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The more basic 2-methyl-8-quinolinol will be protonated and extracted into the aqueous phase, while the less basic N-oxide will remain in the organic layer.

    • Neutralization and Extraction: Separate the organic layer, wash it with a saturated sodium bicarbonate solution to neutralize any residual acid, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to recover the N-oxide.

    • Final Recrystallization: Proceed with the recrystallization of the acid-washed product. This should yield a significantly purer material.

A related procedure for the purification of 8-hydroxyquinoline N-oxide involves steam distillation to remove the more volatile starting material[1]. This is another effective, though more involved, technique to consider.

Column Chromatography

Question 3: My this compound is streaking badly on the silica gel column. What is the cause and how can I improve the separation?

Answer: Streaking, or tailing, on a silica gel column is often due to strong interactions between the compound and the acidic silanol groups on the silica surface[2]. The polar N-oxide group and the phenolic hydroxyl group can both contribute to this phenomenon.

  • Mechanism: The lone pairs on the oxygen of the N-oxide and hydroxyl groups can form hydrogen bonds with the silanol groups (Si-OH) of the silica gel, leading to slow and uneven elution.

  • Troubleshooting Workflow:

start Streaking on Silica Gel mod_eluent Modify Eluent (Add Basic Modifier) start->mod_eluent Quick Fix deactivate_silica Deactivate Silica Gel start->deactivate_silica Proactive Approach alt_phase Use Alternative Stationary Phase start->alt_phase For Sensitive Compounds mod_eluent->deactivate_silica If Streaking Persists success Improved Separation mod_eluent->success If Successful deactivate_silica->alt_phase If Still Issues deactivate_silica->success If Successful alt_phase->success

Caption: Troubleshooting workflow for streaking on silica gel.

  • Detailed Solutions:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your eluent system.

      • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase. The triethylamine will preferentially interact with the acidic sites on the silica gel, masking them from your compound and allowing for a more uniform elution.

      • Methanol: For polar compounds, using a mobile phase containing methanol (e.g., dichloromethane/methanol) can also help. Methanol is a polar protic solvent that can compete for hydrogen bonding sites on the silica gel.

    • Use a Different Stationary Phase:

      • Neutral Alumina: Alumina is a good alternative to silica gel and is available in acidic, neutral, and basic forms. For an N-oxide, neutral or basic alumina is recommended to avoid decomposition.

      • Reversed-Phase Silica (C18): If your compound has sufficient non-polar character, reversed-phase chromatography can be an excellent choice. An example of a reversed-phase HPLC method for the related 8-Quinolinol N-oxide uses a C18 column[3].

Question 4: I am concerned about the stability of my N-oxide on the silica gel. Can it decompose during chromatography?

Answer: Yes, N-oxides can be susceptible to decomposition on acidic stationary phases like silica gel, although this compound is relatively stable.

  • Trustworthiness of Protocol: To mitigate this risk, it is crucial to build self-validating steps into your protocol.

    • TLC Analysis: Before committing your entire batch to a column, run a TLC with your chosen solvent system. Spot your crude material and let the TLC plate develop. After development, let the plate sit on the bench for 30-60 minutes and then re-examine it. If new spots appear or existing spots change intensity, it could be a sign of decomposition on the silica.

    • Work Efficiently: Run the column as quickly as possible to minimize the contact time between your compound and the stationary phase. Avoid leaving the compound on the column for extended periods.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from general procedures for quinoline derivatives and N-oxides.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol or a methanol/water mixture.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: While hot, filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

  • Purity Assessment: Analyze the purity of the recrystallized product by HPLC or measure its melting point. The melting point of 8-Quinolinol N-oxide is reported as 135-138 °C, which can be a useful reference.

Protocol 2: Purification by Column Chromatography

This protocol is based on methods for purifying polar heterocyclic compounds.

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh) or neutral alumina.

    • Eluent: Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate or a mixture of dichloromethane and methanol. A gradient of 0-10% methanol in dichloromethane is a good starting point. Add 0.5% triethylamine to the eluent to prevent tailing.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or dichloromethane. Alternatively, use the "dry loading" method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, collecting fractions.

  • Fraction Analysis: Monitor the elution of your compound using TLC. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Verification: Confirm the purity of the final product using analytical techniques such as NMR, HPLC, or mass spectrometry.

Data Summary

TechniqueKey ParametersExpected Outcome
Recrystallization Solvent: Ethanol/Water, Methanol/WaterRemoval of non-polar impurities and starting material.
Column Chromatography Stationary Phase: Silica Gel (+ 0.5% Et₃N) or Neutral Alumina. Mobile Phase: Dichloromethane/Methanol gradient.Separation of the N-oxide from starting material and polar impurities.
Purity Analysis HPLC with a C18 column.Quantitative assessment of purity.

Logical Relationships in Purification Strategy

crude Crude this compound purity_check1 Purity Check (TLC/HPLC) crude->purity_check1 recryst Recrystallization purity_check2 Purity Check (TLC/HPLC) recryst->purity_check2 oiling_out Oiling Out recryst->oiling_out column Column Chromatography column->purity_check2 streaking Streaking on TLC column->streaking high_impurity High Impurity Load purity_check1->high_impurity <80% Pure low_impurity Low Impurity Load purity_check1->low_impurity >80% Pure purity_check2->column Further Purification Needed final_product Pure Product purity_check2->final_product Desired Purity Met high_impurity->column low_impurity->recryst oiling_out->column Switch Technique streaking->recryst Consider Alternative

Caption: Decision-making workflow for purification strategy.

References

Technical Support Center: Experimental Integrity of 2-Methyl-8-quinolinol 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-8-quinolinol 1-oxide. This guide is designed to provide in-depth technical assistance to help you maintain the stability and integrity of this compound throughout your experimental workflows. Our focus is on providing practical, mechanistically grounded advice to troubleshoot and prevent degradation.

Introduction to the Stability of this compound

This compound is a heterocyclic compound with significant potential in various research applications. However, like many N-oxide derivatives, it can be susceptible to degradation under common experimental conditions. The introduction of the N-oxide functional group to the quinoline ring system can weaken molecular stability by elongating chemical bonds and increasing photochemical reactivity[1][2]. Understanding the factors that contribute to its degradation is paramount for obtaining reliable and reproducible experimental results.

This guide will address the primary degradation pathways, provide answers to frequently asked questions, and offer detailed troubleshooting protocols to ensure the integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?

Discoloration is a common indicator of degradation for quinoline compounds and their derivatives[3][4]. This is often a result of:

  • Photodegradation: Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of colored byproducts. Heteroaromatic N-oxides are known to be photosensitive[5].

  • Oxidation: The quinoline ring system can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), trace metal contaminants, or oxidizing agents.

Q2: I am observing a loss of potency and inconsistent results in my biological assays. Could this be related to the stability of this compound?

Yes, a loss of biological activity and poor reproducibility are classic signs of compound degradation[3]. The N-oxide moiety, which is often crucial for the compound's biological activity, can be lost or altered, leading to inactive or less active degradants. It is crucial to use freshly prepared solutions or to have validated the stability of your stock solutions under your specific storage conditions.

Q3: What are the primary factors that influence the stability of this compound?

The stability of this compound is influenced by several key factors:

  • pH: The pH of the solution can significantly impact the stability of quinoline derivatives[6][7][8][9]. Both acidic and basic conditions can promote hydrolysis or other degradation pathways.

  • Light: As mentioned, exposure to light, particularly UV radiation, is a major cause of degradation for many heteroaromatic N-oxides[5].

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation for most organic compounds, including N-oxides[3].

  • Presence of Oxidizing or Reducing Agents: The N-oxide group can be sensitive to both oxidation and reduction, leading to the formation of various degradation products.

  • Solvent Purity: Trace impurities in solvents, such as peroxides in ethers or trace metals, can catalyze degradation reactions.

Q4: How should I properly store my solid this compound and its solutions?

Proper storage is critical for maintaining the integrity of the compound.

  • Solid Compound: Store the solid material in a tightly sealed container, protected from light (e.g., in an amber vial) and moisture. For long-term storage, refrigeration in a desiccated environment is recommended.

  • Stock Solutions: Prepare stock solutions in high-purity, degassed solvents. Store them in amber glass vials with PTFE-lined caps at -20°C or -80°C. Minimize freeze-thaw cycles.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound.

Observed Issue Potential Cause Troubleshooting & Optimization Steps
Rapid discoloration of solution Photodegradation - Work in a fume hood with the sash down and the room lights dimmed.- Use amber glassware or wrap clear glassware in aluminum foil[5].- Prepare solutions fresh before use whenever possible.
Oxidation - Use solvents that have been deoxygenated by sparging with an inert gas (e.g., argon or nitrogen).- Consider adding an antioxidant to your solution, if compatible with your experimental system.
Inconsistent analytical results (e.g., HPLC, NMR) Degradation during sample preparation or analysis - Ensure that the analytical method is stability-indicating, meaning it can resolve the parent compound from its degradants.- Minimize the time between sample preparation and analysis.- Use mobile phases at a pH where the compound is most stable.
Contaminated glassware or solvents - Use high-purity solvents.- Thoroughly clean all glassware with a suitable laboratory detergent, followed by rinsing with purified water and the solvent to be used.
Loss of biological activity Compound degradation in assay medium - Assess the stability of this compound directly in your cell culture medium or assay buffer under the conditions of your experiment (e.g., 37°C, 5% CO2).- Reduce the incubation time if significant degradation is observed.
Precipitation of the compound from solution Poor solubility or pH-dependent solubility - Determine the optimal pH range for solubility and stability[6][7][8][9].- Consider the use of a co-solvent if solubility in aqueous buffers is limited.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a light source providing both UV and visible light[3]. A control sample should be wrapped in aluminum foil.

  • Thermal Degradation: Place the solid compound in a 100°C oven.

3. Sample Analysis:

  • At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze by a stability-indicating HPLC-UV method, and ideally, by LC-MS to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is essential for accurately quantifying this compound in the presence of its degradants.

1. Column and Mobile Phase Selection:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted to a range where the compound is stable) and an organic solvent (e.g., acetonitrile or methanol).

2. Method Validation:

  • Specificity: Inject solutions of the stressed samples from the forced degradation study to ensure that the degradation products are well-resolved from the parent peak.

  • Linearity, Accuracy, and Precision: Perform standard validation experiments to ensure the method is reliable for quantitative analysis.

Visualizing Degradation & Experimental Workflow

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound based on the known reactivity of quinoline N-oxides.

G main This compound deoxygenation 2-Methyl-8-quinolinol (Deoxygenation) main->deoxygenation Reducing Agents / Light photorearrangement Photorearrangement Products (e.g., Lactams) main->photorearrangement UV Light ring_opening Ring-Opened Products main->ring_opening Strong Acid/Base oxidation Oxidized Products (e.g., Quinones) main->oxidation Oxidizing Agents

Caption: Potential degradation pathways of this compound.

Workflow for Ensuring Compound Stability

This workflow provides a systematic approach to handling this compound in your experiments.

G start Receive/Synthesize This compound storage Proper Storage (Dark, Cold, Dry) start->storage solution_prep Solution Preparation (High-purity, Degassed Solvents, Inert Atmosphere) storage->solution_prep experiment Experimental Use (Minimize Light and Heat Exposure) solution_prep->experiment analysis Analysis (Stability-Indicating Method) experiment->analysis end Reliable Data analysis->end

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Enhancing the Solubility of 2-Methyl-8-quinolinol 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Methyl-8-quinolinol 1-oxide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This compound, a derivative of the well-known chelating agent 2-methyl-8-quinolinol[1][2], possesses a unique chemical structure that suggests potential applications in medicinal chemistry and materials science. However, its predominantly hydrophobic quinoline core often leads to poor solubility in aqueous media, a significant hurdle in experimental and developmental workflows.

This document provides a series of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to systematically address and overcome these solubility challenges. Our approach is grounded in fundamental physicochemical principles to empower you to make informed decisions for your specific application.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have poor aqueous solubility?

A1: The solubility of this compound is governed by a balance between its hydrophobic and hydrophilic features.

  • Hydrophobic Character: The core structure is a 2-methylquinoline ring system. This bicyclic aromatic structure is large, rigid, and nonpolar, contributing significantly to its hydrophobicity and limiting its interaction with water molecules.[3]

  • Hydrophilic Character: The molecule possesses two key hydrophilic groups: the hydroxyl (-OH) group at the 8-position and the N-oxide group. The N-oxide group is particularly significant; it is a strong hydrogen bond acceptor and increases the molecule's overall polarity compared to its parent compound, 2-methyl-8-quinolinol.

  • Crystal Lattice Energy: In its solid state, the molecules are packed into a crystal lattice. Strong intermolecular forces, such as hydrogen bonding (via the -OH group) and π-π stacking (from the aromatic rings), must be overcome by the solvent to dissolve the compound. High lattice energy can be a major barrier to dissolution.[4]

While the N-oxide and hydroxyl groups improve its potential for aqueous solubility over simpler quinolines, the large hydrophobic scaffold often dominates, leading to its classification as a poorly water-soluble compound.

Q2: I am observing my compound, dissolved in a DMSO stock, precipitating when I dilute it into my aqueous buffer. What is happening and how can I fix it?

A2: This common issue is known as "crashing out." It occurs because this compound is highly soluble in a polar aprotic organic solvent like DMSO, but this solubility is drastically reduced when the solution is diluted into an aqueous buffer. The high percentage of water in the final solution cannot maintain the compound in a dissolved state at that concentration.[5]

To prevent this, you must employ a solubility enhancement technique in the final aqueous solution itself, rather than relying on the initial solubility in the stock solvent. The methods described below—such as pH adjustment or the use of co-solvents in the final buffer—are designed to address this exact problem.

Q3: What are the primary strategies to improve the aqueous solubility of this compound?

A3: Several well-established techniques can be used, which can be broadly categorized as physical and chemical modifications.[6][7][8] The most common and effective strategies include:

  • pH Adjustment: Leveraging the basic nature of the quinoline nitrogen and the N-oxide to form a more soluble salt.[3][5][9]

  • Co-solvency: Adding a water-miscible organic solvent to the aqueous buffer to reduce the overall polarity of the solvent system.[10][11][12][13]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline molecule within the cavity of a cyclodextrin to form a water-soluble inclusion complex.[4][6][14][15]

  • Use of Surfactants: Incorporating the compound into micelles formed by surfactants above their critical micelle concentration (CMC).[16][17]

  • Solid Dispersion: Creating a molecular dispersion of the compound in a hydrophilic polymer matrix to improve wettability and dissolution rate.[16][18][19][20][21]

The choice of method depends heavily on the experimental context, including the required final concentration, the tolerance of the biological system or assay to excipients, and the desired stability of the solution.

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for the most direct and widely applicable solubility enhancement techniques.

Method 1: pH Adjustment

Principle: this compound contains basic nitrogen atoms (both the quinoline nitrogen and the N-oxide oxygen) that can be protonated in acidic conditions. This protonation forms a cationic salt, which is significantly more water-soluble due to favorable ion-dipole interactions with water.[22][23] The relationship between pH, pKa, and the solubility of an ionizable compound is described by the Henderson-Hasselbalch equation.[9][24][25] To achieve a significant increase in solubility, the pH of the solution should ideally be adjusted to at least 1-2 units below the compound's pKa.

Troubleshooting & Workflow:

  • Issue: My compound is insoluble in a neutral aqueous buffer (e.g., PBS at pH 7.4).

Step-by-Step Protocol:
  • Determine Compound pKa: If the experimental pKa is unknown, use a computational tool (e.g., MarvinSketch, ChemDraw) to predict it. The quinoline nitrogen pKa will likely be in the range of 4-5, while the N-oxide may also be protonated at a lower pH.

  • Buffer Selection: Choose a buffer system with adequate buffering capacity in the target acidic pH range (e.g., citrate for pH 3-6, acetate for pH 3.8-5.8).

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in a minimal amount of a water-miscible organic solvent (e.g., 10-50 mM in DMSO).

  • Titration and Dissolution:

    • Add the desired volume of your acidic buffer to a sterile container.

    • While stirring vigorously, slowly add a small aliquot of the DMSO stock solution to the buffer.

    • If precipitation occurs, it indicates that the solubility limit has been exceeded at that pH.

  • Solubility Assessment:

    • Prepare a series of solutions at different pH values (e.g., pH 7.0, 6.0, 5.0, 4.0).

    • Add an excess of the solid compound to each buffer and allow it to equilibrate for several hours (e.g., by shaking or rotating at a constant temperature).

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and measure the concentration of the dissolved compound, typically using UV-Vis spectrophotometry at its λ_max.

  • Optimization: If the desired concentration is not reached, a combination of pH adjustment and another method, like co-solvency, may be required.

Method 2: Co-solvency

Principle: Co-solvency involves adding a water-miscible organic solvent (the co-solvent) to an aqueous solution. This technique works by reducing the overall polarity of the solvent system, which decreases the interfacial tension between the hydrophobic solute and the aqueous phase, thereby enhancing solubility.[10][12][26]

Troubleshooting & Workflow:

  • Issue: pH adjustment is not viable for my experiment (e.g., due to cell culture constraints), and I still observe precipitation.

Step-by-Step Protocol:
  • Co-solvent Selection: Choose a co-solvent that is compatible with your experimental system. Common biocompatible co-solvents include:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

    • Dimethyl sulfoxide (DMSO) - Note: Keep final concentration low (<0.5%) for most cell-based assays.

  • Prepare Co-solvent Blends: Create a series of aqueous buffer solutions containing different percentages of the chosen co-solvent (e.g., 5%, 10%, 20%, 30% v/v PEG 400 in PBS).

  • Solubility Determination:

    • Add an excess amount of solid this compound to each co-solvent blend.

    • Equilibrate the mixtures for several hours at a constant temperature.

    • Centrifuge to remove undissolved solid.

    • Measure the concentration of the dissolved compound in the supernatant via UV-Vis spectrophotometry or HPLC.

  • Optimization:

    • Toxicity: Always run a vehicle control to ensure the final concentration of the co-solvent is not toxic to your biological system.

    • Precipitation: If the compound still precipitates upon dilution from a DMSO stock, try preparing the stock directly in the optimal co-solvent blend.

Method 3: Cyclodextrin Complexation

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, into their cavity. This forms a water-soluble "host-guest" inclusion complex, which significantly increases the apparent aqueous solubility of the guest molecule.[4][6][14][15][27] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[9]

Troubleshooting & Workflow:

  • Issue: The use of co-solvents is not permissible, and pH adjustment is insufficient or undesirable.

Step-by-Step Protocol:
  • Cyclodextrin Selection: Start with Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Phase Solubility Study (Higuchi and Connors Method):

    • Prepare a series of aqueous buffer solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM).

    • Add an excess of solid this compound to each solution.

    • Equilibrate the slurries by shaking for 24-48 hours at a constant temperature.

    • After equilibration, filter or centrifuge the samples.

    • Determine the concentration of the dissolved compound in each supernatant.

    • Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship (A_L type) indicates the formation of a 1:1 complex and allows for the calculation of the complexation binding constant.

  • Preparation of the Complexed Solution:

    • Based on the phase solubility diagram, determine the required concentration of HP-β-CD to achieve your target compound concentration.

    • Dissolve the HP-β-CD in the aqueous buffer first.

    • Add the this compound (either as a solid or from a concentrated organic stock) to the cyclodextrin solution.

    • Stir or sonicate until the compound is fully dissolved.

Data Presentation: Comparison of Solubility Enhancement Techniques

TechniqueMechanismTypical Fold IncreaseProsCons
pH Adjustment Forms a soluble salt by protonating basic centers.[3][9]10 to >1000Simple, inexpensive, highly effective for ionizable compounds.[8]Only applicable to ionizable compounds; may not be compatible with biological systems sensitive to pH changes.
Co-solvency Reduces solvent polarity, decreasing interfacial tension.[10][26]2 to 100Easy to formulate; can be used for a wide range of compounds.[8]Potential for co-solvent toxicity in biological assays; may affect protein structure or enzyme activity.
Cyclodextrin Complexation Encapsulates the hydrophobic molecule in a soluble host-guest complex.[4][15]5 to >500Low toxicity (especially modified CDs); can improve stability.[14][27]Can be expensive; requires a good fit between host and guest; high concentrations may be needed.
Use of Surfactants Incorporates the compound into micelles above the CMC.[17]10 to >1000High solubilization capacity.Potential for cell toxicity; can interfere with certain assays by denaturing proteins.
Solid Dispersion Disperses the drug in a hydrophilic polymer matrix, often in an amorphous state.[16][18][19]5 to >100Enhances both solubility and dissolution rate; suitable for oral dosage forms.[20][21]Requires specialized equipment (e.g., spray dryer, hot-melt extruder); potential for physical instability (recrystallization).

Visualizations & Workflows

Diagram 1: Decision Workflow for Solubility Enhancement

Solubility_Workflow cluster_start cluster_ph pH Modification cluster_cosolvent Co-solvency cluster_cd Complexation cluster_end start Start: Compound Precipitates in Aqueous Buffer ph_q Is pH change permissible for the assay? start->ph_q ph_yes Adjust pH to 1-2 units below predicted pKa ph_q->ph_yes Yes ph_no pH change is not an option ph_q->ph_no No end_solution Optimized Soluble Formulation ph_yes->end_solution cosolvent_q Are co-solvents (e.g., PEG, PG) tolerated? ph_no->cosolvent_q cosolvent_yes Screen co-solvents (5-30% v/v). Verify with vehicle control. cosolvent_q->cosolvent_yes Yes cosolvent_no Co-solvents are not an option cosolvent_q->cosolvent_no No cosolvent_yes->end_solution cd_q Is cyclodextrin complexation feasible? cosolvent_no->cd_q cd_yes Perform phase solubility study with HP-β-CD or SBE-β-CD. cd_yes->end_solution

Caption: A decision tree for selecting an appropriate solubility enhancement strategy.

Diagram 2: Mechanism of Cyclodextrin Inclusion Complexation

CD_Mechanism Aqueous Environment cluster_reactants Before Complexation cluster_product After Complexation Compound This compound (Hydrophobic, Low Solubility) Complex Water-Soluble Inclusion Complex Compound->Complex + CD Cyclodextrin (HP-β-CD) (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Encapsulation of the hydrophobic compound within a cyclodextrin cavity.

References

Technical Support Center: Selective Oxidation of 2-Methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the selective oxidation of 2-methylquinoline (quinaldine). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this critical transformation. The oxidation of the C(sp³)–H bond in the methyl group of 2-methylquinoline is a direct pathway to valuable intermediates like quinoline-2-carboxylic acid (quinaldic acid) and quinoline-2-carbaldehyde, which are pivotal scaffolds in medicinal chemistry.[1][2] However, achieving high selectivity and yield can be challenging due to the sensitive nature of the quinoline ring and the potential for side reactions.[3][4]

This guide provides in-depth, experience-driven troubleshooting advice in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is resulting in a low yield of the desired quinoline-2-carboxylic acid. What are the likely causes and how can I improve it?

A1: Low yields in the oxidation of 2-methylquinoline to quinoline-2-carboxylic acid are a frequent issue. The primary culprits are often incomplete conversion, over-oxidation, or the formation of tar-like byproducts.[3][5]

Troubleshooting & Optimization:

  • Choice of Oxidant: Traditional oxidants like potassium permanganate (KMnO₄) and selenium dioxide (SeO₂) are commonly used.[1][6]

    • For KMnO₄: Ensure the reaction is performed under alkaline conditions.[1] The base activates the methyl group, facilitating oxidation.[7] A common protocol involves the slow, portion-wise addition of aqueous KMnO₄ to a solution of 2-methylquinoline in an alkaline medium, followed by reflux.[7] Insufficient base or too rapid addition of the oxidant can lead to uncontrolled reactions and byproduct formation.

    • For SeO₂: This reagent can offer good yields but requires careful handling due to its toxicity.[6][8] The reaction is typically refluxed in a solvent system like pyridine/water or dioxane.[6][8] It's a common misconception that freshly sublimed SeO₂ is necessary for high yields; however, the molar ratio of the oxidant to the substrate is a more critical parameter.[8] An excess of SeO₂ is generally recommended to drive the reaction to completion.[8]

  • Temperature Control: Excessive heat can promote polymerization and the formation of tars, significantly reducing your yield.[5][9] If you observe significant darkening or tar formation, consider lowering the reaction temperature. While reflux is common, some catalytic systems can operate at lower temperatures.[5]

  • Work-up Procedure: The isolation of quinoline-2-carboxylic acid is crucial. After the oxidation, the reaction mixture often contains manganese dioxide (if using KMnO₄) or elemental selenium (if using SeO₂), which must be removed.

    • With KMnO₄, hot filtration is necessary to remove the MnO₂ precipitate.[1] The filtrate is then acidified to precipitate the carboxylic acid.[1][7]

    • The formed quinoline-2-carboxylic acid can catalyze side reactions of the aldehyde intermediate, especially if unreacted 2-methylquinoline is present.[8]

Q2: I am trying to synthesize quinoline-2-carbaldehyde, but I'm getting the carboxylic acid instead. How can I stop the oxidation at the aldehyde stage?

A2: Halting the oxidation at the aldehyde stage is a significant challenge as the aldehyde is often more susceptible to oxidation than the starting methyl group.

Strategies for Selective Aldehyde Synthesis:

  • Milder Oxidizing Agents: The choice of oxidant is paramount.

    • Selenium Dioxide (SeO₂): This is a classic reagent for this transformation.[8][10] By carefully controlling the stoichiometry and reaction time, the oxidation can often be stopped at the aldehyde. Using dioxane as a solvent can be effective.[8]

    • Metal-Free Approaches: Recent methods have utilized systems like molecular iodine (I₂) with an oxidant such as tert-butyl hydroperoxide (TBHP) in DMSO.[11][12] DMSO can act as both a solvent and an oxidant in a Kornblum-type oxidation.[11]

  • Reaction Monitoring: Diligent monitoring of the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical. The reaction should be quenched as soon as the starting material is consumed and before significant amounts of the carboxylic acid are formed.

  • Temperature: Lowering the reaction temperature can sometimes favor the formation of the aldehyde.[11] For instance, some oxidations of 2-methylquinoline with SeO₂ show better aldehyde yields at room temperature, though the reaction time is significantly longer.[8]

Q3: My reaction is producing a complex mixture of byproducts and tar. How can I achieve a cleaner reaction?

A3: Tar formation is a common issue, particularly with strong oxidants and high temperatures, leading to polymerization and decomposition.[5][9]

Minimizing Byproduct and Tar Formation:

  • Controlled Addition of Reagents: The slow and controlled addition of the oxidizing agent is crucial to manage the exothermic nature of the reaction and prevent localized overheating.[5]

  • Solvent Choice: The solvent can play a significant role. For instance, in some metal-catalyzed oxidations, the choice of solvent is critical for success.[11]

  • Use of Moderators: In reactions analogous to the Skraup synthesis, which can be violent, moderators like ferrous sulfate are used to control the reaction rate and prevent charring.[5] While not a direct oxidation of 2-methylquinoline, the principle of controlling exothermic reactions is transferable.

  • Purification: For tarry crude products, purification can be challenging. Steam distillation is a classic and effective method to separate the volatile quinoline product from non-volatile tars.[5]

Q4: I am observing N-oxide formation as a significant byproduct. How can I prevent this?

A4: The nitrogen atom in the quinoline ring is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This is a common side reaction, especially with strong oxidizing agents.

Preventing N-Oxide Formation:

  • Choice of Oxidant: Some oxidants are more prone to causing N-oxidation. For instance, dimethyldioxirane is a potent oxidant for N-oxidation of quinolines.[13] If you are observing significant N-oxide formation, consider switching to an oxidant known for better selectivity for C-H oxidation.

  • Reaction Conditions: The reaction pH can influence N-oxide formation. In some cases, performing the reaction under acidic or basic conditions can suppress N-oxidation, depending on the specific mechanism.

  • Protecting Groups: While not always ideal due to the extra steps involved, temporary protection of the quinoline nitrogen could be a strategy in complex syntheses where N-oxidation is a persistent issue.

Experimental Protocols

Protocol 1: Oxidation of 2-Methylquinoline to Quinoline-2-carboxylic Acid using KMnO₄

This protocol is adapted from standard laboratory procedures.[1][7]

Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylquinoline (1 equivalent) in a suitable solvent like aqueous sodium hydroxide. The basic conditions are crucial for activating the methyl group.[7]

  • Slowly add a solution of potassium permanganate (approximately 3 equivalents) in water to the stirred reaction mixture. The addition should be done portion-wise to control the exothermic reaction.

  • Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

Work-up and Purification:

  • While still hot, filter the reaction mixture to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

  • Combine the filtrates and cool to room temperature.

  • Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of about 3-4. The quinoline-2-carboxylic acid will precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from a suitable solvent like ethanol.

Protocol 2: Selective Oxidation to Quinoline-2-carbaldehyde using SeO₂

This protocol is based on established methods for the selective oxidation of methylquinolines.[6][8]

Reaction Setup:

  • In a fume hood, to a round-bottom flask equipped with a reflux condenser, add selenium dioxide (1.5 equivalents) and a solvent such as dioxane containing a small amount of water.

  • Add 2-methylquinoline (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux. Monitor the reaction closely by TLC. The reaction is typically complete within 1-5 hours.

Work-up and Purification:

  • Filter the hot reaction mixture to remove the precipitated black selenium.

  • Distill the solvent from the filtrate under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to isolate the quinoline-2-carbaldehyde.

Data Summary

Oxidizing AgentTarget ProductKey ParametersCommon Issues
KMnO₄ Quinoline-2-carboxylic acidAlkaline conditions, temperature controlOver-oxidation, low yield, tar formation
SeO₂ Quinoline-2-carboxylic acid or Quinoline-2-carbaldehydeStoichiometry, reaction time, solventToxicity of reagent, over-oxidation
I₂/TBHP in DMSO Quinoline-2-carbaldehydeMetal-free, temperaturePotential for side reactions with complex substrates
Nickel Peroxide Quinoline-2,3-dicarboxylic acid (from 2-methylquinoline-3-carboxylic acid)Aqueous base, room temperatureSubstrate specific, may not be general

Visualizing the Workflow

A general workflow for troubleshooting low yields in the selective oxidation of 2-methylquinoline is presented below.

TroubleshootingWorkflow start Low Yield or Selectivity Issue check_oxidant Step 1: Evaluate Oxidizing Agent (e.g., KMnO₄, SeO₂, etc.) start->check_oxidant Initiate Troubleshooting oxidant_stoichiometry Adjust Stoichiometry check_oxidant->oxidant_stoichiometry Incomplete Conversion? change_oxidant Change Oxidant check_oxidant->change_oxidant Poor Selectivity? check_conditions Step 2: Assess Reaction Conditions (Temperature, Solvent, pH) adjust_temp Modify Temperature check_conditions->adjust_temp Tar Formation? change_solvent Change Solvent check_conditions->change_solvent Byproducts Observed? check_workup Step 3: Review Work-up & Purification modify_purification Optimize Purification Method (e.g., Steam Distillation) check_workup->modify_purification Impure Product? oxidant_stoichiometry->check_conditions change_oxidant->check_conditions adjust_temp->check_workup change_solvent->check_workup solution Improved Yield and Selectivity modify_purification->solution

Caption: A general troubleshooting workflow for addressing low yields.

Reaction Pathway

The selective oxidation of 2-methylquinoline can proceed through the aldehyde intermediate to the carboxylic acid.

ReactionPathway sub 2-Methylquinoline int Quinoline-2-carbaldehyde sub->int [O] n_oxide 2-Methylquinoline N-oxide (Side Product) sub->n_oxide [O] tar Tar/Polymerization (Side Product) sub->tar High Temp. prod Quinoline-2-carboxylic acid int->prod [O] (Over-oxidation)

Caption: Key reaction pathways in 2-methylquinoline oxidation.

References

Storage and handling of 2-Methyl-8-quinolinol 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinoline Derivatives

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for quinoline derivatives. This guide is designed to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the storage and handling of specific quinoline compounds.

A Note on Chemical Nomenclature:

The compound "2-Methyl-8-quinolinol 1-oxide" is an ambiguous designation that appears to combine features of two distinct, commercially available chemicals. To ensure experimental accuracy and safety, it is crucial to identify your compound by its unique CAS Number. This guide addresses the two most likely compounds this name could refer to:

  • 8-Hydroxyquinoline N-Oxide (also known as Quinolin-8-ol 1-oxide)

    • CAS Number: 1127-45-3

    • Structure: A quinoline ring with a hydroxyl (-OH) group at the 8-position and an N-oxide group.

  • 2-Methyl-8-quinolinol (also known as 8-Hydroxyquinaldine)

    • CAS Number: 826-81-3

    • Structure: A quinoline ring with a methyl (-CH₃) group at the 2-position and a hydroxyl (-OH) group at the 8-position.

Please locate the CAS Number on your product's container or Certificate of Analysis to proceed to the correct section of this guide.

Section 1: 8-Hydroxyquinoline N-Oxide (CAS: 1127-45-3)

This section provides detailed guidance for the storage, handling, and troubleshooting of 8-Hydroxyquinoline N-Oxide.

Frequently Asked Questions (FAQs)

Q1: What are the proper storage conditions for 8-Hydroxyquinoline N-Oxide?

A1: For long-term stability, 8-Hydroxyquinoline N-Oxide should be stored in a tightly closed container in a dry, cool, and well-ventilated area[1]. Some suppliers recommend refrigeration at 2-8°C[2]. The material should be protected from light and moisture, as it may decompose upon exposure[3][4]. It is often packed under an inert gas to prevent degradation[3].

Q2: What is the appearance and solubility of this compound?

A2: 8-Hydroxyquinoline N-oxide typically appears as a white to light-yellow crystalline powder[5]. It is generally more soluble in polar solvents like water and alcohols due to its hydroxyl group and the charged N-oxide moiety[3][5]. The pH of the solution can also impact its solubility[5].

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: Standard laboratory PPE is required. This includes safety goggles or faceshields, chemical-resistant gloves, and a lab coat[4]. Handling should be done in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust[3][4].

Q4: Is 8-Hydroxyquinoline N-Oxide stable in solution?

A4: The stability of 8-Hydroxyquinoline N-Oxide in solution is dependent on the solvent, pH, temperature, and exposure to light and air[5]. For long-term storage, solutions should be kept at low temperatures (-20°C or -80°C) in airtight, light-protected containers[6]. Avoid repeated freeze-thaw cycles[6].

Q5: What materials or chemicals are incompatible with 8-Hydroxyquinoline N-Oxide?

A5: This compound should be kept away from strong oxidizing agents, acid chlorides, and acid anhydrides[3][4]. It may also be sensitive to moisture[4].

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Compound has darkened or changed color from white/light-yellow. Light or Air Exposure: The compound may be altered by light or oxidation[3][5].Store the compound in an amber vial or a container wrapped in aluminum foil. For highly sensitive applications, handle under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent results in bioassays. Degradation in Solution: The compound may be degrading in your experimental medium due to pH, temperature, or exposure to oxygen during incubation.Prepare solutions fresh before each experiment. If using stock solutions, perform a stability study in your specific solvent and storage conditions using an analytical method like HPLC. Consider adding an antioxidant like BHT to stock solutions if appropriate for your application[6].
Difficulty dissolving the compound. Incorrect Solvent or pH: Solubility is highly dependent on the solvent system[5].Test solubility in small volumes of different biocompatible solvents (e.g., DMSO, ethanol). The pH of aqueous solutions can be adjusted to improve solubility, as ionization state affects this property[5].
Physicochemical Data
PropertyValueSource
Molecular Formula C₉H₇NO₂[2]
Molecular Weight 161.16 g/mol [2]
Melting Point ~135-138 °C
Appearance White to light-yellow crystalline powder[5]

Section 2: 2-Methyl-8-quinolinol (CAS: 826-81-3)

This section provides detailed guidance for the storage, handling, and troubleshooting of 2-Methyl-8-quinolinol, also known as 8-Hydroxyquinaldine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-Methyl-8-quinolinol?

A1: 2-Methyl-8-quinolinol should be stored in a tightly closed container in a dry, cool, and well-ventilated place[7]. It is classified as a combustible solid[8].

Q2: What does this compound look like and what are its solubility properties?

A2: It typically appears as a white to light yellow or faint beige powder or crystal[9][10]. It has a water solubility of 2,960 mg/L at 25°C[7].

Q3: What personal protective equipment (PPE) is necessary for handling?

A3: Wear protective gloves and eyeshields[8]. Work should be conducted in a well-ventilated area to avoid dust formation and inhalation[7].

Q4: What are the primary hazards associated with 2-Methyl-8-quinolinol?

A4: The primary hazard highlighted in safety classifications is its environmental toxicity; it is very toxic to aquatic life with long-lasting effects[7][9]. Standard safe handling procedures should be followed to avoid skin contact and inhalation[11].

Q5: What are the known applications of this compound?

A5: 2-Methyl-8-quinolinol is used as a ligand in coordination chemistry for preparing metal complexes, such as those with aluminum and scandium[8][10]. It has also been noted for its fungicidal properties[8].

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Precipitation in aqueous solution. Limited Water Solubility: The compound has limited solubility in water (approx. 2.96 g/L)[7]. Your solution may be oversaturated.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) first, then dilute it into your aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experiment.
Low yield in metal complexation reaction. Purity of Starting Material: Impurities in the 2-Methyl-8-quinolinol can interfere with the reaction.Verify the purity of your compound using an appropriate analytical technique (e.g., melting point, NMR, or HPLC). If necessary, purify the material by recrystallization.
Inaccurate quantification by UV-Vis. Environmental Contamination: As the compound is very toxic to aquatic life, trace contamination from lab equipment or spills can affect environmental or cellular assays.Use dedicated glassware and follow proper decontamination procedures. Dispose of all waste containing this compound as hazardous chemical waste according to your institution's guidelines[9].
Physicochemical Data
PropertyValueSource
Molecular Formula C₁₀H₉NO[8]
Molecular Weight 159.18 g/mol [8]
Melting Point 71-73 °C[8][10]
Boiling Point 267 °C[8]
Appearance White to light yellow/beige powder or crystal[9][10]
Water Solubility 2960 mg/L (at 25 °C)[7]

Protocols and Workflows

Experimental Protocol: Preparation of a Stock Solution

Causality: Preparing a concentrated stock solution in a suitable solvent is a standard practice that minimizes repeated weighing of a potent compound and allows for accurate dilution into experimental media. The choice of solvent and storage conditions is critical to prevent degradation.

  • Pre-Experiment Setup:

    • Consult the appropriate Safety Data Sheet (SDS) for your specific compound (8-Hydroxyquinoline N-Oxide or 2-Methyl-8-quinolinol).

    • Don appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

    • Perform all work in a certified chemical fume hood.

  • Weighing the Compound:

    • Tare a clean, dry amber glass vial on an analytical balance.

    • Carefully weigh the desired amount of the compound into the vial. Record the exact weight.

  • Solubilization:

    • Using a calibrated pipette, add the required volume of a suitable solvent (e.g., DMSO for biological applications) to the vial to achieve the target concentration (e.g., 10 mM).

    • Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved. Visually inspect for any remaining particulate matter.

  • Storage:

    • Seal the vial cap with paraffin film to prevent solvent evaporation and moisture ingress.

    • Label the vial clearly with the compound name, CAS number, concentration, solvent, and date of preparation.

    • For long-term storage, place the stock solution at -20°C or -80°C to minimize thermal degradation[6]. Protect from light.

Visual Workflow and Diagrams

cluster_prep Preparation & Handling cluster_storage Storage cluster_disposal Disposal start Identify Compound (Verify CAS Number) ppe Don PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood weigh Weigh Solid Compound hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve label_vial Label Clearly (Name, Conc, Date) dissolve->label_vial seal_vial Seal Tightly (Parafilm) label_vial->seal_vial store Store Appropriately (Cool, Dry, Dark) seal_vial->store dispose Dispose as Hazardous Waste (Follow Institutional Policy) store->dispose After Use

Caption: General workflow for safe handling, preparation, and storage of quinoline derivatives.

cluster_degradation Potential Degradation Pathways parent Quinoline Derivative (e.g., 8-Hydroxyquinoline structure) oxidation Oxidation - Phenolic hydroxyl group oxidation - Ring oxidation parent->oxidation  [O], Air photodegradation Photodegradation - Triggered by UV light exposure parent->photodegradation  hν (Light)

Caption: Potential degradation pathways for 8-hydroxyquinoline structures[6][12].

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 2-Methyl-8-quinolinol 1-Oxide Complexes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of coordination chemistry and its applications in analytical chemistry, materials science, and pharmacology, the quest for robust and versatile chelating agents is perpetual. Among these, 8-hydroxyquinoline and its derivatives have long been recognized for their potent metal-chelating properties.[1] This guide focuses on a specific, yet underexplored derivative: 2-Methyl-8-quinolinol 1-oxide. The introduction of a methyl group at the 2-position and the N-oxide functionality are expected to modulate the steric and electronic properties of the ligand, thereby influencing the stability, structure, and reactivity of its metal complexes.

This document provides a comprehensive overview of the characterization of this compound complexes. As a Senior Application Scientist, the narrative that follows is grounded in the principles of scientific integrity, blending established analytical techniques with field-proven insights. We will explore the synthesis and characterization of these complexes, drawing comparisons with the well-studied 2-Methyl-8-quinolinol and its parent compound, 8-hydroxyquinoline. While direct and extensive experimental data on the N-oxide derivative is emerging, this guide will leverage data from closely related analogues to provide a predictive and practical framework for researchers.

The Scientific Rationale: Why this compound?

The functionalization of the 8-hydroxyquinoline scaffold is a proven strategy for fine-tuning its chelating properties. The introduction of a methyl group at the 2-position, as in 2-Methyl-8-quinolinol, introduces steric hindrance that can influence the stoichiometry and geometry of the resulting metal complexes.[2] The further addition of an N-oxide moiety introduces a second oxygen donor atom, transforming the ligand's coordination behavior. This modification can lead to enhanced stability and altered electronic properties of the metal complexes, opening new avenues for their application.

Characterization of Metal Complexes: A Multi-faceted Approach

A thorough characterization of this compound complexes necessitates a combination of spectroscopic and analytical techniques to elucidate their structure, stability, and electronic properties.

Spectroscopic Characterization

1. Infrared (IR) Spectroscopy:

FT-IR spectroscopy is a fundamental tool for confirming the coordination of the ligand to the metal ion. Key vibrational bands to monitor include:

  • ν(O-H): The broad O-H stretching vibration of the free ligand is expected to disappear upon deprotonation and coordination to the metal center.

  • ν(C=N): The C=N stretching frequency of the quinoline ring may shift upon coordination of the nitrogen atom to the metal.

  • ν(N-O): The N-O stretching vibration of the N-oxide group is a critical diagnostic peak. A shift in this band upon complexation provides direct evidence of the N-oxide oxygen's involvement in coordination.

  • ν(M-O) and ν(M-N): The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen and metal-nitrogen bonds.[3]

2. UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides insights into the electronic transitions within the ligand and its complexes. The spectra of the free ligand typically show π→π* and n→π* transitions. Upon complexation, shifts in the absorption maxima (either bathochromic or hypsochromic) and changes in molar absorptivity are indicative of ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, as well as d-d transitions for transition metal complexes.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure in solution.

  • ¹H NMR: The disappearance of the hydroxyl proton signal upon complexation is a key indicator of coordination. Shifts in the chemical shifts of the aromatic protons of the quinoline ring provide information about the electronic environment around the ligand upon coordination.

  • ¹³C NMR: Similar to ¹H NMR, changes in the chemical shifts of the carbon atoms of the quinoline ring, particularly those adjacent to the coordinating atoms, confirm complex formation.

Structural and Thermal Characterization

1. X-ray Crystallography:

Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure of the complexes, including bond lengths, bond angles, and the coordination geometry around the metal center. This technique is crucial for understanding the steric effects of the 2-methyl group and the coordination mode of the N-oxide functionality. For instance, the crystal structure of Ni(mq)₂(H₂O)₂ (where Hmq is 2-methyl-8-quinolinol) reveals a distorted octahedral geometry.[2]

2. Thermal Analysis (TGA/DSC):

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. The decomposition pattern of the complex as a function of temperature provides information about its thermal stability and the nature of its decomposition products.

Comparative Analysis: this compound vs. Alternatives

To appreciate the unique properties of this compound complexes, a comparison with established chelating agents is essential.

Chelating AgentMetal IonLog K₁Log K₂Overall Stability (log β₂)Reference
2-Methyl-8-hydroxyquinoline Cu²⁺12.211.223.4[1]
Ni²⁺9.88.618.4[1]
Co²⁺9.48.217.6[1]
Zn²⁺9.98.918.8[1]
Fe²⁺8.07.015.0[1]
8-Hydroxyquinoline Cu²⁺12.811.724.5[1]
Ni²⁺11.29.921.1[1]
Co²⁺10.49.219.6[1]
Zn²⁺10.59.520.0[1]

The data clearly shows that 2-Methyl-8-hydroxyquinoline forms slightly less stable complexes compared to its parent compound, 8-hydroxyquinoline, which can be attributed to the steric hindrance from the methyl group.[1] The introduction of the N-oxide group in this compound is anticipated to increase the electron density on the oxygen atom, potentially leading to stronger metal-oxygen bonds and, consequently, more stable complexes. However, the steric influence of the 2-methyl group will still play a significant role.

Experimental Protocols

Synthesis of Metal Complexes of this compound (General Procedure)

This protocol is a generalized procedure that can be adapted for the synthesis of various metal complexes.

  • Ligand Solution Preparation: Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Metal Salt Solution Preparation: Dissolve the corresponding metal salt (e.g., chloride, nitrate, or acetate) in a suitable solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied to obtain complexes with different stoichiometries (e.g., 1:1, 1:2, 1:3).

  • pH Adjustment: Adjust the pH of the reaction mixture using a suitable base (e.g., NaOH, NH₄OH) to facilitate the deprotonation of the hydroxyl group and promote complex formation.

  • Precipitation and Isolation: The metal complex will typically precipitate out of the solution. The precipitate is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried in a desiccator or under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis of Metal Complexes A Dissolve this compound in solvent C Mix ligand and metal salt solutions A->C B Dissolve metal salt in solvent B->C D Adjust pH C->D E Filter, wash, and dry the complex D->E Characterization_Workflow cluster_characterization Characterization of Complexes start Synthesized Complex ftir FT-IR Spectroscopy start->ftir uvvis UV-Vis Spectroscopy start->uvvis nmr NMR Spectroscopy (for diamagnetic complexes) start->nmr xrd X-ray Crystallography start->xrd tga_dsc TGA/DSC Analysis start->tga_dsc end Structural and Property Elucidation ftir->end uvvis->end nmr->end xrd->end tga_dsc->end

References

A Comparative Guide to 8-Hydroxyquinoline and 2-Methyl-8-Hydroxyquinoline as Chelating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of coordination chemistry and its applications in analytical sciences and drug development, the choice of a chelating agent is paramount. Among the myriad options, 8-hydroxyquinoline and its derivatives have long been recognized for their robust metal-binding capabilities. This guide provides an in-depth, objective comparison of the parent compound, 8-hydroxyquinoline (also known as oxine), and its prominent derivative, 2-methyl-8-hydroxyquinoline (8-hydroxyquinaldine). By examining their structural nuances, comparative chelating performance supported by experimental data, and practical applications, this document aims to equip researchers with the critical insights needed to select the appropriate chelating agent for their specific needs.

Unveiling the Structures: The Impact of a Methyl Group

At their core, both 8-hydroxyquinoline and 2-methyl-8-hydroxyquinoline are bidentate ligands, forming stable complexes with a wide array of metal ions through their phenolic hydroxyl group and the nitrogen atom of the quinoline ring.[1][2] The primary distinction lies in the presence of a methyl group at the 2-position in 2-methyl-8-hydroxyquinoline. This seemingly minor substitution has profound implications for the molecule's steric profile, which in turn influences the stability of the resulting metal complexes.[3]

G cluster_8HQ 8-Hydroxyquinoline cluster_2Me8HQ 2-Methyl-8-hydroxyquinoline 8HQ_structure 2Me8HQ_structure

Caption: Chemical structures of 8-Hydroxyquinoline and 2-Methyl-8-hydroxyquinoline.

The methyl group in the 2-position introduces steric hindrance, which can affect the geometry and stability of the metal complexes formed.[4] This steric clash is particularly significant when multiple ligands coordinate to a single metal ion, a common occurrence in the formation of stable chelates.

A Quantitative Comparison of Chelating Performance

The efficacy of a chelating agent is quantitatively expressed by the stability constant (log K) of the metal-ligand complex, with higher values indicating greater stability.[3] A comparative analysis of the stability constants for 2-methyl-8-hydroxyquinoline and 8-hydroxyquinoline with various divalent metal ions reveals a consistent trend: the complexes of 8-hydroxyquinoline are generally more stable. This difference is primarily attributed to the steric hindrance imposed by the 2-methyl group in 2-methyl-8-hydroxyquinoline, which can lead to a less favorable coordination environment around the metal ion.[3]

Chelating AgentMetal IonLog K1Log K2Overall Stability (log β2)
2-Methyl-8-hydroxyquinoline Cu²⁺12.211.223.4
Ni²⁺9.88.618.4
Co²⁺9.48.217.6
Zn²⁺9.98.918.8
Fe²⁺8.07.015.0
8-Hydroxyquinoline Cu²⁺12.811.724.5
Ni²⁺11.29.921.1
Co²⁺10.49.219.6
Zn²⁺10.59.520.0
Fe³⁺12.311.5 (log K2), 10.0 (log K3)-
Data compiled from various sources representing typical values.[3][5]

Experimental Protocols for Characterization of Chelating Properties

To ensure the scientific integrity of research involving these chelating agents, rigorous experimental validation is essential. The following are detailed protocols for determining and comparing the chelation properties of 8-hydroxyquinoline and its derivatives.

Protocol 1: Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[6] This protocol outlines the steps for a typical experiment.

G Potentiometric Titration Workflow prep Prepare Solutions: - Standardized strong acid - Standardized strong base - Ligand solution - Metal salt solution - Inert electrolyte calib Calibrate pH Electrode prep->calib titr_acid Titration 1: Strong Acid vs. Strong Base calib->titr_acid titr_lig Titration 2: (Acid + Ligand) vs. Strong Base calib->titr_lig titr_metal Titration 3: (Acid + Ligand + Metal) vs. Strong Base calib->titr_metal data Record pH vs. Titrant Volume titr_acid->data titr_lig->data titr_metal->data calc Calculate Stability Constants (log K) using specialized software data->calc

Caption: Workflow for determining stability constants via potentiometric titration.

Materials:

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized strong base (e.g., 0.1 M NaOH, carbonate-free)

  • 8-hydroxyquinoline or 2-methyl-8-hydroxyquinoline

  • Metal salt solution (e.g., 0.01 M CuSO₄)

  • Inert electrolyte (e.g., 1 M KNO₃) to maintain constant ionic strength

  • Deionized water

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the ligand (8-hydroxyquinoline or 2-methyl-8-hydroxyquinoline) of known concentration in a suitable solvent (e.g., ethanol, due to low water solubility).

    • Prepare a stock solution of the metal salt of known concentration in deionized water.

  • Titration Setup:

    • In a thermostatted titration vessel, place a known volume of a solution containing the strong acid and the inert electrolyte.

    • Immerse the calibrated pH electrode and the tip of the burette filled with the standardized strong base.

    • Start stirring the solution.

  • Titrations:

    • Acid Titration: Titrate the strong acid solution with the strong base. Record the pH at regular intervals of titrant addition. This titration is used to determine the exact concentration of the base and to calibrate the electrode.

    • Ligand Titration: To a fresh solution of the strong acid and inert electrolyte, add a known amount of the ligand stock solution. Titrate this mixture with the strong base, recording the pH as before. This allows for the determination of the ligand's protonation constants.

    • Metal-Ligand Titration: To a fresh solution of the strong acid and inert electrolyte, add known amounts of both the ligand and metal salt stock solutions. Titrate this mixture with the strong base, recording the pH at each addition.

  • Data Analysis:

    • The collected titration data (pH vs. volume of base added) are then processed using specialized software (e.g., HYPERQUAD) to calculate the stepwise and overall stability constants (log K and log β) of the metal-ligand complexes.

Protocol 2: UV-Vis Spectrophotometric Analysis

UV-Vis spectrophotometry is a valuable technique for studying metal chelation, particularly for determining the stoichiometry of the complex and for real-time monitoring of the chelation process.[5][7][8][9]

G UV-Vis Spectrophotometric Analysis Workflow prep_spec Prepare Stock Solutions: - Ligand - Metal salt - Buffer scan_lambda Determine λmax: Scan absorbance of ligand and complex prep_spec->scan_lambda mole_ratio Mole-Ratio Method: Fixed metal, varying ligand concentration scan_lambda->mole_ratio job_plot Job's Plot (Continuous Variation): Varying mole fractions of metal and ligand scan_lambda->job_plot data_analysis Plot Absorbance vs. Ratio/Mole Fraction mole_ratio->data_analysis job_plot->data_analysis stoichiometry Determine Stoichiometry of the Complex data_analysis->stoichiometry

Caption: Workflow for determining complex stoichiometry using UV-Vis spectrophotometry.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • 8-hydroxyquinoline or 2-methyl-8-hydroxyquinoline stock solution

  • Metal salt stock solution

  • Buffer solution of appropriate pH

Procedure:

  • Determination of Maximum Wavelength (λmax):

    • Prepare two solutions: one containing the ligand and another containing the pre-formed metal-ligand complex.

    • Scan the absorbance of both solutions over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the λmax, the wavelength at which the complex shows maximum absorbance and where the ligand's absorbance is minimal.

  • Mole-Ratio Method for Stoichiometry:

    • Prepare a series of solutions with a constant concentration of the metal ion and incrementally increasing concentrations of the ligand.

    • Measure the absorbance of each solution at the predetermined λmax.

    • Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the resulting curve indicates the stoichiometry of the complex.

  • Job's Plot (Method of Continuous Variation) for Stoichiometry:

    • Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions are varied (e.g., from 0 to 1 for the ligand).

    • Measure the absorbance of each solution at the λmax.

    • Plot the absorbance against the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed reveals the stoichiometry of the complex.

Applications: Where Do They Differ?

Both 8-hydroxyquinoline and 2-methyl-8-hydroxyquinoline have found applications in various fields, largely owing to their chelating properties. However, the structural difference between them leads to some divergence in their utility.

8-Hydroxyquinoline:

  • Analytical Chemistry: It is a widely used reagent for the gravimetric and spectrophotometric determination of a broad range of metal ions.[2][9]

  • Medicinal Chemistry: Its derivatives have been investigated for their antimicrobial, anticancer, and neuroprotective properties, often linked to their ability to disrupt metal homeostasis in biological systems.[1][10]

  • Materials Science: The aluminum complex of 8-hydroxyquinoline (Alq3) is a key component in organic light-emitting diodes (OLEDs).[4]

2-Methyl-8-hydroxyquinoline:

  • Selective Analytical Reagent: The steric hindrance of the 2-methyl group can be exploited for enhanced selectivity in analytical separations. For instance, it can be used to separate certain metal ions from aluminum, as it does not form a precipitate with Al³⁺ under conditions where 8-hydroxyquinoline does.[7] This makes it a valuable tool in the analysis of alloys and other complex matrices.

  • Solvent Extraction: It is employed as an extractant in solvent extraction processes for the separation of metals.[11]

  • Antimicrobial and Insecticidal Agent: It has demonstrated antimicrobial and insecticidal activities, suggesting its potential use in agriculture and pharmaceuticals.[2]

Conclusion: A Tale of Stability vs. Selectivity

The comparison between 8-hydroxyquinoline and 2-methyl-8-hydroxyquinoline as chelating agents is a classic example of how a subtle structural modification can significantly influence chemical properties and, consequently, applications. 8-hydroxyquinoline, with its unhindered chelating site, forms more stable complexes with a wide range of metals, making it a versatile and robust chelating agent.

On the other hand, the introduction of a methyl group in 2-methyl-8-hydroxyquinoline, while generally reducing the stability of its metal complexes due to steric hindrance, imparts a degree of selectivity that is absent in the parent compound. This selectivity can be a distinct advantage in specific analytical applications where the separation of particular metal ions is required.

Ultimately, the choice between these two chelating agents is not a matter of one being definitively "better" than the other. Instead, it is a decision that must be guided by the specific requirements of the application. For applications demanding the highest possible complex stability and broad-spectrum chelation, 8-hydroxyquinoline remains the preferred choice. However, for tasks that necessitate selectivity and the ability to discriminate between certain metal ions, the sterically hindered 2-methyl-8-hydroxyquinoline offers a unique and valuable tool in the researcher's arsenal.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-8-quinolinol 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 2-Methyl-8-quinolinol 1-oxide, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, the following discourse is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that the described protocols are robust, reproducible, and fit for their intended purpose.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] This guide will navigate through the critical validation parameters as stipulated by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), and apply them to two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for more demanding applications such as bioanalysis.[3][4][5][6][7][8]

The Importance of a Validated Method

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is dictated by the specific requirements of the analysis, including the nature of the sample, the expected concentration of the analyte, and the purpose of the measurement. For this compound, both HPLC-UV and LC-MS/MS offer distinct advantages.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a workhorse in pharmaceutical analysis, prized for its robustness, cost-effectiveness, and reliability for quantifying analytes with a UV chromophore, which is present in the quinoline ring of the target molecule. It is an ideal choice for purity assessments, stability studies, and routine quality control of the bulk drug substance and formulated product.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides superior selectivity and sensitivity, making it the gold standard for bioanalytical studies where the analyte needs to be quantified in complex biological matrices like plasma or tissue homogenates.[5] The use of mass spectrometry allows for the unambiguous identification and quantification of the analyte, even at very low concentrations.[11]

Experimental Protocol 1: HPLC-UV Method for Purity Analysis

This protocol outlines a standard reversed-phase HPLC method for determining the purity of this compound.

Instrumentation and Materials:
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (ACN) and water (both HPLC grade), with 0.1% formic acid in each.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a diluent (e.g., 50:50 ACN/water). Prepare working standards of various concentrations by serial dilution for linearity assessment.

    • Sample Solution: Accurately weigh and dissolve the synthesized this compound in the diluent to a known concentration.

Chromatographic Conditions:
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Acetonitrile % Water (0.1% Formic Acid)
    0 10 90
    15 90 10
    20 90 10
    21 10 90

    | 25 | 10 | 90 |

Method Validation Parameters (ICH Q2(R2))[1][5][11]
ParameterAcceptance CriteriaIllustrative Performance Data
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.Peak purity analysis by photodiode array (PDA) detector shows no co-eluting peaks. Placebo and degradation samples show no interference at the retention time of the main peak.
Linearity A linear relationship between the concentration and the detector response should be demonstrated across the analytical range. Correlation coefficient (r²) ≥ 0.99.r² = 0.9995 over a concentration range of 1-100 µg/mL.
Accuracy The closeness of the test results obtained by the method to the true value. Typically assessed by recovery studies of spiked samples.Mean recovery of 98.0% - 102.0% at three concentration levels.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Expressed as Relative Standard Deviation (RSD).Repeatability (intra-day): RSD ≤ 2.0%. Intermediate precision (inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; RSD at this concentration ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Experimental Protocol 2: LC-MS/MS Method for Bioanalysis

This protocol describes a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma.

Instrumentation and Materials:
  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (ACN) with 0.1% formic acid (A) and water with 0.1% formic acid (B).

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled this compound.

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile containing the internal standard.

Chromatographic and Mass Spectrometric Conditions:
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.

  • MRM Transitions:

    • This compound: Precursor ion (Q1) -> Product ion (Q3) (To be determined by infusion)

    • Internal Standard: Precursor ion (Q1) -> Product ion (Q3) (To be determined by infusion)

Method Validation Parameters (EMA/FDA Bioanalytical Method Validation Guidelines)[4][6]
ParameterAcceptance CriteriaIllustrative Performance Data
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte or IS in blank plasma from at least 6 different sources.
Calibration Curve A calibration curve should be generated for each analytical run. A minimum of 6 non-zero standards are required.r² ≥ 0.99 over the range of 0.1-100 ng/mL.
Accuracy and Precision Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in at least 5 replicates.Mean accuracy within ±15% of the nominal concentration (±20% at LLOQ). Precision (RSD) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The matrix factor should be consistent across different lots of matrix.
Recovery The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Consistent and reproducible recovery across the concentration range.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Stability demonstrated for freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Visualization of the Validation Process

A systematic approach is crucial for the successful validation of an analytical method. The following diagram illustrates a typical workflow.

ValidationWorkflow cluster_Plan Planning & Development cluster_Report Reporting Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity / Selectivity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD / LOQ Prec->LOD Rep Validation Report Generation Prec->Rep Rob Robustness LOD->Rob Stab Stability (for Bioanalytical) Rob->Stab Stab->Rep App Method Implementation Rep->App

Caption: A generalized workflow for analytical method validation.

Decision Making in Method Selection

The choice between different analytical techniques depends on the specific application. The following flowchart provides a simplified decision-making process.

MethodSelection Start Define Analytical Need Matrix Sample Matrix? Start->Matrix Purpose Purpose of Analysis? Matrix->Purpose Simple (e.g., Bulk Drug) LC_MS LC-MS/MS Matrix->LC_MS Complex (e.g., Plasma) Purpose->LC_MS Trace Analysis / Bioanalysis Other Consider Other Techniques (e.g., GC-MS, NMR) Purpose->Other Structural Elucidation HPLC_UV HPLC_UV Purpose->HPLC_UV Routine QC / Purity HPL HPL C_UV HPLC-UV

Caption: A decision flowchart for selecting an analytical method.

Conclusion

The validation of analytical methods for a compound like this compound is a critical and legally required step in drug development and manufacturing. This guide has provided a comparative overview of two powerful techniques, HPLC-UV and LC-MS/MS, and detailed the necessary validation parameters based on international regulatory guidelines. By adhering to these principles of scientific integrity and logic, researchers can ensure the generation of high-quality, reliable, and reproducible data, which is fundamental to the advancement of pharmaceutical science.

References

A Senior Application Scientist's Guide to the Fluorescent Properties of Quinolinol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Latent Luminescence of the Quinolinol Scaffold

The quinoline heterocycle is a foundational scaffold in medicinal chemistry and materials science. Within this family, 8-hydroxyquinoline (quinolin-8-ol) and its derivatives hold a place of particular significance due to their remarkable and highly tunable fluorescent properties. On its own, the parent 8-hydroxyquinoline molecule is weakly fluorescent. This is primarily due to an efficient non-radiative decay pathway known as excited-state intramolecular proton transfer (ESIPT), where the hydroxyl proton is transferred to the pyridine nitrogen upon excitation.[1][2]

However, the true potential of this scaffold is unlocked through strategic chemical modifications. The introduction of various substituents or, most notably, chelation with metal ions, can dramatically suppress these non-radiative pathways and enhance fluorescence.[1][2] This structural versatility allows for the rational design of fluorophores with tailored photophysical characteristics, making quinolinol derivatives indispensable tools in applications ranging from organic light-emitting diodes (OLEDs) to highly selective chemosensors and biological imaging agents.[2][3][4][5]

This guide provides a comparative analysis of the key factors that govern the fluorescence of quinolinol derivatives, supported by experimental data and detailed protocols for their characterization. We will explore how structural modifications and environmental factors influence core fluorescent properties, including:

  • Excitation (λ_ex) and Emission (λ_em) Wavelengths: The specific wavelengths of light absorbed and emitted by the fluorophore.

  • Stokes Shift: The difference in energy (or wavelength) between the excitation and emission maxima.

  • Fluorescence Quantum Yield (Φ_F): The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[6][7]

  • Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.[8]

Core Principles: Modulating Fluorescence in Quinolinol Derivatives

The ability to fine-tune the fluorescent output of the quinolinol scaffold stems from a deep understanding of how its electronic structure interacts with its chemical environment. The following factors are paramount in the design and application of these fluorophores.

The Power of Substitution: Tuning Emission Across the Spectrum

The position and electronic nature of substituents on the quinoline ring are primary determinants of the molecule's spectral properties. This is a classic application of physical organic principles to materials science. Electron-donating groups (EDGs) like amino (-NH₂) or hydroxyl (-OH) groups and electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Causality: Attaching an EDG generally raises the HOMO energy level, while an EWG lowers the LUMO energy level. Both effects lead to a smaller HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in both absorption and emission spectra. Conversely, placing an EWG at a position that withdraws electron density from the π-system can induce a hypsochromic (blue) shift.

  • Field Insight: Research has shown that substitution at the C-5 and C-7 positions is particularly effective for tuning emission. Anzenbacher et al. demonstrated that a series of 5-substituted tris(8-quinolinolate) aluminum(III) complexes could be tuned to cover the entire visible spectrum, from blue to red, by varying the electronic properties of the substituent.[1][2]

Metal Chelation: Imposing Rigidity to Enhance Emission

As previously mentioned, 8-hydroxyquinoline's hydroxyl group and adjacent pyridine nitrogen form a perfect bidentate chelation site for a vast array of metal ions (e.g., Al³⁺, Zn²⁺, Mg²⁺).[1][2] This is the most common strategy for transforming weakly fluorescent ligands into brilliant emitters.

  • Causality: The formation of a metal complex introduces significant structural rigidity. This rigidity hinders vibrational and rotational motions within the molecule that would otherwise provide pathways for non-radiative energy dissipation. By locking the molecule in a planar conformation, the energy from the excited state is more likely to be released as a photon, thereby dramatically increasing the fluorescence quantum yield.[1][2] The classic example is tris(8-hydroxyquinolinato)aluminum (Alq₃), a cornerstone material in OLED technology renowned for its stability and bright green emission.

Caption: Chelation of 8-hydroxyquinoline with a metal ion increases rigidity, reducing non-radiative decay and enhancing fluorescence.

Solvatochromism: Probing the Environment

Solvatochromism refers to the change in a substance's color (and by extension, its absorption and emission spectra) with a change in solvent polarity. Many quinolinol derivatives exhibit pronounced solvatochromism, a property that is highly valuable for developing chemical sensors.[9][10]

  • Causality: This phenomenon arises from differential solvation of the ground and excited states of the fluorophore. Often, the excited state is more polar than the ground state. In polar solvents, the solvent molecules will reorient around the excited-state dipole, lowering its energy. This energy stabilization leads to a bathochromic (red) shift in the emission spectrum. The magnitude of this shift is related to the change in dipole moment upon excitation.[11][12][13]

  • Field Insight: The Lippert-Mataga plot is a common tool used to analyze solvatochromism. By plotting the Stokes shift against a solvent polarity function, one can estimate the change in the molecule's dipole moment between the ground and excited states, providing insight into its electronic redistribution upon excitation.

pH Sensitivity: A Switch for Fluorescence

The fluorescence of quinolinol derivatives is often highly dependent on pH. Both the phenolic hydroxyl group and the pyridine nitrogen can be protonated or deprotonated, significantly altering the molecule's electronic structure and photophysical behavior.[14][15]

  • Causality: Protonation of the heterocyclic nitrogen is known to enhance fluorescence in many quinoline systems.[16][17] This is because the lone pair of electrons on the nitrogen, which can participate in non-radiative (n-π*) transitions, becomes engaged in a bond with a proton. This effectively blocks a key quenching pathway. The result can be a dramatic increase in fluorescence intensity and, in some cases, a significant spectral shift.[16][17] This "on/off" switching behavior is the basis for many pH-sensitive fluorescent probes.

Comparative Data of Representative Quinolinol Derivatives

To illustrate the principles discussed, the table below summarizes the photophysical properties of the parent 8-hydroxyquinoline scaffold and several key derivatives.

Compound NameStructure/ModificationTypical λ_ex (nm)Typical λ_em (nm)Quantum Yield (Φ_F)Key Characteristics
8-Hydroxyquinoline (8-HQ) Parent Scaffold~315~365Very Low (<0.02)Weakly fluorescent due to ESIPT.[1][2]
Tris(8-hydroxyquinolinato)aluminum (Alq₃) Al³⁺ Metal Chelate~390~520High (~0.3)Bright green emitter; high stability; used in OLEDs.[1][2]
5-Amino-8-hydroxyquinoline Electron-Donating Group at C5~350~480ModerateRed-shifted emission compared to 8-HQ.[14]
8-Tosyloxyquinoline Blocked Hydroxyl Group~320~370Moderate-HighBlocks ESIPT, significantly enhancing fluorescence.
Zinc (II) Complex of 8-amidoquinoline Zn²⁺ Chelate with Amide Group~344~504HighExhibits chelation-enhanced fluorescence (CHEF).[4]

Note: The exact photophysical values can vary depending on the solvent, pH, and temperature.

Authoritative Experimental Protocols

Accurate and reproducible characterization is the bedrock of materials science. The following protocols describe robust methods for measuring the key fluorescent properties of quinolinol derivatives.

Protocol 1: Determination of Fluorescence Quantum Yield (Φ_F) by the Comparative Method

This protocol, based on the work of Williams et al., is the most common and practical method for determining Φ_F.[18] It relies on comparing the fluorescence of the test sample to a well-characterized standard of known quantum yield.

Principle of Self-Validation: The accuracy of this method is contingent on the linearity of the fluorescence vs. absorbance plot. A linear relationship (R² > 0.99) validates that the measurements were taken in a concentration range free from inner filter effects and self-quenching, ensuring the reliability of the calculated quantum yield.[18]

Methodology:

  • Selection of a Standard: Choose a quantum yield standard whose absorption and emission spectra overlap significantly with the test compound. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_F ≈ 0.54) for blue emitters or Rhodamine 6G in ethanol (Φ_F ≈ 0.95) for green-yellow emitters.[18][19]

  • Sample Preparation:

    • Use only spectroscopic grade solvents to avoid fluorescent impurities.[6]

    • Prepare a series of five dilutions for both the test compound and the standard in the same solvent.

    • The concentration must be dilute. The absorbance of each solution at the excitation wavelength should be kept below 0.1 in a 1 cm cuvette to prevent inner filter effects.[18]

  • Absorbance Measurement: Record the UV-Vis absorption spectrum for each dilution of the standard and the test sample. Note the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum for each of the prepared dilutions, ensuring identical instrument settings (e.g., slit widths, detector gain) for all measurements.

  • Data Integration and Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength.

    • Determine the gradient (slope) of the resulting straight line for both the standard (Grad_ST) and the test sample (Grad_X).

  • Calculation: Calculate the quantum yield of the test sample (Φ_X) using the following equation:

    Φ_X = Φ_ST × (Grad_X / Grad_ST) × (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients from the plots.

    • η_X and η_ST are the refractive indices of the solvents used for the test sample and standard, respectively (if the same solvent is used, this term cancels out).

Quantum_Yield_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis cluster_calc Calculation P1 Select Standard (e.g., Quinine Sulfate) P2 Prepare Dilutions (Absorbance < 0.1) P1->P2 M1 Record UV-Vis Absorbance Spectra P2->M1 M2 Record Fluorescence Emission Spectra M1->M2 A1 Integrate Emission Spectra M2->A1 A2 Plot Intensity vs. Absorbance A1->A2 A3 Calculate Gradients (Grad_X, Grad_ST) A2->A3 C1 Apply Comparative Equation to find Φ_X A3->C1

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Protocol 2: Measurement of Fluorescence Lifetime (τ) via Time-Correlated Single Photon Counting (TCSPC)

Fluorescence lifetime is an intrinsic property of a fluorophore that is independent of its concentration, making it a robust parameter for many applications.[20] TCSPC is the gold-standard technique for its measurement.[8][20][21]

Principle of Self-Validation: The quality of the lifetime measurement is validated by the goodness-of-fit (chi-squared, χ²) of the exponential decay model to the experimental data. A χ² value close to 1.0 indicates that the chosen model accurately describes the decay kinetics, confirming the reliability of the determined lifetime value.

Methodology:

  • Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., pulsed laser diode or LED), a high-speed single-photon detector (e.g., PMT or SPAD), and timing electronics.[21]

  • Instrument Response Function (IRF):

    • First, measure the system's own response time. This is done by recording the signal from a non-fluorescent scattering solution (e.g., a dilute colloidal silica suspension) at the excitation wavelength.

    • The IRF represents the temporal profile of the excitation pulse as seen by the detection system and is crucial for accurate data analysis.[8]

  • Sample Measurement:

    • Replace the scattering solution with the fluorescent sample solution (absorbance typically between 0.05-0.1).

    • Collect photon arrival times relative to the excitation pulses over millions of cycles. The system builds a histogram of photon counts versus time, which represents the fluorescence decay curve.

  • Data Analysis (Deconvolution):

    • The measured decay curve is a convolution of the true fluorescence decay and the IRF.

    • Use specialized software to perform an iterative deconvolution, fitting the experimental data to a multi-exponential decay model (I(t) = ΣA_i * exp(-t/τ_i)).

    • For most simple quinolinol derivatives, a single-exponential decay model is sufficient. The software will output the lifetime (τ) and the chi-squared (χ²) value.

Comparative Landscape: Quinolinol Derivatives vs. Quantum Dots

While quinolinol derivatives are powerful organic fluorophores, it is instructive to compare them with an alternative class of luminescent materials: semiconductor quantum dots (QDs).

FeatureQuinolinol DerivativesQuantum Dots (QDs)
Nature Organic MoleculesInorganic Semiconductor Nanocrystals[22]
Size Small (< 2 nm)Larger (2-10 nm)
Synthesis Well-defined organic synthesisColloidal synthesis; requires surface passivation[23]
Absorption Spectrum Relatively narrow, distinct bandsVery broad, continuous absorption[22][24]
Emission Spectrum Broader, often asymmetricNarrow, symmetric, size-tunable[22][24]
Photostability Prone to photobleachingHighly resistant to photobleaching
Key Advantage Small size, precise chemical structure, sensitive to local environment (sensing)High brightness, photostability, multiplexing capability (single excitation source for multiple colors)[22]

This comparison highlights that the choice of fluorophore is application-dependent. The small size and environmental sensitivity of quinolinols make them ideal for creating specific chemosensors, while the robustness and multiplexing potential of QDs are advantageous for long-term cellular imaging.[22][24]

Conclusion and Future Outlook

Quinolinol derivatives represent a remarkably versatile class of fluorophores whose properties can be rationally engineered through well-established chemical principles. By modulating substitution patterns, leveraging metal chelation, and understanding environmental effects like solvent polarity and pH, scientists can create tailored molecules for a wide range of advanced applications. From the foundational role of Alq₃ in revolutionizing display technology to the development of exquisitely sensitive ion probes for biological systems, the quinolinol scaffold continues to be a source of innovation. Future work will undoubtedly focus on expanding the spectral range into the near-infrared (NIR) for deeper tissue imaging and designing multi-functional derivatives that combine sensing, imaging, and therapeutic capabilities into a single molecular platform.

References

A Comparative Guide to the Structural Analysis of 2-Methyl-8-quinolinol 1-oxide by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of 2-Methyl-8-quinolinol 1-oxide, a heterocyclic N-oxide of significant interest in medicinal chemistry and material science. We will explore its structural elucidation through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a causal explanation behind the analytical choices, thereby providing a robust framework for the characterization of similar N-oxide compounds.

The introduction of an N-oxide moiety into a heterocyclic scaffold can dramatically alter its physicochemical and pharmacological properties, including solubility, membrane permeability, and metabolic stability.[1] In some cases, N-oxides act as hypoxia-activated prodrugs, making them valuable motifs in cancer therapy.[2] Given these profound effects, unambiguous structural confirmation is a critical step in the development of any N-oxide-based agent.

Part 1: Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the precise molecular architecture of organic molecules in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a complete picture of its covalent framework and substitution pattern.

Expertise & Experience: The "Why" Behind the Analysis

The choice of NMR experiments is driven by the need to solve a specific structural puzzle. The N-oxidation of the quinoline nitrogen atom induces significant electronic redistribution within the aromatic system. This is primarily an electron-withdrawing effect, which deshields nearby protons and carbons, causing their signals to shift downfield in the NMR spectrum. Our analysis focuses on quantifying these shifts by comparing them to the parent compound, 2-Methyl-8-quinolinol, to confirm the site of N-oxidation. Furthermore, 2D NMR is essential to unambiguously connect the protons to their respective carbons and trace the bonding network across the molecule.

¹H and ¹³C NMR Spectral Analysis

The expected ¹H and ¹³C NMR chemical shifts for this compound are predicted based on known data for similar structures, such as 8-Methylquinoline N-oxide[3] and 2-Methyl-8-quinolinol.[4][5] The N-oxide group strongly deshields the protons at the C2 and C4 positions, while the hydroxyl and methyl groups exert their own electronic influences.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton2-Methyl-8-quinolinol (Experimental)8-Methylquinoline N-oxide (Experimental in CDCl₃)[3]This compound (Predicted)Rationale for Predicted Shift
-CH₃ ~2.6 ppm3.12 ppm~2.8-3.0 ppmDownfield shift due to the electron-withdrawing N-oxide group.
H3 ~7.3 ppm7.10 ppm~7.4-7.6 ppmModerate downfield shift from N-oxide influence.
H4 ~8.1 ppm8.32 ppm~8.4-8.6 ppmSignificant downfield shift due to proximity to the deshielding N-oxide.
H5 ~7.2 ppm7.56 ppm~7.3-7.5 ppmInfluenced by both the hydroxyl group and the pyridine ring's electronic changes.
H6 ~7.5 ppm7.34 ppm~7.6-7.8 ppmGeneral deshielding effect from the N-oxidized ring system.
H7 ~7.1 ppm7.56 ppm~7.2-7.4 ppmShielding influence from the adjacent hydroxyl group.
-OH ~9.8 ppmN/A~10.0-10.5 ppmBroad signal, potentially shifted due to changes in intramolecular hydrogen bonding.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon2-Methyl-8-quinolinol (Experimental)8-Methylquinoline N-oxide (Experimental in CDCl₃)[3]This compound (Predicted)Rationale for Predicted Shift
-CH₃ ~24 ppm24.7 ppm~25 ppmMinimal change expected.
C2 ~158 ppm141.2 ppm~145-148 ppmSignificant shift due to direct attachment to the N-oxide nitrogen.
C3 ~122 ppm120.5 ppm~121-123 ppmModerate influence from the N-oxide group.
C4 ~136 ppm137.1 ppm~138-140 ppmDownfield shift due to deshielding from the N-oxide.
C4a ~127 ppm126.2 ppm~128-130 ppmBridgehead carbon influenced by electronic changes in both rings.
C5 ~117 ppm127.9 ppm~118-120 ppmInfluenced by the hydroxyl group and the N-oxidized ring.
C6 ~128 ppm126.7 ppm~129-131 ppmGeneral deshielding from the N-oxide.
C7 ~110 ppm133.2 ppm~112-114 ppmShielded by the adjacent hydroxyl group.
C8 ~153 ppm133.4 ppm~154-156 ppmCarbon bearing the hydroxyl group, minor shift expected.
C8a ~138 ppm132.3 ppm~135-137 ppmBridgehead carbon, influenced by the N-oxide group.
2D NMR for Unambiguous Assignments

While 1D NMR provides initial data, 2D NMR is required for self-validating, trustworthy assignments.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (³JHH) coupling networks, allowing for the tracing of adjacent protons (e.g., H5-H6-H7 and H3-H4).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, providing a definitive link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (²JCH and ³JCH) correlations. This is the key experiment to piece together the molecular puzzle. For instance, a correlation from the methyl protons (~2.8 ppm) to C2 (~146 ppm) and C3 (~122 ppm) would confirm the position of the methyl group.

Caption: Key HMBC correlations for structural confirmation.

Part 2: Characterization by Mass Spectrometry (MS)

Mass spectrometry provides orthogonal data to NMR, confirming the molecular weight and offering structural clues through fragmentation analysis. For N-oxides, MS is particularly powerful due to characteristic fragmentation pathways.[6]

Expertise & Experience: Ionization and Fragmentation Logic

Electrospray ionization (ESI) is the method of choice for polar molecules like quinoline N-oxides as it typically produces the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[7] The real structural insight comes from tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented via collision-induced dissociation (CID). The resulting fragment ions are diagnostic of the N-oxide functionality. A high-resolution mass spectrometer (like a Q-TOF or Orbitrap) is critical for determining the elemental composition of both the parent and fragment ions, providing an additional layer of certainty.[8]

High-Resolution MS and MS/MS Fragmentation

For this compound (C₁₀H₉NO₂), the expected exact mass of the neutral molecule is 175.0633 g/mol . HRMS analysis in positive ESI mode should detect the protonated molecule, [C₁₀H₁₀NO₂]⁺, with a calculated m/z of 176.0706.

The MS/MS spectrum of m/z 176.0706 is predicted to show several characteristic fragments:

  • Loss of a Hydroxyl Radical ([M+H - •OH]⁺): This is a hallmark fragmentation of protonated aromatic N-oxides.[7] The resulting ion at m/z 159.0757 corresponds to the radical cation of 2-Methyl-8-quinolinol.

  • Loss of an Oxygen Atom ([M+H - O]⁺): Another common pathway is the loss of the N-oxide oxygen, yielding an ion at m/z 160.0757, corresponding to protonated 2-Methyl-8-quinolinol.[9]

  • Loss of Carbon Monoxide ([M+H - O - CO]⁺): Following the initial loss of oxygen, the 8-quinolinol structure can lose CO, a typical fragmentation for phenolic compounds, resulting in an ion at m/z 132.0808.[10]

Comparative Fragmentation: The Self-Validating System

The power of this analysis lies in comparing the fragmentation of the N-oxide with its non-oxidized precursor, 2-Methyl-8-quinolinol. The mass spectrum of 2-Methyl-8-quinolinol (MW 159.18) would show a molecular ion at m/z 159 (EI) or a protonated molecule at m/z 160 (ESI).[11][12] Crucially, it would not show the characteristic losses of •OH or O from the molecular ion, which are specific to the N-oxide. This direct comparison provides unequivocal proof of the N-oxide's presence.

Fragmentation_Pathway cluster_fragments Primary Fragments cluster_secondary Secondary Fragment M_H [M+H]⁺ m/z 176.0706 C₁₀H₁₀NO₂⁺ frag1 [M+H - •OH]⁺ m/z 159.0757 M_H->frag1 - •OH frag2 [M+H - O]⁺ m/z 160.0757 M_H->frag2 - O frag3 [M+H - O - CO]⁺ m/z 132.0808 frag2->frag3 - CO

Caption: Proposed MS/MS fragmentation of this compound.

Part 3: Experimental Protocols

Authoritative and reproducible data relies on meticulous experimental execution.

Protocol 1: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ ensures solubility and allows for the observation of the exchangeable hydroxyl proton.

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 2 seconds.

  • 1D ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: 0 to 180 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay (d1): 2 seconds.

  • 2D Experiments (COSY, HSQC, HMBC):

    • Utilize standard, gradient-selected pulse programs (e.g., cosygpqf, hsqcedetgpsp, hmbcgpndqf).

    • Optimize spectral widths in both dimensions to the region of interest.

    • Set HMBC correlation delay (d6) to optimize for a J-coupling of 8 Hz.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Protocol 2: LC-MS/MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to ~1 µg/mL using a mobile phase mimic (e.g., 50:50 methanol:water with 0.1% formic acid). Formic acid aids in protonation for positive ESI mode.

  • Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Liquid Chromatography (for sample introduction):

    • Column: C18, e.g., 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A short gradient can be used to elute the compound.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range: m/z 100-500.

    • MS/MS Acquisition: Data-dependent acquisition (DDA), selecting the top 3 most intense ions for fragmentation. Include m/z 176.07 on the precursor inclusion list.

    • Collision Energy: Use a stepped collision energy (e.g., 15, 25, 40 eV) to generate a rich fragmentation spectrum.

  • Data Analysis: Extract the accurate mass of the parent ion and its fragments. Use software to calculate elemental compositions and compare them against theoretical values.

Conclusion

The structural elucidation of this compound is a clear demonstration of the synergy between NMR and MS. NMR provides an intricate map of the molecular skeleton, while MS confirms the elemental composition and reveals diagnostic markers of the N-oxide functionality. The comparative approach, contrasting the spectral data of the N-oxide with its parent quinoline, provides a self-validating system that leaves no room for ambiguity. This rigorous, multi-faceted analytical workflow is indispensable for advancing the development of novel heterocyclic N-oxides in any scientific discipline.

References

A Researcher's Guide to 2-Methyl-8-quinolinol 1-oxide and Its Alternatives in Diverse Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of scientific research, the selection of appropriate chemical tools is paramount to the success and reproducibility of experiments. 2-Methyl-8-quinolinol 1-oxide, a derivative of the versatile 8-hydroxyquinoline scaffold, has garnered attention for its unique chemical properties and biological activities. This guide provides an in-depth comparison of 2-Methyl-8-quinolinol and its alternatives across key research applications: antifungal drug discovery, metal chelation in neurodegenerative disease models, and materials science for organic light-emitting diodes (OLEDs). By presenting objective comparisons supported by experimental data, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in their experimental designs.

Introduction to 2-Methyl-8-quinolinol

2-Methyl-8-quinolinol, also known as 8-hydroxyquinaldine, is a heterocyclic organic compound characterized by a quinoline ring system with a methyl group at the 2-position and a hydroxyl group at the 8-position. The N-oxide variant further modifies its electronic and steric properties. The core 8-hydroxyquinoline structure is a privileged scaffold in medicinal chemistry and materials science due to its ability to chelate a wide range of metal ions. This chelating ability is central to its biological activities and its utility in functional materials. The addition of a methyl group at the 2-position introduces steric hindrance that can modulate its binding affinity and selectivity for different metal ions compared to the parent 8-hydroxyquinoline.

I. Antifungal Applications: A Comparative Analysis

The 8-hydroxyquinoline scaffold is a well-established pharmacophore with potent antifungal properties. The mechanism of action is often attributed to the chelation of essential metal ions, disrupting fungal cellular processes. This section compares the antifungal efficacy of 2-Methyl-8-quinolinol with other notable 8-hydroxyquinoline derivatives.

Comparative Antifungal Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of various 8-hydroxyquinoline derivatives against pathogenic fungi. Lower MIC values indicate higher antifungal potency.

CompoundCandida albicans (MIC, μg/mL)Aspergillus niger (MIC, μg/mL)Reference(s)
2-Methyl-8-hydroxyquinoline--[1]
8-Hydroxyquinoline--[2]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)0.031-2-[3][4]
5,7-dichloro-8-hydroxyquinoline-Most fungitoxic of halo-derivatives[2]
8-hydroxy-5-quinolinesulfonic acid1-512-[3][4]
8-hydroxy-7-iodo-5-quinolinesulfonic acid2-1024-[3][4]

The data indicates that halogenated derivatives, such as clioquinol and 5,7-dichloro-8-hydroxyquinoline, exhibit potent antifungal activity. The introduction of sulfonic acid groups, while increasing water solubility, appears to reduce the antifungal potency compared to the halogenated counterparts. The rationale behind testing these different substitutions lies in understanding the structure-activity relationship (SAR). Halogenation can increase lipophilicity, enhancing cell membrane penetration, while the position and nature of the substituent can influence the compound's ability to chelate metal ions essential for fungal growth.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungus.

Materials:

  • Test compounds (2-Methyl-8-quinolinol and alternatives) dissolved in a suitable solvent (e.g., DMSO).

  • Fungal isolates (e.g., Candida albicans, Aspergillus niger).

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal cells or spores in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast and 0.4-5 x 10^4 CFU/mL for filamentous fungi.

  • Drug Dilution: Prepare a serial two-fold dilution of each test compound in the 96-well plate using RPMI-1640 medium. The final concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL for yeast and 0.4-5 x 10^4 CFU/mL for filamentous fungi.

  • Controls: Include a positive control (fungal growth without any compound) and a negative control (medium only) in each plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeast and up to 72 hours for filamentous fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).

Rationale for Experimental Choices: The use of RPMI-1640 medium is standardized by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing, ensuring comparability of results across different studies. The 0.5 McFarland standard provides a consistent starting inoculum, which is crucial for reproducible MIC values.

Mechanism of Antifungal Action

The primary mechanism of antifungal action for 8-hydroxyquinoline derivatives is believed to be the chelation of essential metal ions, such as iron, zinc, and copper, which are vital cofactors for many fungal enzymes. By sequestering these ions, the compounds inhibit critical metabolic pathways, leading to fungal growth inhibition or cell death.

Caption: Chelation of essential metal ions by 8-hydroxyquinoline derivatives.

II. Metal Chelation in Neurodegenerative Disease Models

The dysregulation of metal ion homeostasis is a key pathological feature in several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Metal ions like copper, zinc, and iron can promote the aggregation of proteins such as amyloid-beta (Aβ) and alpha-synuclein, and also contribute to oxidative stress. 8-Hydroxyquinoline and its derivatives have been investigated as therapeutic agents due to their ability to chelate these metal ions and modulate their reactivity.

Comparative Metal Chelation Properties

The stability constant (log K) is a measure of the strength of the interaction between a ligand and a metal ion. A higher log K value indicates a more stable complex. The following table compares the stability constants of 2-methyl-8-hydroxyquinoline with its parent compound, 8-hydroxyquinoline.

Chelating AgentMetal IonLog K1Log K2Overall Stability (log β2)Reference
2-Methyl-8-hydroxyquinoline Cu²⁺12.211.223.4[5]
Ni²⁺9.88.618.4[5]
Co²⁺9.48.217.6[5]
Zn²⁺9.98.918.8[5]
Fe²⁺8.07.015.0[5]
8-Hydroxyquinoline Cu²⁺12.811.724.5[5]
Ni²⁺11.29.921.1[5]
Co²⁺10.49.219.6[5]
Zn²⁺10.59.520.0[5]

The data reveals that 2-methyl-8-hydroxyquinoline is a potent chelator for these divalent metal ions, although its complex stability is slightly lower than that of 8-hydroxyquinoline.[5] This is likely due to the steric hindrance from the methyl group at the 2-position, which can affect the geometry of the metal complex. This subtle difference in chelating strength can be advantageous in a biological context, as a chelator that binds metal ions too tightly might strip them from essential metalloproteins, leading to toxicity. The goal in neurodegenerative disease therapy is often to modulate, rather than completely sequester, metal ions.

In preclinical models of Alzheimer's disease, clioquinol, a halogenated derivative of 8-hydroxyquinoline, has been shown to reduce the burden of Aβ plaques.[6] For instance, oral administration to transgenic mice resulted in a significant reduction of Aβ plaques in the cortex and hippocampus.[6]

Experimental Protocol: Potentiometric Titration for Stability Constant Determination

This method is used to determine the stability constants of metal-ligand complexes.

Objective: To quantify the binding affinity of a chelating agent for a specific metal ion.

Materials:

  • Chelating agent (e.g., 2-Methyl-8-hydroxyquinoline).

  • Metal salt (e.g., CuSO₄, ZnCl₂).

  • Standardized strong acid (e.g., HCl).

  • Standardized strong base (e.g., NaOH).

  • pH meter and electrode.

  • Inert atmosphere (e.g., nitrogen or argon).

Procedure:

  • Solution Preparation: Prepare solutions of the ligand, metal salt, and strong acid of known concentrations in a suitable solvent (often a water-ethanol mixture to ensure solubility).

  • Titration Setup: Place a known volume of a solution containing the ligand and the strong acid in a thermostatted vessel under an inert atmosphere. If determining the metal-ligand stability constant, also add a known amount of the metal salt.

  • Titration: Titrate the solution with the standardized strong base, recording the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of base added. The resulting titration curves are used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes using specialized software.

Rationale for Experimental Choices: Potentiometric titration is a highly accurate method for determining equilibrium constants in solution. The use of an inert atmosphere is crucial to prevent the oxidation of metal ions and the absorption of atmospheric CO₂, which would interfere with the pH measurements.

Proposed Neuroprotective Mechanism

The neuroprotective effects of 8-hydroxyquinoline derivatives are multi-faceted, stemming from their metal-chelating properties.

Caption: Multifaceted neuroprotective mechanism of 8-hydroxyquinoline derivatives.

III. Organic Light-Emitting Diode (OLED) Applications

Metal complexes of 8-hydroxyquinoline and its derivatives are widely used as emissive and electron-transporting materials in OLEDs. The archetypal material is tris(8-hydroxyquinolinato)aluminum (Alq₃). The photoluminescent properties of these complexes, such as emission color and quantum efficiency, can be tuned by modifying the substituents on the 8-hydroxyquinoline ligand.

Comparative OLED Performance

This section compares the performance of an OLED device utilizing a derivative of 2-methyl-8-hydroxyquinoline with devices based on other substituted Alq₃ derivatives.

Emissive MaterialMaximum Luminance (cd/m²)Current Efficiency (cd/A)Reference
B(Alq)₂ (a derivative of 2-methyl-8-hydroxyquinoline) 35,2568.7[7]
Al(Meq)₃ (tris(4-methyl-8-hydroxyquinoline)aluminum)31,8394.3[7]
Al(Cl₂q)₃ (tris(5,7-dichloro-8-hydroxyquinolinato)aluminum)33,7146.8[7]

The data indicates that the OLED incorporating the bis-(2-methyl-8-quinolinato)-4-(phenylphenolato) aluminum(III) (B(Alq)₂) complex exhibits the highest maximum luminance and current efficiency among the compared devices. This superior performance can be attributed to several factors. The substitution on the 8-hydroxyquinoline ligand can influence the energy levels (HOMO and LUMO) of the complex, affecting charge injection and transport. Furthermore, the steric and electronic properties of the substituents can impact the photoluminescence quantum yield and the stability of the material. The use of a mixed-ligand complex, as in the case of B(Alq)₂, can also improve the morphological stability of the thin film, leading to enhanced device performance and longevity.

Experimental Protocol: OLED Fabrication and Characterization

This protocol outlines the general steps for fabricating and testing a multi-layer OLED device.

Objective: To create and evaluate the performance of an OLED using a specific emissive material.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates.

  • Organic materials for the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL).

  • Metal for the cathode (e.g., Al, LiF/Al).

  • High-vacuum thermal evaporation system.

  • Source meter and luminance meter.

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr). Sequentially deposit the HIL, HTL, EML, ETL, and EIL materials onto the ITO substrate by thermal evaporation. The thickness of each layer is controlled using a quartz crystal monitor.

  • Cathode Deposition: Deposit the metal cathode (e.g., a thin layer of LiF followed by a thicker layer of Al) on top of the organic layers through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox to protect the organic layers from moisture and oxygen.

  • Characterization: Measure the current-voltage-luminance (I-V-L) characteristics of the device using a source meter and a luminance meter. The electroluminescence (EL) spectrum is measured using a spectroradiometer.

Rationale for Experimental Choices: The multi-layer device structure is designed to optimize charge injection, transport, and recombination within the emissive layer, thereby maximizing device efficiency and brightness. High vacuum is necessary during deposition to prevent contamination of the organic layers. Encapsulation is critical for the long-term stability of the device.

Principle of OLED Operation

The operation of an OLED is based on the principle of electroluminescence, where electrical energy is converted into light.

Caption: Schematic of the operational principle of an Organic Light-Emitting Diode.

Conclusion

2-Methyl-8-quinolinol and its derivatives represent a versatile class of compounds with significant potential across various fields of research. This guide has provided a comparative analysis of 2-Methyl-8-quinolinol and its alternatives in antifungal drug discovery, neurodegenerative disease research, and OLED technology. The presented data and protocols are intended to serve as a valuable resource for researchers, enabling them to make informed decisions and design robust experiments. The subtle structural modifications within the 8-hydroxyquinoline family can lead to significant differences in biological activity and material properties, highlighting the importance of careful compound selection for specific research applications. Further research into the structure-activity and structure-property relationships of these compounds will undoubtedly lead to the development of new and improved therapeutic agents and advanced materials.

References

Benchmarking the performance of 2-Methyl-8-quinolinol 1-oxide in devices

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Quinoline-Based Materials in Organic Light-Emitting Diodes (OLEDs)

Introduction: The Quinoline Backbone of Modern Displays

The advent of Organic Light-Emitting Diodes (OLEDs) has revolutionized display and lighting technology, offering unprecedented contrast, color fidelity, and physical flexibility. At the heart of this revolution lies a class of organic molecules known as 8-hydroxyquinolines. For decades, the metal chelate complex Tris(8-hydroxyquinolinato)aluminum (Alq3) has been the cornerstone material, serving as a reliable electron transporter and emissive layer in countless devices.[1][2] However, the relentless pursuit of higher efficiency and longer operational lifetimes has driven researchers to explore derivatives that can surpass this benchmark.

One such promising derivative is 2-Methyl-8-quinolinol. The strategic addition of a methyl group is hypothesized to introduce beneficial steric and electronic effects, potentially improving film morphology and charge-carrying capabilities. While the next-generation candidate, 2-Methyl-8-quinolinol 1-oxide, remains a frontier compound with limited published device data, a thorough understanding of its parent molecule is essential for predicting its potential.

This guide provides a comprehensive performance benchmark of 2-Methyl-8-quinolinol-based complexes against the industry standard, Alq3. We will delve into the causal mechanisms behind their performance differences, provide detailed experimental protocols for their evaluation, and offer insights into the future trajectory of quinoline-based materials in optoelectronic devices.

Chapter 1: Foundational Materials and Device Architecture

To benchmark performance, we must first understand the role these materials play within a device. A typical multilayer OLED consists of several specialized organic layers sandwiched between two electrodes.[2] The efficient injection and transport of charge carriers (holes and electrons) to the emissive layer (EML), where they recombine to produce light, is paramount for high performance.[3][4]

The 8-hydroxyquinoline derivatives are primarily used as the Electron Transport Layer (ETL) and/or as the host or emitter in the EML.[1][5] An ideal ETL must possess high electron mobility to balance the hole transport and suitable energy levels to facilitate electron injection from the cathode while blocking holes from passing through to the cathode.[6][7]

Caption: Simplified diagram of a multilayer OLED structure.
The Benchmark: Tris(8-hydroxyquinolinato)aluminum (Alq3)

Since its pioneering use by Tang and Van Slyke, Alq3 has been the most widely studied metal chelate in OLEDs due to its excellent thermal stability, good film-forming properties, and respectable electron mobility.[1] It serves as a robust foundation upon which decades of OLED research have been built. However, its performance can be limited by factors such as moderate electron mobility compared to newer materials and a tendency to form crystalline domains over time, which can lead to device degradation.

The Challenger: 2-Methyl-8-quinolinol and its Complexes

The introduction of a methyl group at the 2-position of the quinoline ring is a deliberate molecular design choice. This substitution provides steric hindrance that can disrupt intermolecular packing, thereby suppressing crystallization and enhancing the morphological stability of the thin film. Furthermore, the electron-donating nature of the methyl group can subtly alter the frontier molecular orbital (HOMO/LUMO) energy levels, potentially tuning the material's charge injection and transport properties. Recent studies have explored complexes of 2-Methyl-8-quinolinol with various metals, such as Zinc (Zn) and Scandium (Sc), to leverage these benefits.[8][9]

Caption: Core ligand structures for benchmark and challenger materials.

Chapter 2: Quantitative Performance Comparison

The ultimate measure of a material's utility is its performance within a functional device. The following table consolidates key performance metrics from published studies for OLEDs utilizing Alq3 versus those using complexes derived from 2-Methyl-8-quinolinol, specifically styryl-substituted zinc complexes (ZnStq_R). It is crucial to note that performance is highly dependent on the complete device architecture; however, this comparison of devices with similar structures provides valuable insights.

Parameter Alq3-based Device ZnStq_OCH3:PVK Device ZnStq_H:PVK Device Rationale for Metric
Peak Wavelength (λELmax) ~530 nm565 nm568 nmIndicates the color of emitted light.
Turn-on Voltage (Uon) ~6-7 V6.94 V7.02 VThe minimum voltage required to produce detectable light, indicating energy efficiency.
Max Brightness (Bmax) ~1030 cd/m²2244 cd/m²2595 cd/m²The maximum luminance achieved, crucial for display and lighting applications.
Max Current Efficiency (CE) ~1.34 cd/A1.24 cd/A0.93 cd/AMeasures the light output per unit of current, reflecting the efficiency of charge-to-photon conversion.
FWHM Not specified59 nm62 nmFull Width at Half Maximum of the emission peak; a smaller value indicates higher color purity.
Reference [8][8][8]

Note: Data for Alq3 and ZnStq_R are compiled from different studies with slightly different architectures (e.g., ITO/α-NPD/Zn(Bpy)q/Alq3/LiF/Al for Alq3 and ITO/PEDOT:PSS/ZnStq_R:PVK/Al for the challenger).[8] This highlights the importance of direct, controlled experimentation.

From the data, it is evident that the 2-Methyl-8-quinolinol derivative devices can achieve significantly higher maximum brightness compared to the referenced Alq3 device, suggesting a higher capacity for luminance under electrical stress.[8] The narrower FWHM also points to improved color purity, a critical parameter for high-resolution displays.[8]

Chapter 3: Experimental Protocol for Fabrication and Characterization

To ensure a trustworthy and objective comparison, a standardized fabrication and characterization workflow is essential. The following protocol describes the fabrication of a multilayer OLED device via a combination of solution processing and thermal evaporation, a common methodology in materials research.[10][11]

Experimental_Workflow cluster_prep I. Substrate Preparation cluster_deposition II. Layer Deposition cluster_final III. Finalization & Testing s1 ITO Substrate Cleaning (Detergent, DI Water, Solvents) s2 UV-Ozone Treatment s1->s2 d1 Spin-Coat HIL (e.g., PEDOT:PSS) s2->d1 d2 Anneal HIL d1->d2 d3 Spin-Coat/Evaporate EML d2->d3 d4 Thermal Evaporation of ETL (e.g., Alq3 or M(qMe)x) d3->d4 d5 Thermal Evaporation of Cathode (e.g., LiF/Al) d4->d5 f1 Device Encapsulation d5->f1 f2 J-V-L Characterization f1->f2 f3 Electroluminescence Spectroscopy f2->f3

Caption: Standardized workflow for OLED fabrication and testing.
Detailed Methodology

1. Substrate Preparation:

  • Objective: To create a clean, uniform, and high-work-function anode surface.
  • Protocol:
  • Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) glass substrates in baths of detergent (e.g., Hellmanex III), deionized water, acetone, and isopropyl alcohol for 15 minutes each.[11]
  • Dry the substrates using a stream of high-purity nitrogen gas.
  • Immediately treat the substrates with UV-Ozone for 10-15 minutes to remove organic residues and increase the ITO work function, which improves hole injection.

2. Hole Injection Layer (HIL) Deposition:

  • Objective: To smooth the anode surface and facilitate the injection of holes into the Hole Transport Layer (HTL).
  • Protocol:
  • In a nitrogen-filled glovebox, dynamically dispense a filtered solution of PEDOT:PSS onto the spinning ITO substrate.[11]
  • Spin-coat at 5000 rpm for 30 seconds to achieve a film thickness of approximately 30-40 nm.[11]
  • Transfer the substrates to a hotplate within the glovebox and anneal at 130°C for 15 minutes to remove residual solvent.

3. Emissive and Electron Transport Layer Deposition:

  • Objective: To deposit the active layers where light generation and electron transport occur. This step is performed in a high-vacuum thermal evaporator (< 10⁻⁶ Torr) to prevent contamination.[10]
  • Protocol:
  • Mount the substrates in the evaporation chamber.
  • If a separate EML is used, evaporate the host and emitter materials to the desired thickness.
  • Load the material to be tested (e.g., Alq3 or the 2-Methyl-8-quinolinol complex) into a separate evaporation boat.
  • Deposit the ETL onto the substrate at a controlled rate (e.g., 1-2 Å/s) to a target thickness (typically 20-40 nm), monitored by a quartz crystal microbalance.

4. Cathode Deposition:

  • Objective: To deposit the electron-injecting cathode.
  • Protocol:
  • Without breaking vacuum, deposit a thin layer of an electron injection material like Lithium Fluoride (LiF) (~1 nm).
  • Subsequently, deposit a thicker layer of a reflective metal like Aluminum (Al) (~100 nm) to serve as the cathode and reflect light out through the glass substrate.

5. Encapsulation and Characterization:

  • Objective: To protect the device from atmospheric degradation and measure its performance.
  • Protocol:
  • In the glovebox, encapsulate the device using a glass coverslip and UV-curable epoxy to prevent oxygen and moisture ingress.
  • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode/spectrometer.[10][12]
  • Record the electroluminescence spectra at various operating voltages to determine the peak emission wavelength and color coordinates.[10]

Chapter 4: Analysis and Future Outlook

The comparative data suggests that modifying the foundational 8-hydroxyquinoline structure is a viable strategy for enhancing key device metrics like brightness and color purity. The steric hindrance provided by the methyl group in 2-Methyl-8-quinolinol likely contributes to more amorphous and stable thin films, which can support higher current densities without rapid degradation. The improved performance of Scandium-based complexes (Scq3) over Alq3, showing higher current and power efficiency, is attributed to the higher hole mobility of the Scq3 material.[9]

The logical next step in this molecular evolution is the exploration of This compound . The introduction of the N-oxide functional group could have several profound effects:

  • Altered Electronic Properties: The N-oxide group is strongly electron-withdrawing, which would significantly lower the LUMO energy level. This could facilitate more efficient electron injection from the cathode, potentially lowering the device's turn-on voltage.

  • Modified Coordination Chemistry: The oxygen atom of the N-oxide group can act as an additional coordination site for the metal center. This could lead to novel complex geometries with different photophysical properties, potentially improving quantum efficiency or shifting the emission wavelength.

  • Enhanced Stability: The N-oxide moiety may offer a site for stronger intermolecular interactions, potentially leading to materials with higher glass transition temperatures and improved thermal stability.

Benchmarking this novel material will require the rigorous application of the experimental protocols outlined above. By fabricating devices with identical architectures, replacing only the ETL material (Alq3 vs. a this compound complex), researchers can obtain a direct and unambiguous comparison of their intrinsic performance characteristics.

Conclusion

While Tris(8-hydroxyquinolinato)aluminum (Alq3) remains a workhorse material in the OLED industry, the development of derivatives like 2-Methyl-8-quinolinol has demonstrated a clear path toward materials with superior performance characteristics, particularly in terms of brightness and morphological stability. The available data on its metal complexes shows a compelling case for its use in next-generation devices. The yet-unexplored potential of this compound presents an exciting opportunity for further innovation. Its unique electronic and structural properties could unlock new levels of efficiency and stability, pushing the boundaries of what is possible in organic electronics. A systematic benchmarking approach, grounded in standardized and self-validating experimental protocols, will be the key to unlocking this potential.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-8-quinolinol 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methyl-8-quinolinol 1-oxide, grounding procedural guidance in the chemical's specific hazard profile to ensure the protection of both laboratory personnel and the ecosystem.

While specific data for the 1-oxide derivative is limited, its hazard profile is extrapolated from the well-documented parent compound, 2-Methyl-8-quinolinol, and related quinoline structures. This conservative approach ensures the highest safety standards are maintained.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the cornerstone of its safe handling and disposal. 2-Methyl-8-quinolinol and its derivatives are associated with significant health and environmental hazards that dictate the stringent disposal procedures outlined below.

Key Hazard Classifications

Hazard ClassGHS CodeHazard StatementSource(s)
Acute Toxicity, OralH301Toxic if swallowed.[1]
Skin SensitizationH317May cause an allergic skin reaction.[1]
Serious Eye DamageH318Causes serious eye damage.
Reproductive ToxicityH360May damage fertility or the unborn child.[1]
Hazardous to the Aquatic Environment (Acute)H400Very toxic to aquatic life.[2][3]
Hazardous to the Aquatic Environment (Chronic)H410Very toxic to aquatic life with long lasting effects.

The most critical hazard for disposal considerations is the compound's high aquatic toxicity.[1] Improper disposal, such as drain disposal, can lead to significant, long-lasting damage to aquatic ecosystems. Health hazards, including acute toxicity and potential reproductive harm, necessitate careful handling to prevent personnel exposure during waste management procedures.

Regulatory Framework: Adherence to Compliance

The disposal of this compound waste is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5] It is imperative that all disposal activities comply not only with these regulations but also with your institution's specific Environmental Health & Safety (EHS) protocols. This guide provides a framework, but your EHS office is the final authority for disposal procedures at your facility.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, where each step mitigates the risks identified in Section 1.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE to prevent exposure.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Discard gloves immediately if contamination occurs and wash hands.

  • Body Protection: Wear a standard laboratory coat.

Step 2: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal. The following workflow illustrates the decision-making process for segregating different types of waste streams containing this compound.

G cluster_containers Disposal Route Start Generated Waste Containing This compound Solid Solid Waste (Unused compound, contaminated wipes, weigh paper, etc.) Start->Solid Is it solid? Liquid Liquid Waste (Reaction mixtures, solutions, contaminated solvents) Start->Liquid Is it liquid? Labware Contaminated Labware (Glassware, plasticware) Start->Labware Is it labware? SolidContainer Solid Hazardous Waste Container (Clearly labeled, sealed) Solid->SolidContainer LiquidContainer Liquid Hazardous Waste Container (Compatible solvent, clearly labeled, sealed) Liquid->LiquidContainer Decon Decontaminate or Dispose as Contaminated Sharps/Glass Labware->Decon

Caption: Waste Segregation Workflow for this compound.

A. Unused/Expired Solid Compound & Contaminated Debris:

  • Collect pure, unused this compound and any contaminated solid materials (e.g., weigh boats, gloves, absorbent pads from spills) in a designated, robust container with a secure lid.

  • The container must be clearly labeled as "Hazardous Waste."

B. Contaminated Liquid Waste:

  • Pour liquid waste containing this compound into a dedicated, chemically compatible, and leak-proof container.

  • Crucially, do not mix this waste with other waste streams unless approved by your EHS department. Incompatible mixtures can create unforeseen hazards.

  • Leave at least 10% headspace in the container to allow for vapor expansion.

C. "Empty" Containers and Glassware:

  • A container that has held this compound is not considered "RCRA empty" unless it has been triple-rinsed.[6]

  • The rinsate from the triple rinse must be collected and disposed of as liquid hazardous waste.

  • If not triple-rinsed, the "empty" container itself must be disposed of as solid hazardous waste.[6]

  • Contaminated glassware should be decontaminated by triple-rinsing with a suitable solvent, with the rinsate collected as hazardous waste. If decontamination is not feasible, dispose of the glassware in a designated "Contaminated Glass Waste" or "Sharps" container.

Step 3: Waste Container Labeling

Proper labeling is a legal requirement and essential for safety. Your institution's EHS office will provide specific labels. Generally, all labels must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound" and any other components in the waste stream.

  • The specific hazards associated with the waste (e.g., "Toxic," "Environmental Hazard").

  • The accumulation start date (the date the first drop of waste was added to the container).

Step 4: Temporary Storage in the Laboratory

Store sealed and labeled waste containers in a designated satellite accumulation area within your laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the operator.

  • In a secondary containment bin to catch any potential leaks.

  • Away from drains, heat sources, and high-traffic areas.[7]

Step 5: Final Disposal

Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or poured down the sanitary sewer. [1][8]

  • Once your waste container is full or you have reached your institution's time limit for accumulation, arrange for a pickup.

  • Contact your institution's EHS department to schedule the collection of your hazardous waste.

  • EHS personnel are trained to transport the waste for final disposal at a licensed treatment, storage, and disposal facility (TSDF).

Emergency Procedures for Spills

In the event of a spill, your immediate response should prioritize personal safety and containment.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Increase ventilation in the area by opening a chemical fume hood sash.

  • Protect: If the spill is small and you are trained to handle it, don appropriate PPE, including a respirator if dust is generated.

  • Contain & Clean: Cover the spill with a chemically compatible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills.

  • Collect: Carefully sweep or scoop the absorbed material and spilled compound into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and your institution's EHS office.

By adhering to this comprehensive disposal plan, you actively contribute to a culture of safety and uphold your professional duty to protect our environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.